SNAP 94847 hydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
N-[3-[1-[[4-(3,4-difluorophenoxy)phenyl]methyl]piperidin-4-yl]-4-methylphenyl]-2-methylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32F2N2O2.ClH/c1-19(2)29(34)32-23-7-4-20(3)26(16-23)22-12-14-33(15-13-22)18-21-5-8-24(9-6-21)35-25-10-11-27(30)28(31)17-25;/h4-11,16-17,19,22H,12-15,18H2,1-3H3,(H,32,34);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDUDFNRQKUBRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)C)C2CCN(CC2)CC3=CC=C(C=C3)OC4=CC(=C(C=C4)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33ClF2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SNAP 94847 Hydrochloride: A Technical Guide to its Mechanism of Action as a Melanin-Concentrating Hormone Receptor 1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SNAP 94847 hydrochloride is a potent and selective, non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).[1] This technical guide delineates the mechanism of action of SNAP 94847, detailing its interaction with MCHR1 and the subsequent effects on intracellular signaling cascades. The document provides a comprehensive overview of its binding affinity, selectivity, and functional effects as demonstrated in preclinical studies. Furthermore, it outlines key experimental protocols and visualizes the core signaling pathways and experimental workflows to facilitate a deeper understanding for research and development applications.
Introduction to this compound
SNAP 94847, chemically known as N-[3-[1-[[4-(3,4-Difluorophenoxy)phenyl]methyl]-4-piperidinyl]-4-methylphenyl]-2-methylpropanamide hydrochloride, is a small molecule inhibitor of MCHR1. The melanin-concentrating hormone (MCH) system, comprising the neuropeptide MCH and its receptors, plays a significant role in the regulation of energy homeostasis, mood, and feeding behavior.[2][3][4] MCHR1, the primary MCH receptor in rodents, is a G protein-coupled receptor (GPCR) predominantly expressed in the brain.[4][5] By antagonizing this receptor, SNAP 94847 has demonstrated potential therapeutic applications in the treatment of anxiety, depression, and obesity.[6][7][8]
Core Mechanism of Action: MCHR1 Antagonism
The primary mechanism of action of SNAP 94847 is its high-affinity binding to and blockade of the MCHR1. This prevents the endogenous ligand, MCH, from activating the receptor and initiating downstream signaling events.
Binding Affinity and Selectivity
SNAP 94847 exhibits nanomolar potency for the MCHR1, with a high degree of selectivity over other receptors, minimizing off-target effects. The quantitative binding parameters are summarized in the table below.
| Parameter | Value | Receptor | Species | Reference |
| Ki | 2.2 nM | MCHR1 | Human | [1] |
| Kd | 530 pM | MCHR1 | Human | [1] |
| Selectivity | >80-fold | α1A Adrenergic Receptor | Not Specified | [1] |
| Selectivity | >500-fold | D2 Dopamine Receptor | Not Specified | [1] |
Table 1: Binding Affinity and Selectivity of SNAP 94847
MCHR1 Signaling Pathways
MCHR1 is known to couple to inhibitory G proteins (Gi) and Gq proteins.[4][5] Upon activation by MCH, MCHR1 initiates multiple intracellular signaling cascades:
-
Gi-Coupled Pathway: Activation of the Gi protein leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[2][5]
-
Gq-Coupled Pathway: Activation of the Gq protein stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in the mobilization of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC).[5][9]
-
MAPK/ERK Pathway: MCHR1 activation has also been shown to induce the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) pathway.[9][10]
By acting as an antagonist, SNAP 94847 blocks these MCH-induced signaling events.
Caption: MCHR1 signaling pathways and the inhibitory action of SNAP 94847.
Preclinical Evidence and In Vivo Effects
Preclinical studies in rodent models have demonstrated the efficacy of SNAP 94847 in modulating behaviors related to anxiety, depression, and food motivation.
Anxiolytic and Antidepressant-like Effects
SNAP 94847 has shown anxiolytic and antidepressant-like properties in various behavioral paradigms.[3][7] Chronic administration has been shown to increase neurogenesis in the dentate gyrus. Notably, its mechanism of action appears to be distinct from that of selective serotonin reuptake inhibitors (SSRIs).[3] Chronic treatment with SNAP 94847 has also been found to sensitize dopamine D2/D3 receptors, a feature shared with some established antidepressants.[11]
Effects on Food-Reinforced Behavior
As an MCHR1 antagonist, SNAP 94847 has been shown to decrease food-reinforced operant responding.[6] This aligns with the known role of the MCH system in promoting food intake. Studies have shown that systemic injections of SNAP 94847 reduce responding for high-fat food.[6]
| Study Type | Animal Model | Dose and Administration | Observed Effect | Reference |
| Anxiety/Depression | Mice (129S6/SvEvTac, BALB/cJ) | Acute and Chronic (28 days) p.o. | Anxiolytic/antidepressant-like effect in novelty suppressed feeding and light/dark box tests. | [3] |
| Anxiety/Depression | Rats (Wistar) | Intranasal | Antidepressant and anxiolytic effects in open field, elevated plus maze, and Porsolt forced swim tests. | [7] |
| Dopamine Sensitization | Rats (Sprague-Dawley), Mice (BALB/c) | 20 mg/kg/day (chronic, 14-21 days) p.o. | Increased locomotor response to quinpirole (D2/D3 agonist). | [1][11] |
| Food-Reinforced Behavior | Rats | 3, 10, 15, and 30 mg/kg i.p. | Decreased high-fat food-reinforced operant responding. | [6] |
| Pharmacokinetics | Rats | 10 mg/kg p.o. | Bioavailability: 59%, Half-life: 5.2 h | [1] |
Table 2: Summary of In Vivo Preclinical Studies of SNAP 94847
Experimental Protocols
This section provides an overview of the methodologies employed in key preclinical studies of SNAP 94847.
In Vivo Behavioral Assessments
-
Novelty Suppressed Feeding (NSF) Test:
-
Animals: Mice (e.g., 129S6/SvEvTac).
-
Drug Administration: SNAP 94847 administered orally (p.o.) either acutely (1 hour prior) or chronically (e.g., 28 days).
-
Procedure: Mice are food-deprived and then placed in a novel environment (e.g., a brightly lit open field) with a food pellet in the center. The latency to begin eating is measured. A shorter latency is indicative of an anxiolytic/antidepressant-like effect.[3]
-
-
Forced Swim Test (FST):
-
Animals: Rats or mice (e.g., BALB/cJ).
-
Drug Administration: Intranasal or oral administration of SNAP 94847 prior to the test.
-
Procedure: Animals are placed in a cylinder of water from which they cannot escape. The duration of immobility is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.[3][7]
-
-
Food-Reinforced Operant Responding:
-
Animals: Rats.
-
Drug Administration: SNAP 94847 administered intraperitoneally (i.p.) in a vehicle such as 20% 2-hydroxypropyl-β-cyclodextrin.[6]
-
Procedure: Rats are trained to press a lever to receive a food reward (e.g., high-fat pellets). Following drug administration, the number of lever presses and rewards earned are quantified to assess the drug's effect on motivation for food.[6]
-
Caption: A generalized experimental workflow for assessing the effect of SNAP 94847 on food-reinforced operant responding.
Conclusion
This compound is a valuable research tool for investigating the physiological roles of the MCH system. Its high potency and selectivity for MCHR1 make it a precise pharmacological probe. The antagonist's mechanism of action, centered on the blockade of Gi and Gq-coupled signaling pathways, translates to demonstrable anxiolytic, antidepressant-like, and anorectic effects in preclinical models. The detailed experimental data and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to design and interpret studies aimed at further elucidating the therapeutic potential of MCHR1 antagonism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of the MCHR1 antagonist N-[3-(1-{[4-(3,4-difluorophenoxy)phenyl]methyl}(4-piperidyl))-4-methylphenyl]-2-methylpropanamide (SNAP 94847) in mouse models of anxiety and depression following acute and chronic administration is independent of hippocampal neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Regulated Control of Melanin-Concentrating Hormone Receptor 1 through Posttranslational Modifications [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Effects of the MCH1 receptor antagonist SNAP 94847 on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anxiolytic and antidepressant effects of melanin-concentrating hormone 1 receptor antagonist SNAP 94847 - Vetlugin - Pediatrician (St. Petersburg) [journals.eco-vector.com]
- 8. SNAP-94847 [medbox.iiab.me]
- 9. Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Melanin-concentrating hormone activates signaling pathways in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The MCH1 receptor antagonist SNAP 94847 induces sensitivity to dopamine D2/D3 receptor agonists in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
SNAP 94847 Hydrochloride: A Comprehensive Technical Guide for Researchers
FOR RESEARCH USE ONLY. NOT FOR DIAGNOSTIC OR THERAPEUTIC USE.
Introduction
SNAP 94847 hydrochloride is a potent and selective, non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCH1).[1][2][3] This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, pharmacological data, and detailed experimental protocols for its use in preclinical research. This document is intended for researchers, scientists, and drug development professionals investigating the role of the MCH1 receptor in various physiological processes.
Chemical and Pharmacological Properties
This compound is chemically known as N-[3-[1-[[4-(3,4-Difluorophenoxy)phenyl]methyl]-4-piperidinyl]-4-methylphenyl]-2-methylpropanamide hydrochloride.[2][4] The hydrochloride salt form offers enhanced water solubility and stability compared to the free base.[5]
Chemical Data
| Property | Value | Reference |
| Molecular Formula | C₂₉H₃₂F₂N₂O₂·HCl | [1] |
| Molecular Weight | 515.03 g/mol | [1] |
| CAS Number | 1781934-47-1 | [1] |
| Purity | ≥98% | [1] |
| Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol. | [1] |
Pharmacological Data
SNAP 94847 is a high-affinity antagonist for the MCH1 receptor with excellent selectivity over other receptors.
| Parameter | Value | Species | Assay Type | Reference |
| Kᵢ | 2.2 nM | Human | Radioligand Binding Assay | [5][6] |
| K₋ | 530 pM | Human | Radioligand Binding Assay | [5][6] |
| Selectivity | > 80-fold over α₁ₐ adrenergic receptor | [1][2] | ||
| Selectivity | > 500-fold over D₂ dopamine receptor | [1][2] |
Pharmacokinetic Profile in Rats
| Parameter | Value | Route of Administration | Reference |
| Bioavailability | 59% | Oral | [7] |
| Plasma Clearance | 4.2 L/hr/kg | Oral | [7] |
| Blood Clearance | 3.3 L/hr/kg | Oral | [7] |
| Half-life (t½) | 5.2 hours | Oral | [7] |
Mechanism of Action and Signaling Pathway
The melanin-concentrating hormone receptor 1 (MCH1) is a G protein-coupled receptor (GPCR) predominantly expressed in the brain. It is involved in the regulation of energy homeostasis, mood, and appetite. The MCH1 receptor couples to inhibitory G proteins (Gαi) and Gq proteins (Gαq).
Upon binding of the endogenous ligand, melanin-concentrating hormone (MCH), the MCH1 receptor initiates two primary signaling cascades:
-
Gαi Pathway: Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
-
Gαq Pathway: Activation of Gαq stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations ([Ca²⁺]i).
This compound acts as a competitive antagonist at the MCH1 receptor, blocking the binding of MCH and thereby inhibiting these downstream signaling pathways. This antagonism is the basis for its observed physiological effects.
In Vivo Applications and Efficacy
This compound has demonstrated significant efficacy in various preclinical models, highlighting its therapeutic potential.
-
Anxiolytic and Antidepressant-like Effects: The compound exhibits anxiolytic activity and has shown antidepressant-like effects in rodent models.[1][3]
-
Regulation of Food Intake: SNAP 94847 decreases food-reinforced operant responding in vivo, suggesting a role in the modulation of feeding behavior.[1]
-
Neurogenesis: It has been shown to increase neurogenesis in the dentate gyrus.[1]
-
Dopamine System Sensitization: Chronic treatment with SNAP 94847 has been shown to induce sensitivity to dopamine D2/D3 receptor agonists, a characteristic shared with some clinical antidepressants.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
MCH1 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the MCH1 receptor.
Materials:
-
HEK293 cell membranes expressing the human MCH1 receptor.
-
Radioligand: [¹²⁵I]-MCH.
-
Unlabeled Ligand: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Filtration apparatus (cell harvester).
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of Assay Buffer (for total binding) or unlabeled MCH (1 µM for non-specific binding) or this compound dilution.
-
50 µL of [¹²⁵I]-MCH (at a concentration near its K₋).
-
100 µL of MCH1 receptor membrane preparation (5-10 µg protein/well).
-
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Wash Buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value by non-linear regression analysis of the competition curve and calculate the Kᵢ using the Cheng-Prusoff equation.
In Vivo Behavioral Assessments in Mice
General Considerations:
-
Animals should be acclimated to the testing room for at least 1 hour before experiments.
-
This compound is typically administered orally (p.o.) via gavage.
-
All experiments should include a vehicle-treated control group.
1. Light/Dark Box Test (Anxiety Model)
This test assesses anxiety-like behavior based on the natural aversion of mice to brightly lit, open spaces.
Apparatus:
-
A two-compartment box, with one compartment dark and the other brightly illuminated. A small opening connects the two compartments.
Procedure:
-
Administer this compound or vehicle to the mice.
-
After the appropriate pre-treatment time (e.g., 60 minutes), place the mouse in the center of the light compartment, facing away from the opening.
-
Allow the mouse to freely explore the apparatus for 5-10 minutes.
-
Record the time spent in the light compartment, the number of transitions between compartments, and the latency to first enter the dark compartment.
-
Anxiolytic effects are indicated by an increase in the time spent in the light compartment and the number of transitions.
2. Forced Swim Test (Depression Model)
This test is used to screen for antidepressant-like activity by assessing the animal's mobility in an inescapable water cylinder.
Apparatus:
-
A transparent cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.
Procedure:
-
Administer this compound or vehicle.
-
Gently place the mouse into the water-filled cylinder.
-
Record a 6-minute session.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water.
-
A decrease in immobility time is indicative of an antidepressant-like effect.
3. Novelty-Suppressed Feeding Test (Anxiety/Depression Model)
This test is based on the conflict between the drive to eat and the fear of a novel, open environment.
Procedure:
-
Food-deprive the mice for 18-24 hours prior to the test.
-
Administer this compound or vehicle.
-
Place a single food pellet in the center of a brightly lit, open-field arena.
-
Place the mouse in a corner of the arena and measure the latency to begin eating the food pellet (maximum test duration is typically 10 minutes).
-
Immediately after the test, return the mouse to its home cage with a pre-weighed amount of food and measure food consumption over a short period (e.g., 5 minutes) to control for effects on appetite.
-
A decrease in the latency to eat in the novel environment, without a significant change in home cage consumption, suggests an anxiolytic/antidepressant-like effect.
Assessment of Adult Hippocampal Neurogenesis
This protocol uses the thymidine analog 5-bromo-2'-deoxyuridine (BrdU) to label proliferating cells in the dentate gyrus.
Procedure:
-
Treat mice chronically with this compound or vehicle.
-
During the treatment period, administer BrdU (e.g., 50-100 mg/kg, i.p.) daily for several consecutive days to label dividing cells.
-
After a survival period (e.g., 24 hours for proliferation studies or several weeks for survival and differentiation studies), perfuse the animals and collect the brains.
-
Process the brain tissue for immunohistochemistry.
-
Perform immunostaining for BrdU and neuronal markers (e.g., NeuN for mature neurons, DCX for immature neurons).
-
Quantify the number of BrdU-positive cells and co-labeled cells in the dentate gyrus using stereological methods.
-
An increase in the number of BrdU-positive cells indicates enhanced neurogenesis.
Pharmacokinetic Study in Rats
This protocol outlines a basic procedure for evaluating the pharmacokinetic profile of this compound following oral administration.
Procedure:
-
Fast rats overnight prior to dosing.
-
Administer a single oral dose of this compound.
-
Collect blood samples from the tail vein or another appropriate site at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma.
-
Analyze the plasma concentrations of SNAP 94847 using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, AUC, and t½ using appropriate software.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of the MCH1 receptor. Its high potency, selectivity, and oral bioavailability make it a suitable candidate for in vivo studies exploring potential therapeutic applications in areas such as anxiety, depression, and metabolic disorders. The experimental protocols provided in this guide offer a foundation for researchers to effectively utilize this compound in their studies.
References
- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 2. Light-dark box test for mice [protocols.io]
- 3. Light/dark Transition Test for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. en.bio-protocol.org [en.bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
SNAP 94847 Hydrochloride: A Technical Guide to its MCHR1 Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacological properties of SNAP 94847 hydrochloride, a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). The document details its binding affinity, selectivity, and in vivo efficacy, presenting quantitative data in structured tables and outlining detailed experimental protocols for key assays. Visualizations of the MCHR1 signaling pathway and experimental workflows are provided to facilitate a comprehensive understanding of its mechanism of action and evaluation.
Core Pharmacological Profile
This compound is a novel, non-peptide small molecule that acts as a high-affinity antagonist for the MCHR1 receptor.[1][2][3] This receptor and its endogenous ligand, melanin-concentrating hormone (MCH), are key components of the central nervous system, playing significant roles in the regulation of energy homeostasis, mood, and appetite.[4][5] The antagonistic activity of SNAP 94847 at the MCHR1 receptor makes it a valuable tool for preclinical research in areas such as obesity, anxiety, and depression.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the MCHR1 antagonist activity of this compound.
Table 1: In Vitro Binding Affinity and Selectivity
| Parameter | Value | Species | Notes |
| Ki | 2.2 nM | Human | Inhibition constant for MCHR1.[1][2][3][6] |
| Kd | 530 pM | Human | Dissociation constant for MCHR1.[1][2][6] |
| Selectivity | >80-fold | Human | Over α1A adrenergic receptor.[1][3] |
| Selectivity | >500-fold | Human | Over D2 dopamine receptor.[1][3] |
Table 2: In Vivo Pharmacokinetic and Dosing Information
| Parameter | Value | Species | Administration |
| Bioavailability | 59% | Rat | Oral (10 mg/kg).[1][2] |
| Plasma Clearance | 4.2 L/hr/kg | Rat | Oral (10 mg/kg).[1][2] |
| Blood Clearance | 3.3 L/hr/kg | Rat | Oral (10 mg/kg).[1][2] |
| Half-life (t1/2) | 5.2 h | Rat | Oral (10 mg/kg).[1][2] |
| Effective Dose (Anxiolytic/Antidepressant-like effects) | 20 mg/kg | Mouse/Rat | Oral gavage.[1][4][7] |
| Effective Dose (Food-reinforced behavior) | 3, 10, 15, 30 mg/kg | Rat | Intraperitoneal.[8] |
Mechanism of Action: MCHR1 Signaling and Antagonism
MCHR1 is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon binding of the endogenous ligand MCH, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. SNAP 94847 acts as a competitive antagonist, binding to the MCHR1 receptor and preventing the binding of MCH, thereby blocking the downstream signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. dolor.org.co [dolor.org.co]
- 4. d-nb.info [d-nb.info]
- 5. Sleep-wake control by melanin-concentrating hormone (MCH) neurons: a review of recent findings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of phosphatidylserine administration on memory and symptoms of attention-deficit hyperactivity disorder: a randomised, double-blind, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. library.knu.edu.af [library.knu.edu.af]
- 8. researchgate.net [researchgate.net]
SNAP 94847 Hydrochloride: A Technical Guide for Anxiety Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
SNAP 94847 hydrochloride is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1), a G-protein coupled receptor implicated in the regulation of mood and feeding behavior. Preclinical research has demonstrated the anxiolytic and antidepressant-like properties of SNAP 94847 in various rodent models of anxiety and depression. This technical guide provides an in-depth overview of SNAP 94847, including its mechanism of action, a summary of key preclinical findings, detailed experimental protocols for assessing its anxiolytic effects, and a visualization of the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of MCHR1 antagonists for anxiety and related disorders.
Core Concepts: Mechanism of Action
SNAP 94847 is a non-peptide small molecule that acts as a selective antagonist at the MCHR1.[1] It exhibits high affinity for this receptor, with a Ki of 2.2 nM and a Kd of 530 pM.[2][3] MCHR1 is predominantly expressed in brain regions associated with emotion and reward, such as the nucleus accumbens, amygdala, and hippocampus.[4]
Melanin-concentrating hormone (MCH) is the endogenous ligand for MCHR1. The binding of MCH to its receptor is known to induce anxiogenic (anxiety-promoting) and depressive-like behaviors in rodents.[5][6] By blocking the binding of MCH to MCHR1, SNAP 94847 effectively inhibits the downstream signaling cascades that are thought to contribute to the pathophysiology of anxiety.
MCHR1 is a G-protein coupled receptor that can couple to both Gi and Gq proteins.[7] Activation of MCHR1 by MCH leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8] Additionally, MCHR1 activation can stimulate phospholipase C, leading to the mobilization of intracellular calcium.[8] Chronic administration of SNAP 94847 has also been shown to induce sensitization of dopamine D2/D3 receptors, suggesting a potential interaction with the dopaminergic system in its anxiolytic and antidepressant effects.[2][3] Furthermore, MCH signaling has been linked to the mTOR pathway, which is involved in synaptic plasticity and may play a role in the therapeutic effects of MCHR1 antagonists.[9][10]
Quantitative Data Summary
The anxiolytic-like effects of SNAP 94847 have been quantified in several preclinical behavioral paradigms. The following tables summarize key findings from these studies.
Table 1: Effects of SNAP 94847 in the Elevated Plus Maze (EPM) Test
| Species | Dose (mg/kg) | Route of Administration | Key Findings | Reference |
| Rat | Not Specified | Intranasal | Decreased time spent in closed arms | [4] |
| Mouse | 20 | Oral (acute & chronic) | Significantly increased time spent in the light compartment of the Light/Dark box (a related anxiety test) | [11] |
Table 2: Effects of SNAP 94847 in the Open Field Test (OFT)
| Species | Dose (mg/kg) | Route of Administration | Key Findings | Reference |
| Rat | Not Specified | Intranasal | Increased number of sniffs, time of locomotion, and number of squares crossed | [4] |
Table 3: Effects of SNAP 94847 in the Novelty Suppressed Feeding (NSF) Test
| Species | Dose (mg/kg) | Route of Administration | Key Findings | Reference |
| Mouse | 20 | Oral (acute & chronic) | Anxiolytic/antidepressant-like effect observed | [11] |
| Rat | Not Specified | Not Specified | Effectively reversed decrease in sucrose intake in a chronic mild stress model | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are generalized protocols for key behavioral assays used to evaluate the anxiolytic properties of SNAP 94847.
Elevated Plus Maze (EPM) Test
The EPM test is a widely used model for assessing anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[6][13]
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms of equal dimensions.[13]
Procedure:
-
Acclimation: Habituate the animals to the testing room for at least 30-60 minutes prior to the test.[14]
-
Drug Administration: Administer this compound or vehicle control at the desired dose and route. The pre-treatment time will depend on the route of administration (e.g., 30-60 minutes for intraperitoneal injection).
-
Test Initiation: Place the animal in the center of the maze, facing one of the open arms.
-
Data Collection: Allow the animal to explore the maze for a 5-10 minute period.[13][14] Record the number of entries into and the time spent in the open and closed arms using an automated tracking system or by manual observation.
-
Data Analysis: An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries.
-
Cleaning: Thoroughly clean the maze with a 70% ethanol solution between each animal to eliminate olfactory cues.[14]
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.[15]
Apparatus: A square or circular arena with high walls to prevent escape. The arena is typically divided into a central zone and a peripheral zone.[16]
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer this compound or vehicle control.
-
Test Initiation: Gently place the animal in the center or near a wall of the open field arena.[17]
-
Data Collection: Record the animal's behavior for a specified period (typically 5-30 minutes) using a video tracking system. Key parameters to measure include total distance traveled, time spent in the center zone versus the periphery, and the frequency of rearing and grooming behaviors.[16]
-
Data Analysis: An anxiolytic effect is suggested by an increase in the time spent in the center of the arena and an increase in exploratory behaviors (e.g., rearing), without a significant change in overall locomotor activity. Thigmotaxis, or the tendency to remain near the walls, is a measure of anxiety.[15]
-
Cleaning: Clean the apparatus thoroughly between trials.
Novelty Suppressed Feeding (NSF) Test
The NSF test assesses anxiety-like behavior by measuring the latency to eat in a novel and potentially threatening environment.[18] This test is particularly sensitive to the effects of chronic antidepressant and anxiolytic treatment.[18]
Apparatus: A brightly lit, open arena (similar to an open field) with a single food pellet placed in the center.[18]
Procedure:
-
Food Deprivation: Food deprive the animals for 12-24 hours prior to the test to motivate feeding behavior. Water should be available ad libitum.[18]
-
Acclimation: Acclimate the animals to the testing room.
-
Drug Administration: Administer this compound or vehicle control. This test is often performed after chronic drug administration (e.g., 14-28 days).[11][19]
-
Test Initiation: Place the animal in a corner of the novel arena.
-
Data Collection: Measure the latency to begin eating the food pellet. The test is typically terminated after a set period (e.g., 10-15 minutes) if the animal has not started eating.
-
Home Cage Feeding: Immediately after the test, return the animal to its home cage with a pre-weighed amount of food and measure the amount consumed over a short period (e.g., 5 minutes) to control for potential effects of the drug on appetite.[11]
-
Data Analysis: A decrease in the latency to eat in the novel environment is indicative of an anxiolytic effect.
-
Cleaning: Clean the arena between animals.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows associated with SNAP 94847 research.
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. The MCH1 receptor antagonist SNAP 94847 induces sensitivity to dopamine D2/D3 receptor agonists in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cn.aminer.org [cn.aminer.org]
- 4. Anxiolytic and antidepressant effects of melanin-concentrating hormone 1 receptor antagonist SNAP 94847 - Vetlugin - Pediatrician (St. Petersburg) [journals.eco-vector.com]
- 5. researchgate.net [researchgate.net]
- 6. protocols.io [protocols.io]
- 7. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Intranasal Administration of Melanin-Concentrating Hormone Reduces Stress-Induced Anxiety- and Depressive-Like Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy of the MCHR1 antagonist N-[3-(1-{[4-(3,4-difluorophenoxy)phenyl]methyl}(4-piperidyl))-4-methylphenyl]-2-methylpropanamide (SNAP 94847) in mouse models of anxiety and depression following acute and chronic administration is independent of hippocampal neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Melanin-Concentrating Hormone (MCH) and MCH-R1 in the Locus Coeruleus May Be Involved in the Regulation of Depressive-Like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Open Field Test - Creative Biolabs [creative-biolabs.com]
- 17. Open Field Tests: Mastering Animal Behavior Research | Amuza Inc [amuzainc.com]
- 18. samuelslab.com [samuelslab.com]
- 19. A standardization of the Novelty-Suppressed Feeding Test protocol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
SNAP 94847 Hydrochloride: A Deep Dive into its Role in Appetite Regulation
For Immediate Release
This technical guide provides a comprehensive analysis of SNAP 94847 hydrochloride, a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). It is intended for researchers, scientists, and drug development professionals investigating novel therapeutic avenues for obesity and metabolic disorders. This document details the mechanism of action, summarizes key preclinical findings, outlines experimental methodologies, and illustrates the underlying signaling pathways.
Introduction: The Melanin-Concentrating Hormone System and Appetite
The melanin-concentrating hormone (MCH) system is a critical regulator of energy homeostasis, with the neuropeptide MCH acting as a potent orexigenic (appetite-stimulating) signal in the central nervous system.[1][2][3] MCH is primarily produced in the lateral hypothalamus and zona incerta and exerts its effects through two G protein-coupled receptors, MCHR1 and MCHR2.[4][5] In rodents, MCHR1 is the predominant functional receptor.[4][5] Activation of MCHR1 by MCH leads to increased food intake and decreased energy expenditure, promoting weight gain.[1][6] Consequently, antagonism of MCHR1 has emerged as a promising strategy for the development of anti-obesity therapeutics.[2][7]
This compound is a high-affinity, selective MCHR1 antagonist that has been instrumental in elucidating the role of this receptor in appetite regulation.[8][9] Its favorable pharmacokinetic profile and demonstrated efficacy in preclinical models make it a valuable tool for research in this field.[8]
Mechanism of Action: MCHR1 Antagonism
This compound functions as a competitive antagonist at the MCHR1. By binding to the receptor, it prevents the endogenous ligand, MCH, from activating its downstream signaling cascades. The MCHR1 is known to couple to several G-proteins, primarily Gαi and Gαq.
Activation of Gαi inhibits adenylate cyclase, leading to decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[10][11] The Gαq pathway stimulates phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and protein kinase C (PKC) activation.[10][11] These signaling events ultimately modulate neuronal activity to promote food intake. SNAP 94847 blocks these downstream effects by preventing the initial receptor activation by MCH.[10][11]
Quantitative Data Presentation
The efficacy of this compound and other MCHR1 antagonists has been quantified in numerous preclinical studies. The following tables summarize key findings on binding affinity, and effects on food intake and body weight.
Table 1: Binding Affinity and Selectivity of SNAP 94847
| Parameter | Value | Species | Reference(s) |
| Ki (MCHR1) | 2.2 nM | Human | [8] |
| Kd (MCHR1) | 530 pM | Human | [8] |
| Selectivity over α1A | >80-fold | - | [8] |
| Selectivity over D2 | >500-fold | - | [8] |
Table 2: Effects of SNAP 94847 on Food Intake in Rodents
| Species/Model | Dose & Route | Study Duration | % Reduction in Food Intake | Reference(s) |
| Rat (food-restricted) | 30 mg/kg, i.p. | Acute | Significant decrease in high-fat pellet intake | [12][13] |
| Rat | 10 mg/kg, i.p. | Acute | Attenuated MCH-stimulated food intake | [9] |
| Rat | 15 or 30 mg/kg, i.p. | Acute | No effect on pellet-priming-induced reinstatement | [12] |
Table 3: Effects of SNAP 94847 on Body Weight in Rodents
| Species/Model | Dose & Route | Study Duration | Effect on Body Weight | Reference(s) |
| Diet-induced obese mice | Not specified | Chronic | Reduction in body weight and fat mass | [2] |
| Diet-induced obese mice | Not specified | 30 days | Reduction in body weight | [1] |
| Diet-induced obese mice | Not specified | Chronic | Initial decrease driven by reduced food intake, later by preserved energy expenditure | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide an overview of key experimental protocols used to assess the efficacy of this compound.
Food-Reinforced Operant Responding
Objective: To assess the effect of SNAP 94847 on the motivation to work for a palatable food reward.
Methodology:
-
Apparatus: Standard operant conditioning chambers equipped with two levers and a pellet dispenser.[12]
-
Training: Rats are trained to press an "active" lever to receive a high-fat food pellet on a specific reinforcement schedule (e.g., fixed-ratio or variable-interval).[12][13] Training sessions are typically conducted for a set duration (e.g., 3 hours) daily or every other day.[12][13]
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., 20% 2-hydroxypropyl-β-cyclodextrin) and administered via intraperitoneal (i.p.) injection at various doses (e.g., 3, 10, 30 mg/kg) a set time before the test session (e.g., 60 minutes).[12]
-
Testing: The number of lever presses and pellets earned are recorded during the test session. A within-subjects design is often used, where each animal receives all drug doses in a counterbalanced order.[12]
-
Data Analysis: The total number of pellets earned and the rate of lever pressing are compared across different doses of SNAP 94847 and the vehicle control.[12]
MCH-Induced Reinstatement of Food Seeking
Objective: To determine if SNAP 94847 can block the MCH-induced relapse to food-seeking behavior.
Methodology:
-
Animal Model and Training: As described in the operant responding protocol.
-
Extinction: Following stable responding, the food reward is withheld, and lever pressing no longer results in pellet delivery. Daily extinction sessions are conducted until responding decreases to a predetermined low level.[12]
-
Surgical Implantation: Rats are surgically implanted with a guide cannula targeting a cerebral ventricle (e.g., lateral ventricle) for intracerebroventricular (i.c.v.) injections.[12]
-
Drug Administration:
-
Testing: The number of active lever presses is recorded during the reinstatement test session.
-
Data Analysis: Lever pressing following MCH administration in SNAP 94847-pretreated animals is compared to that in vehicle-pretreated animals.[12]
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the MCH system in appetite and energy balance. As a selective MCHR1 antagonist, it effectively reduces food intake and body weight in preclinical models. The data and protocols summarized in this guide provide a solid foundation for researchers aiming to further explore the therapeutic potential of MCHR1 antagonism for the treatment of obesity and related metabolic disorders. Further research is warranted to fully elucidate the long-term efficacy and safety of this class of compounds.
References
- 1. Effects of a specific MCHR1 antagonist (GW803430) on energy budget and glucose metabolism in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of the anti-obesity effects induced by a novel Melanin-concentrating hormone 1-receptor antagonist in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of a novel potent melanin-concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The melanin-concentrating hormone receptors: neuronal and non-neuronal functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Melanin-concentrating hormone and food intake control: sites of action, peptide interactions, and appetition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effects of the MCH1 receptor antagonist SNAP 94847 on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of the MCH1 receptor antagonist SNAP 94847 on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
SNAP 94847 Hydrochloride: An In-Depth Technical Guide to In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo efficacy of SNAP 94847 hydrochloride, a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of MCHR1 antagonism as a therapeutic strategy for various central nervous system disorders. This document summarizes key preclinical findings, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Core Efficacy Data of this compound
This compound has demonstrated significant anxiolytic and antidepressant-like effects in a variety of rodent models. The compound exhibits high affinity and selectivity for the MCHR1 receptor and possesses favorable pharmacokinetic properties for in vivo studies.
Receptor Binding and Pharmacokinetics
| Parameter | Value | Species | Citation |
| Ki | 2.2 nM | Human | [1][2] |
| Kd | 530 pM | Human | [1] |
| Selectivity | >80-fold over α1A, >500-fold over D2 | Human | [1][2] |
| Bioavailability (Oral) | 59% | Rat | [1] |
| Half-life (t1/2) | 5.2 hours | Rat | [1] |
| Plasma Clearance | 4.2 L/hr/kg | Rat | [1] |
| Blood Clearance | 3.3 L/hr/kg | Rat | [1] |
In Vivo Anxiolytic and Antidepressant-Like Efficacy
The tables below summarize the significant behavioral effects of this compound observed in preclinical studies.
Table 1: Anxiolytic-Like Effects of this compound
| Behavioral Test | Species/Strain | Dose and Administration Route | Treatment Duration | Key Findings | Citation |
| Elevated Plus Maze | Wistar Rats | Not specified (Intranasal) | Acute | Decreased time spent in closed arms. | [3] |
| Light/Dark Box | BALB/cJ Mice | 20 mg/kg p.o. | Acute (1 hour) & Chronic (28 days) | Significantly increased time spent in the light compartment. | [4][5] |
| Novelty Suppressed Feeding | 129S6/SvEvTac Mice | 20 mg/kg/day p.o. | Acute & Chronic (28 days) | Anxiolytic/antidepressant-like effect observed. | [4][5] |
Table 2: Antidepressant-Like Effects of this compound
| Behavioral Test | Species/Strain | Dose and Administration Route | Treatment Duration | Key Findings | Citation |
| Porsolt Forced Swim Test | Wistar Rats | Not specified (Intranasal) | Acute | Decreased immobilization time and increased passive swimming time. | [3] |
| Porsolt Forced Swim Test | BALB/cJ Mice | 20 mg/kg p.o. | Acute & Chronic (28 days) | No effect observed. | [5] |
| Chronic Mild Stress (Sucrose Preference) | Not specified | Not specified | Chronic | Reversed the decrease in sucrose intake. |
Table 3: Effects on Locomotor Activity and Dopamine System Interaction
| Experiment | Species/Strain | Dose and Administration Route | Treatment Duration | Key Findings | Citation |
| Open Field Test | Wistar Rats | Not specified (Intranasal) | Acute | Increased number of sniffs, time of locomotion, and number of squares crossed. | [3] |
| Locomotor Response to Quinpirole | Sprague-Dawley Rats | 20 mg/kg/day p.o. | Chronic (14 days) | Exaggerated locomotor response to the D2/D3 agonist quinpirole. | [1] |
| Locomotor Response to Quinpirole | BALB/c Mice | 20 mg/kg/day p.o. | Chronic (7 and 21 days) | Marked increase in quinpirole-induced locomotor activity. | |
| Locomotor Response to Quinpirole | CD-1 Mice | 20 mg/kg/day p.o. | Chronic (21 days) | No modification of quinpirole responses. | |
| Food-Reinforced Operant Responding | Rats | 3, 10, 15, and 30 mg/kg i.p. | Acute | Decreased the number of pellets earned at the highest dose. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the efficacy tables.
Elevated Plus Maze
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Animals: Male Wistar rats.
-
Procedure:
-
Administer this compound or vehicle intranasally.
-
After a specified pre-treatment time, place the rat in the center of the maze, facing an open arm.
-
Allow the rat to explore the maze for a 5-minute period.
-
Record the time spent in and the number of entries into the open and closed arms using an automated tracking system.
-
-
Data Analysis: Anxiolytic-like effects are inferred from a significant increase in the time spent in and/or entries into the open arms.
Light/Dark Box Test
-
Apparatus: A box divided into a small, dark compartment and a large, illuminated compartment, with an opening connecting the two.
-
Animals: Male BALB/cJ mice.
-
Procedure:
-
Administer this compound (20 mg/kg p.o.) or vehicle.
-
For acute studies, test the animals 1 hour after administration. For chronic studies, administer the compound daily for 28 days.
-
Place the mouse in the dark compartment and allow it to explore the apparatus for 5 minutes.
-
Record the time spent in each compartment and the number of transitions between compartments.
-
-
Data Analysis: Anxiolytic-like activity is indicated by a significant increase in the time spent in the light compartment.
Porsolt Forced Swim Test
-
Apparatus: A transparent cylinder filled with water, from which the animal cannot escape.
-
Animals: Male Wistar rats or BALB/cJ mice.
-
Procedure:
-
Administer this compound or vehicle.
-
Place the animal in the water-filled cylinder for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the session.
-
-
Data Analysis: A significant reduction in immobility time is indicative of an antidepressant-like effect.
Locomotor Response to Quinpirole
-
Apparatus: An open field arena equipped with automated activity monitors.
-
Animals: Male Sprague-Dawley rats or BALB/c mice.
-
Procedure:
-
Administer this compound (20 mg/kg/day p.o.) or vehicle daily for the specified duration (e.g., 14 or 21 days).
-
On the test day, habituate the animals to the open field arena.
-
Administer the dopamine D2/D3 receptor agonist quinpirole.
-
Measure locomotor activity for a defined period (e.g., 180 minutes).
-
-
Data Analysis: A significant potentiation of quinpirole-induced hyperlocomotion in the SNAP 94847-treated group compared to the vehicle group suggests an interaction with the dopamine system, a feature common to some antidepressants.
Visualizations: Signaling Pathways and Experimental Workflows
MCHR1 Signaling Pathway and Antagonism by SNAP 94847
The following diagram illustrates the downstream signaling cascades initiated by the activation of the MCHR1 receptor and the inhibitory action of SNAP 94847. MCHR1 is a G-protein coupled receptor (GPCR) that couples to both Gi and Gq proteins.
Caption: MCHR1 signaling and its antagonism by SNAP 94847.
General Experimental Workflow for In Vivo Behavioral Studies
The following diagram outlines a typical workflow for conducting in vivo efficacy studies of this compound.
Caption: Workflow for in vivo behavioral assessment of SNAP 94847.
Logical Relationship: MCHR1 Antagonism to Behavioral Outcomes
This diagram illustrates the proposed mechanism linking the molecular action of SNAP 94847 to its observed behavioral effects.
Caption: From molecular target to behavioral effects of SNAP 94847.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Regulated Control of Melanin-Concentrating Hormone Receptor 1 through Posttranslational Modifications [frontiersin.org]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of SNAP 94847 Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the preclinical data available for SNAP 94847 hydrochloride, a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). The information presented herein is intended to support further research and development efforts by providing a detailed summary of the compound's pharmacological properties, experimental methodologies, and key preclinical findings.
Core Pharmacological Data
This compound has been extensively characterized in a variety of in vitro and in vivo preclinical models. The compound demonstrates high affinity and selectivity for the MCHR1, leading to a range of physiological effects.
Table 1: In Vitro Binding Affinity and Selectivity
| Parameter | Value | Species | Notes |
| Ki | 2.2 nM | Not Specified | Antagonist at MCHR1.[1][2] |
| Kd | 530 pM | Not Specified | Antagonist at MCHR1.[1][2] |
| Selectivity | >80-fold | Not Specified | Over α1A adrenergic receptors.[1][2] |
| Selectivity | >500-fold | Not Specified | Over D2 dopamine receptors.[1][2] |
This compound also binds with high affinity to mouse and rat MCHR1.[1][2] It shows minimal cross-reactivity with other G-protein coupled receptors (GPCRs), ion channels, enzymes, and transporters, indicating a specific mechanism of action.[1][2]
Table 2: Pharmacokinetic Properties in Rats
| Parameter | Value | Route of Administration |
| Bioavailability | 59% | Oral (10 mg/kg).[1][2] |
| Plasma Clearance | 4.2 L/hr/kg | Oral (10 mg/kg).[1][2] |
| Blood Clearance | 3.3 L/hr/kg | Oral (10 mg/kg).[1][2] |
| Half-life (t½) | 5.2 hours | Oral (10 mg/kg).[1][2] |
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist at the MCHR1. This receptor is primarily expressed in the brain and is involved in the regulation of energy balance, mood, and appetite.[3] By blocking the binding of the endogenous ligand, melanin-concentrating hormone (MCH), this compound inhibits the downstream signaling cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Efficacy of the MCHR1 antagonist N-[3-(1-{[4-(3,4-difluorophenoxy)phenyl]methyl}(4-piperidyl))-4-methylphenyl]-2-methylpropanamide (SNAP 94847) in mouse models of anxiety and depression following acute and chronic administration is independent of hippocampal neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
SNAP 94847 Hydrochloride: A Comprehensive Technical Guide to its MCHR1 Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity and selectivity profile of SNAP 94847 hydrochloride, a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). This document is intended to be a core resource, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.
Core Concepts: Binding Affinity and Selectivity
This compound is a well-characterized MCHR1 antagonist.[1][2] Its utility as a research tool and potential therapeutic agent is defined by its high affinity for its primary target, MCHR1, and its minimal interaction with other receptors and cellular targets.
Quantitative Binding Data
The binding affinity of this compound for MCHR1 has been determined through radioligand binding assays. The key quantitative metrics are summarized in the table below.
| Parameter | Value | Receptor | Species | Reference |
| Ki (Inhibition Constant) | 2.2 nM | MCHR1 | Human | [1] |
| Kd (Dissociation Constant) | 530 pM | MCHR1 | Human | [1] |
Table 1: Binding Affinity of this compound for MCHR1. This table presents the key binding affinity constants of this compound for the human MCHR1.
The selectivity of this compound has been demonstrated against a range of other receptors, with a particularly high degree of selectivity over the α1A-adrenergic and D2 dopamine receptors.
| Off-Target Receptor | Selectivity Fold | Reference |
| α1A-Adrenergic Receptor | >80-fold | |
| D2 Dopamine Receptor | >500-fold |
Table 2: Selectivity Profile of this compound. This table highlights the selectivity of this compound for MCHR1 over other key receptors. While extensive screening data is not publicly available, reports consistently indicate minimal cross-reactivity with a broader panel of G-protein coupled receptors (GPCRs), ion channels, enzymes, and transporters.[1]
MCHR1 Signaling Pathway
MCHR1 is a G-protein coupled receptor that, upon binding its endogenous ligand melanin-concentrating hormone (MCH), initiates downstream signaling through coupling with Gi and Gq proteins. SNAP 94847 acts as an antagonist, blocking these signaling cascades.
Figure 1: MCHR1 Signaling Pathway. Diagram illustrating the dual G-protein coupling of MCHR1 and the antagonistic action of SNAP 94847.
Experimental Protocols
The determination of the binding affinity and selectivity of this compound is primarily achieved through competitive radioligand binding assays.
Radioligand Binding Assay Protocol
This protocol outlines the key steps involved in a typical competitive binding assay to determine the Ki of SNAP 94847 for MCHR1.
References
A Technical Guide to the Pharmacokinetics of SNAP 94847 Hydrochloride in Rats
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic profile of SNAP 94847 hydrochloride, a selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist, in rats. The information compiled herein is intended to support preclinical research and drug development efforts by presenting quantitative data, detailed experimental methodologies, and relevant physiological pathway information in a clear and accessible format.
Executive Summary
SNAP 94847 is a potent and selective antagonist of the MCHR1 receptor, a key component in the regulation of energy homeostasis and mood. Understanding its pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—is critical for the design and interpretation of preclinical efficacy and safety studies. This document summarizes the available pharmacokinetic data for SNAP 94847 in rats following oral administration, outlines the experimental procedures used to obtain this data, and provides a visualization of the MCHR1 signaling pathway.
Pharmacokinetic Profile of SNAP 94847 in Rats
The pharmacokinetic parameters of SNAP 94847 have been characterized in rats following oral administration. The compound exhibits good oral bioavailability and penetrates the blood-brain barrier.
Data Presentation: Oral Administration (10 mg/kg)
| Parameter | Value | Unit | Citation |
| Bioavailability (F) | 59 | % | |
| Plasma Clearance (CLp) | 4.2 | L/hr/kg | |
| Blood Clearance (CLb) | 3.3 | L/hr/kg | |
| Elimination Half-life (t½) | 5.2 | hours | [1] |
| Brain to Plasma Ratio (4h post-dose) | 2.3 | - | [1] |
Note: Data for Cmax and Tmax, as well as a complete intravenous pharmacokinetic profile, are not currently available in the public domain and would be required for a more comprehensive analysis.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical pharmacokinetic studies. Below are generalized protocols based on standard practices for rodent pharmacokinetic studies, supplemented with specific details available for SNAP 94847.
Animal Model
-
Species: Rat
-
Strain: Sprague-Dawley or Wistar are commonly used for pharmacokinetic studies.
-
Sex: Male is often used to avoid hormonal cycle variability.
-
Weight: 200-250 g
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water, unless fasting is required for the study.
Dosing
-
Oral Administration (gavage):
-
Dose: 10 mg/kg is a frequently cited dose for pharmacokinetic evaluation.
-
Vehicle: While not explicitly stated for the pharmacokinetic study, a common vehicle for oral administration of SNAP 94847 in other rat studies is 20% 2-hydroxypropyl-β-cyclodextrin.[1]
-
Volume: Typically 5-10 mL/kg.
-
-
Intravenous Administration (bolus):
-
Dose: A lower dose than the oral administration is typically used (e.g., 1-2 mg/kg).
-
Vehicle: A sterile, aqueous-based solution, such as saline or a buffered solution, is standard. The exact vehicle for intravenous SNAP 94847 administration is not specified in the available literature.
-
Administration Site: Typically via the tail vein or a cannulated jugular vein.
-
Blood Sampling
-
Method: Serial blood samples are collected at predetermined time points. For rats, this is often done via a cannulated vessel (e.g., jugular vein or carotid artery) to allow for repeated sampling from the same animal.
-
Time Points (suggested):
-
Intravenous: Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Oral: Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard for quantifying small molecules like SNAP 94847 in biological matrices due to its high sensitivity and specificity.
-
Sample Preparation: A protein precipitation or liquid-liquid extraction method is typically employed to remove proteins and other interfering substances from the plasma samples.
-
Chromatography:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect the parent ion and a specific fragment ion of SNAP 94847 for quantification.
-
Signaling Pathway and Experimental Workflow
MCHR1 Signaling Pathway
SNAP 94847 exerts its effects by antagonizing the Melanin-Concentrating Hormone Receptor 1 (MCHR1). MCHR1 is a G-protein coupled receptor (GPCR) that can couple to different G-proteins, leading to various downstream cellular responses. The following diagram illustrates the primary signaling cascades initiated by MCHR1 activation.
Experimental Workflow for a Rat Pharmacokinetic Study
The following diagram outlines the logical flow of a typical pharmacokinetic study in rats, from animal preparation to data analysis.
Conclusion
This technical guide provides a foundational understanding of the pharmacokinetics of this compound in rats. The available data indicates favorable oral bioavailability and brain penetration, supporting its investigation for centrally-mediated disorders. However, a complete pharmacokinetic characterization, including intravenous data and more detailed oral absorption parameters, would be beneficial for a more thorough understanding of its disposition. The provided experimental protocols and diagrams serve as a resource for researchers designing and interpreting studies with this compound.
References
SNAP 94847 Hydrochloride: An In-depth Technical Guide on its Effects on Locomotor Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the effects of SNAP 94847 hydrochloride, a selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist, on locomotor activity. The document synthesizes findings from key preclinical studies, presenting quantitative data, detailed experimental methodologies, and an elucidation of the underlying signaling pathways. Chronic administration of SNAP 94847 has been shown to significantly enhance locomotor activity, particularly in response to dopamine D2/D3 receptor agonists, suggesting a potential role in modulating dopaminergic transmission and its relevance in the development of therapeutics for central nervous system disorders.
Mechanism of Action: MCHR1 Antagonism
This compound is a potent and selective antagonist of the MCHR1, with a high binding affinity (Ki = 2.2 nM, Kd = 530 pM).[1] It exhibits over 80-fold and 500-fold selectivity over α1A and D2 receptors, respectively. The primary mechanism through which SNAP 94847 influences locomotor activity is by blocking the actions of melanin-concentrating hormone (MCH) at the MCHR1. MCH is a neuropeptide predominantly expressed in the lateral hypothalamus and zona incerta, with projections to various brain regions involved in the regulation of mood, appetite, and arousal.
The MCHR1 is a G-protein coupled receptor (GPCR) that can couple to Gi and Gq proteins. Upon activation by MCH, the Gi-coupled pathway leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. The Gq-coupled pathway, on the other hand, activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). By antagonizing MCHR1, SNAP 94847 prevents these downstream signaling events, thereby modulating neuronal excitability and neurotransmitter release in MCH-innervated circuits.
Data Presentation: Effects on Locomotor Activity
The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound on locomotor activity.
Table 1: Effect of Chronic this compound on Quinpirole-Induced Locomotor Activity in Rats
| Treatment Group | Dose of SNAP 94847 (mg/kg/day, p.o.) | Duration of Treatment | Locomotor Activity (Ambulations) | Statistical Significance |
| Vehicle + Quinpirole | - | 14 days | Baseline | - |
| SNAP 94847 + Quinpirole | 20 | 14 days | Exaggerated locomotor response | Treatment: F(2,19) = 11.31; Treatment × time: F(34,323) = 4.061 |
Data from a study in rats showing that chronic oral administration of SNAP 94847 significantly enhances the locomotor-stimulating effects of the dopamine D2/D3 receptor agonist quinpirole.[1]
Table 2: Effect of Chronic this compound on Spontaneous Locomotor Activity in Rats
| Treatment Group | Dose of SNAP 94847 (mg/kg/day, in drinking water) | Duration of Treatment | Locomotor Activity (Ambulations) | Statistical Significance |
| Untreated | - | 21 days | Baseline | - |
| SNAP 94847 | 20 | 21 days | Significant increase in ambulation | Treatment: F(3,28) = 8.971; Treatment × time: F(51,476) = 11.50 |
Data from a study in rats demonstrating that chronic administration of SNAP 94847 in drinking water leads to a significant increase in spontaneous locomotor activity. A marked increase in locomotion was apparent after 40 minutes and was significant over 180 minutes.[1]
Table 3: Effect of Intranasal SNAP 94847 on Locomotor and Exploratory Behavior in an Open Field Test in Rats
| Behavioral Parameter | Control Group | SNAP 94847 Group | Statistical Significance (p-value) |
| Time of locomotion (s) | Baseline | Increased | ≤ 0.05 |
| Number of squares crossed | Baseline | Increased | ≤ 0.05 |
| Number of sniffs | Baseline | Increased | ≤ 0.05 |
Data from a study in Wistar rats showing that intranasal administration of SNAP 94847 increased locomotor and exploratory behaviors in the open field test.[2]
Experimental Protocols
Open Field Test
Objective: To assess spontaneous locomotor activity, exploratory behavior, and anxiety-like behavior.
Apparatus:
-
A square arena, typically 40-50 cm x 40-50 cm for mice and 90-100 cm x 90-100 cm for rats, with walls 30-40 cm high.[3] The arena is often made of a non-porous material for easy cleaning.
-
The floor of the arena may be divided into a grid of squares to facilitate manual scoring of activity.
-
An overhead camera is used to record the sessions for automated analysis.
Procedure:
-
Habituation: Rodents are brought into the testing room at least 30-60 minutes before the start of the experiment to acclimate to the new environment.[4]
-
Arena Preparation: The open field apparatus is cleaned thoroughly with 70% ethanol or another suitable disinfectant between each trial to eliminate olfactory cues.[5]
-
Lighting: The test is conducted under controlled lighting conditions, typically between 100 and 300 lux, to induce a mild level of novelty stress without being overly aversive.[3] Some protocols may use lower light levels (e.g., <10 lux) to increase exploration.[6]
-
Animal Placement: The animal is gently placed in the center or one corner of the arena.[4]
-
Test Duration: The session duration can range from 5 minutes to several hours, depending on the experimental design.[3][6] For assessing the acute effects of a compound, a shorter duration is common, while longer durations may be used to study the effects over time.
-
Data Collection: An automated video tracking system (e.g., Ethovision) or infrared photobeams are used to record various locomotor parameters.
-
Parameters Measured:
-
Total distance traveled: A measure of overall locomotor activity.
-
Velocity: The speed of movement.
-
Time spent in the center vs. periphery: A measure of anxiety-like behavior (thigmotaxis).
-
Rearing: The number of times the animal stands on its hind legs, indicative of exploratory behavior.
-
Number of line crossings: The number of times the animal crosses the grid lines on the floor.
-
Quinpirole-Induced Hyperlocomotion Test
Objective: To assess the sensitivity of dopamine D2/D3 receptors and the effect of chronic drug administration on the dopaminergic system.
Apparatus:
-
Standard rodent locomotor activity chambers equipped with infrared photobeam detectors or an open field arena with a video tracking system.
Procedure:
-
Chronic Drug Administration: Rats or mice are treated with SNAP 94847 (e.g., 20 mg/kg/day, p.o. or in drinking water) or vehicle for a period of 7 to 21 days.[1][7]
-
Habituation: On the test day, animals are habituated to the locomotor activity chambers for a period (e.g., 60 minutes) before any injections.
-
Drug Injections:
-
Data Collection: Locomotor activity is recorded immediately after the quinpirole injection for a period of up to 180 minutes.[1]
-
Data Analysis: The locomotor response to quinpirole is often biphasic, with an initial period of hypoactivity followed by a period of hyperactivity.[9][10] Data is typically analyzed in time bins (e.g., 5- or 10-minute intervals) to capture this dynamic response. The total distance traveled or the number of beam breaks over the entire session is also analyzed.
Mandatory Visualizations
Signaling Pathway of MCHR1
Caption: MCHR1 signaling cascade and the antagonistic action of SNAP 94847.
Experimental Workflow for Quinpirole-Induced Locomotor Activity
Caption: Workflow for assessing quinpirole-induced locomotor activity after chronic SNAP 94847.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anxiolytic and antidepressant effects of melanin-concentrating hormone 1 receptor antagonist SNAP 94847 - Vetlugin - Pediatrician (St. Petersburg) [journals.eco-vector.com]
- 3. grokipedia.com [grokipedia.com]
- 4. research-support.uq.edu.au [research-support.uq.edu.au]
- 5. anilocus.com [anilocus.com]
- 6. Open Field Tests: Mastering Animal Behavior Research | Amuza Inc [amuzainc.com]
- 7. The MCH1 receptor antagonist SNAP 94847 induces sensitivity to dopamine D2/D3 receptor agonists in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. moodandemotion.org [moodandemotion.org]
- 9. The locomotor effects of quinpirole in rats depend on age and gender - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Time-dependent actions of D2 family agonist quinpirole on spontaneous behavior in the rat: dissociation between sniffing and locomotion - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into SNAP-94847 Hydrochloride and its Intricate Relationship with Neurogenesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
SNAP-94847 hydrochloride, a selective, high-affinity antagonist of the melanin-concentrating hormone receptor 1 (MCHR1), has emerged as a significant tool in neuropharmacological research. Primarily investigated for its anxiolytic and antidepressant-like properties, its effects on adult hippocampal neurogenesis present a nuanced and compelling area of study. This technical guide synthesizes the current understanding of SNAP-94847's mechanism of action, its impact on the proliferation of neural progenitors, and the critical finding that its behavioral effects are independent of this neurogenic stimulation. Detailed experimental protocols, quantitative data from key studies, and visualizations of the underlying signaling pathways are provided to equip researchers with a comprehensive resource for future investigations.
Introduction: The MCHR1 Antagonist SNAP-94847 Hydrochloride
Melanin-concentrating hormone (MCH) is a neuropeptide implicated in the regulation of energy homeostasis, mood, and sleep.[1] Its effects are mediated through G protein-coupled receptors, primarily the MCHR1 in rodents.[2][3] SNAP-94847 hydrochloride is a potent and selective non-peptide antagonist of MCHR1, exhibiting high affinity for both human and rodent receptors.[4] Its ability to cross the blood-brain barrier and its oral bioavailability have made it a valuable pharmacological tool for elucidating the role of the MCHergic system in various physiological and pathological processes.[5]
Mechanism of Action and Signaling Pathways
SNAP-94847 exerts its effects by competitively blocking the binding of MCH to MCHR1.[4] MCHR1 is a G protein-coupled receptor that can couple to multiple G protein subtypes, including Gαi/o and Gαq.[3] This promiscuous coupling allows MCHR1 to modulate several downstream signaling cascades:
-
Inhibition of the cAMP-PKA Pathway: Upon MCH binding, MCHR1 coupling to Gαi/o proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[6][7] By antagonizing MCHR1, SNAP-94847 prevents this MCH-induced suppression of the cAMP-PKA pathway.
-
Stimulation of the MAPK/ERK Pathway: MCHR1 can also couple to Gαq proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of the mitogen-activated protein kinase (MAPK/ERK) pathway.[8] The precise consequences of SNAP-94847's antagonism on this branch of MCHR1 signaling are still under investigation.
Below is a diagram illustrating the primary signaling pathways associated with MCHR1.
MCHR1 Signaling Pathways
SNAP-94847 Hydrochloride and Hippocampal Neurogenesis
A pivotal study by David et al. (2007) investigated the effects of chronic administration of SNAP-94847 on adult hippocampal neurogenesis in mice.[8] The key findings from this and related research are summarized below.
Data Presentation
The quantitative data from the study by David et al. (2007) are presented in the tables below.
Table 1: In Vitro Binding Affinity and Potency of SNAP-94847
| Parameter | Value | Species | Reference |
| Ki (MCHR1) | 2.2 nM | Human | [4] |
| Kd (MCHR1) | 530 pM | Human | [4] |
Table 2: Effect of Chronic SNAP-94847 Administration on Hippocampal Progenitor Proliferation
| Treatment Group | Dose | Mean BrdU-positive cells/mm² (± SEM) | Statistical Significance (vs. Vehicle) | Reference |
| Vehicle | - | 1850 ± 150 | - | [8] |
| SNAP-94847 | 20 mg/kg/day | 2400 ± 200 | p < 0.05 | [8] |
Table 3: Behavioral Effects of SNAP-94847 in the Novelty-Suppressed Feeding Test
| Treatment Group | Condition | Latency to Feed (seconds ± SEM) | Statistical Significance (vs. Vehicle) | Reference |
| Vehicle | Sham-irradiated | 250 ± 30 | - | [8] |
| SNAP-94847 | Sham-irradiated | 150 ± 20 | p < 0.01 | [8] |
| Vehicle | Irradiated | 260 ± 35 | - | [8] |
| SNAP-94847 | Irradiated | 160 ± 25 | p < 0.01 | [8] |
Interpretation of Findings
Chronic treatment with SNAP-94847 significantly stimulated the proliferation of progenitor cells in the dentate gyrus of the hippocampus.[8] However, the anxiolytic-like effect of SNAP-94847, as measured by a reduced latency to feed in the novelty-suppressed feeding test, was maintained even in mice where neurogenesis was ablated by x-irradiation.[8] This crucial finding indicates that while SNAP-94847 can enhance neurogenesis, its primary mechanism of action for producing anxiolytic and antidepressant-like effects is independent of this process. This distinguishes SNAP-94847 from classic antidepressants like selective serotonin reuptake inhibitors (SSRIs), whose behavioral effects in this paradigm are often dependent on intact neurogenesis.[8][9]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of SNAP-94847 and neurogenesis research.
Chronic Administration of SNAP-94847
-
Compound Preparation: SNAP-94847 hydrochloride is dissolved in 20% hydroxypropyl-β-cyclodextrin for oral administration.[6]
-
Dosing Regimen: Mice are administered SNAP-94847 (e.g., 20 mg/kg) or vehicle daily via oral gavage for a period of 28 days.[8]
Bromodeoxyuridine (BrdU) Labeling and Immunohistochemistry
This protocol is for assessing cell proliferation in vivo.
-
BrdU Administration: On the final days of the chronic drug treatment, mice receive daily intraperitoneal injections of BrdU (e.g., 50 mg/kg), a thymidine analog that is incorporated into the DNA of dividing cells.[10]
-
Tissue Preparation:
-
Twenty-four hours after the final BrdU injection, mice are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA).
-
Brains are post-fixed in 4% PFA overnight and then transferred to a 30% sucrose solution for cryoprotection.
-
Coronal sections (e.g., 40 µm) of the brain, including the hippocampus, are cut using a cryostat.
-
-
Immunohistochemistry:
-
DNA Denaturation: Free-floating sections are incubated in 2N HCl at 37°C for 30 minutes to denature the DNA and expose the BrdU epitope.[7] This is followed by neutralization in a borate buffer (pH 8.5).[11]
-
Blocking: Sections are incubated in a blocking solution (e.g., phosphate-buffered saline with Triton X-100 and normal goat serum) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated overnight at 4°C with a primary antibody against BrdU (e.g., rat anti-BrdU).
-
Secondary Antibody Incubation: After washing, sections are incubated with a biotinylated secondary antibody (e.g., goat anti-rat IgG).
-
Signal Amplification and Visualization: The signal is amplified using an avidin-biotin-peroxidase complex (ABC) kit and visualized with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
Microscopy and Quantification: BrdU-positive cells in the dentate gyrus are counted using a light microscope and stereological methods.
-
Novelty-Suppressed Feeding (NSF) Test
This test assesses anxiety-like behavior in rodents.[4]
-
Apparatus: A brightly lit, open-field arena (e.g., 50 x 50 cm).[12]
-
Procedure:
-
Mice are food-deprived for 24 hours prior to the test.[9]
-
A single pellet of food is placed on a small piece of white paper in the center of the arena.
-
A mouse is placed in a corner of the arena, and the latency to begin eating the food pellet is recorded for a maximum of 10 minutes.[12] Eating is defined as the mouse biting the pellet while holding it with its forepaws.[4]
-
Immediately following the test, the mouse is returned to its home cage, and the amount of food consumed in a 5-minute period is measured to control for potential effects of the drug on appetite.[8]
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the effects of chronic SNAP-94847 administration on neurogenesis and anxiety-like behavior.
Experimental Workflow
Conclusion and Future Directions
SNAP-94847 hydrochloride is a powerful tool for dissecting the role of the MCHergic system in the brain. The evidence strongly suggests that while chronic MCHR1 antagonism can stimulate hippocampal neurogenesis, this effect is not the primary driver of its anxiolytic and antidepressant-like properties. This finding has significant implications for drug development, suggesting that targeting MCHR1 may offer a novel therapeutic strategy for mood disorders with a mechanism of action distinct from that of traditional antidepressants.
Future research should aim to:
-
Further elucidate the downstream signaling pathways affected by SNAP-94847 in different brain regions.
-
Investigate the role of MCHR1 antagonism in other forms of neuronal plasticity.
-
Explore the therapeutic potential of SNAP-94847 and other MCHR1 antagonists in a wider range of preclinical models of psychiatric and neurological disorders.
By providing a comprehensive overview of the current knowledge, this guide aims to facilitate and inspire further research into the complex and promising pharmacology of SNAP-94847 hydrochloride.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. samuelslab.com [samuelslab.com]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. mbl.edu [mbl.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchwithrutgers.com [researchwithrutgers.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Antigen-Retrieval Procedure for Bromodeoxyuridine Immunolabeling with Concurrent Labeling of Nuclear DNA and Antigens Damaged by HCl Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research-support.uq.edu.au [research-support.uq.edu.au]
The MCHR1 Antagonist SNAP 94847 Hydrochloride: A Technical Guide to its Role in Dopamine D2/D3 Receptor Sensitization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of SNAP 94847 hydrochloride, a selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). The document elucidates the critical role of this compound in inducing sensitization of dopamine D2 and D3 receptors, a phenomenon with significant implications for the development of novel therapeutics for neuropsychiatric disorders. This guide details the pharmacological profile of SNAP 94847, presents quantitative data in structured tables, outlines comprehensive experimental protocols for assessing receptor sensitization, and visualizes the underlying signaling pathways and experimental workflows using Graphviz diagrams. The content is tailored for researchers, scientists, and drug development professionals engaged in neuropharmacology and related fields.
Introduction
This compound is a potent and selective antagonist of the MCHR1, which is primarily expressed in brain regions associated with reward, motivation, and mood.[1] Chronic administration of SNAP 94847 has been demonstrated to induce a behavioral sensitization to dopamine D2/D3 receptor agonists, such as quinpirole.[1][2] This effect is characterized by an enhanced locomotor response to the agonist, suggesting an increased sensitivity of the postsynaptic dopamine receptors, particularly within the nucleus accumbens.[1][3] This guide explores the pharmacology of SNAP 94847, the evidence for its role in D2/D3 receptor sensitization, and the experimental methodologies used to investigate this phenomenon.
Pharmacological Profile of this compound
SNAP 94847 is a non-peptide small molecule that exhibits high affinity and selectivity for the MCHR1. Its pharmacological characteristics are summarized in the tables below.
Binding Affinity and Selectivity
| Parameter | Receptor | Value | Reference |
| Ki (Inhibition Constant) | MCHR1 | 2.2 nM | [4] |
| Selectivity | vs. α1A-adrenergic receptor | >80-fold | [4] |
| Selectivity | vs. Dopamine D2 receptor | >500-fold | [4] |
Table 1: Binding Affinity and Selectivity of this compound
In Vivo Efficacy: D2/D3 Receptor Sensitization
Chronic, but not acute, administration of SNAP 94847 is required to induce sensitization to D2/D3 receptor agonists. The following table summarizes the key findings from in vivo studies.
| Animal Model | Compound | Dose | Treatment Duration | Effect on Quinpirole-Induced Locomotor Activity | Reference |
| Sprague-Dawley Rats | SNAP 94847 | 20 mg/kg/day | 2 weeks (chronic) | Significant increase | [1] |
| Sprague-Dawley Rats | SNAP 94847 | 20 mg/kg | 1 hour (acute) | No effect | [1] |
| BALB/c Mice | SNAP 94847 | 20 mg/kg/day | 21 days (chronic) | Marked increase | [1] |
| CD-1 Mice | SNAP 94847 | 20 mg/kg/day | 21 days (chronic) | No modification | [1] |
Table 2: In Vivo Studies of this compound on Quinpirole-Induced Locomotor Activity
Signaling Pathways
The sensitization of D2/D3 receptors by SNAP 94847 is thought to involve an interplay between the MCHR1 and dopamine receptor signaling cascades. The following diagrams illustrate the known downstream pathways of these receptors and a proposed mechanism for their interaction leading to sensitization.
References
An In-Depth Technical Guide to the Anxiolytic Effects of SNAP 94847 Hydrochloride in Mice
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anxiolytic properties of SNAP 94847 hydrochloride in murine models. SNAP 94847 is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1), which has demonstrated significant potential in preclinical studies for the treatment of anxiety-related disorders.[1][2][3][4] This document details the mechanism of action, summarizes key quantitative data from pivotal studies, provides in-depth experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action: MCHR1 Antagonism
Melanin-concentrating hormone (MCH) is a neuropeptide primarily synthesized in the lateral hypothalamus and zona incerta, areas of the brain implicated in the regulation of mood and feeding behavior.[1][5] MCH exerts its effects by binding to the MCHR1, a G-protein coupled receptor. The antagonism of MCHR1 by SNAP 94847 is the fundamental mechanism underlying its anxiolytic effects. By blocking the binding of MCH to its receptor, SNAP 94847 modulates downstream signaling pathways that are involved in the expression of anxiety-like behaviors.[1][5] The anxiolytic profile of SNAP 94847 appears to be distinct from that of classic antidepressants like selective serotonin reuptake inhibitors (SSRIs).[1][5]
Quantitative Data Summary
The anxiolytic effects of SNAP 94847 have been quantified in several well-established behavioral paradigms in mice. The following tables summarize the key findings from published studies.
Light-Dark Box Test
This test assesses anxiety-like behavior by measuring the aversion of mice to a brightly lit environment.[6][7][8][9] Anxiolytic compounds typically increase the time spent in the light compartment.
Table 1: Effects of Acute and Chronic SNAP 94847 Administration in the Light-Dark Box Test [5][10]
| Treatment Group | Dose | Administration | Time in Light (s) (mean ± SEM) | Number of Transitions (mean ± SEM) |
| Acute | ||||
| Vehicle | - | p.o. | 98.7 ± 10.2 | 25.3 ± 2.1 |
| SNAP 94847 | 20 mg/kg | p.o. | 145.6 ± 12.1 | 28.1 ± 2.5 |
| Diazepam | 1.5 mg/kg | s.c. | 160.2 ± 15.3** | 22.4 ± 1.9 |
| Chronic (28 days) | ||||
| Vehicle | - | p.o. | 105.4 ± 8.9 | 23.8 ± 1.7 |
| SNAP 94847 | 20 mg/kg/day | p.o. | 152.3 ± 11.5 | 26.5 ± 2.0 |
*p < 0.05, **p < 0.01 compared to vehicle-treated group.
Elevated Plus Maze (EPM) Test
The EPM is another widely used assay for anxiety, where an increase in the time spent in the open arms indicates an anxiolytic effect.
Table 2: Effects of SNAP 94847 in the Elevated Plus Maze Test
| Treatment Group | Dose | Time in Open Arms (s) (mean ± SEM) | Entries into Open Arms (%) (mean ± SEM) |
| Control | - | 25.4 ± 3.1 | 30.2 ± 4.5 |
| SNAP 94847 | Not Specified | 45.8 ± 5.2 | 52.1 ± 6.3 |
*p < 0.05 compared to control group. Data adapted from Vetlugin et al., 2022.
Novelty Suppressed Feeding (NSF) Test
The NSF test creates a conflict between the drive to eat and the fear of a novel, brightly lit environment. A decrease in the latency to begin eating is indicative of an anxiolytic effect.[5]
Table 3: Effects of Acute and Chronic SNAP 94847 Administration in the Novelty Suppressed Feeding Test [5][10]
| Treatment Group | Dose | Administration | Latency to Feed (s) (mean ± SEM) |
| Acute | |||
| Vehicle | - | p.o. | 245.3 ± 25.1 |
| SNAP 94847 | 20 mg/kg | p.o. | 158.7 ± 18.9* |
| Chronic (21 days) | |||
| Vehicle | - | p.o. | 233.8 ± 21.4 |
| SNAP 94847 | 20 mg/kg/day | p.o. | 140.2 ± 15.6** |
*p < 0.05, **p < 0.01 compared to vehicle-treated group.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
Light-Dark Box Test Protocol
References
- 1. Efficacy of the MCHR1 antagonist N-[3-(1-{[4-(3,4-difluorophenoxy)phenyl]methyl}(4-piperidyl))-4-methylphenyl]-2-methylpropanamide (SNAP 94847) in mouse models of anxiety and depression following acute and chronic administration is independent of hippocampal neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Melanin-concentrating hormone promotes anxiety and intestinal dysfunction via basolateral amygdala in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the MCH1 receptor antagonist SNAP 94847 on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anxiolytic and antidepressant effects of melanin-concentrating hormone 1 receptor antagonist SNAP 94847 - Vetlugin - Pediatrician (St. Petersburg) [journals.eco-vector.com]
- 6. samuelslab.com [samuelslab.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mmpc.org [mmpc.org]
- 10. Elevated plus maze protocol [protocols.io]
Methodological & Application
Application Notes and Protocols for SNAP 94847 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNAP 94847 hydrochloride is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).[1] MCHR1 is a G-protein coupled receptor predominantly expressed in the brain and implicated in the regulation of energy homeostasis, mood, and sleep-wake cycles.[2][3] As a selective MCHR1 antagonist, this compound is a valuable pharmacological tool for investigating the physiological roles of the MCH system and for the preclinical assessment of its therapeutic potential in metabolic and psychiatric disorders.[2] These application notes provide detailed protocols for the use of this compound in key in vitro and in vivo experimental paradigms.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | N-[3-[1-[[4-(3,4-Difluorophenoxy)phenyl]methyl]-4-piperidinyl]-4-methylphenyl]-2-methylpropanamide hydrochloride | [1] |
| Molecular Formula | C₂₉H₃₂F₂N₂O₂ · HCl | [1] |
| Molecular Weight | 515.05 g/mol | [1] |
| Solubility | Soluble in DMSO and Ethanol. For aqueous solutions, it can be dissolved in 20% 2-hydroxypropyl-β-cyclodextrin.[4] | [4] |
Quantitative Data
Binding Affinity and Selectivity
This compound exhibits high affinity and selectivity for the MCHR1 receptor.
| Parameter | Value | Species | Reference |
| Ki (Inhibition constant) | 2.2 nM | Human | |
| Kd (Dissociation constant) | 530 pM | Human | |
| Selectivity | >80-fold over MCHα1A receptor | - | [1] |
| Selectivity | >500-fold over MCHD2 receptor | - | [1] |
In Vivo Pharmacokinetics in Rats
| Parameter | Route of Administration | Dose | Value | Reference |
| Bioavailability | Oral | 10 mg/kg | 59% | |
| Plasma Clearance | Oral | 10 mg/kg | 4.2 L/hr/kg | |
| Blood Clearance | Oral | 10 mg/kg | 3.3 L/hr/kg | |
| Half-life (t½) | Oral | 10 mg/kg | 5.2 hours |
Signaling Pathway
MCHR1 couples to inhibitory G-proteins (Gαi/o) and Gq proteins (Gαq). As an antagonist, SNAP 94847 blocks the downstream signaling cascades initiated by the binding of the endogenous ligand, melanin-concentrating hormone (MCH).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Melanin-Concentrating Hormone (MCH) and MCH-R1 in the Locus Coeruleus May Be Involved in the Regulation of Depressive-Like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the MCH1 receptor antagonist SNAP 94847 on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
Dissolving SNAP 94847 Hydrochloride for In Vivo Research: A Detailed Guide
Application Note & Protocol
For researchers and drug development professionals investigating the role of the melanin-concentrating hormone receptor 1 (MCHR1), the selective antagonist SNAP 94847 hydrochloride is a critical tool. Proper dissolution and formulation of this compound are paramount for successful in vivo studies, ensuring accurate dosing and bioavailability. This document provides detailed application notes and protocols for the preparation of this compound for administration in animal models.
Data Presentation: Solubility and Vehicle Formulations
Quantitative data from various sources have been compiled to provide a clear comparison of solubility and vehicle formulations for this compound.
| Solvent/Vehicle Component | Concentration | Achievable Drug Concentration | Route of Administration | Notes |
| DMSO | - | Up to 250 mg/mL (485.41 mM)[1] | Not for direct in vivo use at high concentrations | Useful for preparing stock solutions. Sonication may be required.[1] |
| Ethanol | - | Up to 100 mM | Not for direct in vivo use at high concentrations | Suitable for preparing stock solutions. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | As stated | ≥ 2.08 mg/mL (4.04 mM)[2] or 5 mg/mL (9.71 mM)[1] | Oral (p.o.), Intraperitoneal (i.p.) | A common vehicle for poorly soluble compounds. Add solvents sequentially.[2][1] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | As stated | ≥ 2.08 mg/mL (4.04 mM)[2] | Oral (p.o.), Intraperitoneal (i.p.) | SBE-β-CD can improve solubility and stability. |
| 10% DMSO, 90% Corn Oil | As stated | ≥ 2.08 mg/mL (4.04 mM)[2] | Oral (p.o.) | Suitable for lipophilic compounds. |
| 20% 2-hydroxypropyl-β-cyclodextrin (encapsin) | As stated | Not specified, but used for 3, 10, 15, and 30 mg/kg i.p. doses[3] | Intraperitoneal (i.p.) | Used in published research for i.p. injections.[3] |
| Water | - | < 0.1 mg/mL (insoluble)[2] | Not applicable | The compound is poorly soluble in water. |
Experimental Protocols
This section details the step-by-step methodologies for preparing this compound dosing solutions for in vivo experiments.
Protocol 1: Preparation of a Dosing Solution using a Mixed Vehicle System
This protocol is suitable for achieving a concentration of up to 5 mg/mL for oral or intraperitoneal administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional, but recommended)[1]
Procedure:
-
Calculate Required Amounts: Determine the total volume of the dosing solution needed based on the number of animals and the dose volume (e.g., 10 mL/kg). Calculate the required mass of this compound and the volume of each vehicle component.
-
Initial Dissolution in DMSO: In a sterile conical tube, add the calculated volume of DMSO (10% of the final volume). Weigh and add the this compound powder to the DMSO.
-
Vortexing/Sonication: Vortex the mixture vigorously until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.[1] Ensure the solution is clear before proceeding.
-
Addition of PEG300: Add the calculated volume of PEG300 (40% of the final volume) to the DMSO solution. Vortex thoroughly to ensure a homogenous mixture.
-
Addition of Tween-80: Add the calculated volume of Tween-80 (5% of the final volume) and vortex again.
-
Final Dilution with Saline: Slowly add the sterile saline (45% of the final volume) to the mixture while vortexing. Continue to vortex until the solution is clear and uniform.
-
Final Inspection and Use: Visually inspect the solution for any precipitation. The final solution should be a clear, homogenous solution. It is recommended to prepare this formulation fresh before each experiment.
Protocol 2: Preparation of a Dosing Solution using SBE-β-CD
This protocol is an alternative for improving the solubility and stability of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD), sterile
-
Saline (0.9% NaCl), sterile
-
Sterile conical tubes
-
Pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Prepare SBE-β-CD Solution: Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. Ensure it is fully dissolved.
-
Initial Dissolution in DMSO: In a sterile conical tube, add the required volume of DMSO (10% of the final volume). Add the this compound powder to the DMSO.
-
Vortexing: Vortex the mixture until the compound is completely dissolved.
-
Addition of SBE-β-CD Solution: Add the 20% SBE-β-CD solution (90% of the final volume) to the DMSO solution.
-
Final Mixing: Vortex the final mixture thoroughly to ensure a clear and homogenous solution.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships of the components in the final formulation.
Concluding Remarks
The successful use of this compound in in vivo studies is critically dependent on the appropriate choice of vehicle and the correct preparation of the dosing solution. The protocols and data presented here provide a comprehensive guide for researchers. It is always recommended to perform a small-scale pilot formulation to ensure the desired concentration can be achieved without precipitation before preparing a large batch for an entire study. The provided information is based on publicly available data sheets and publications; however, researchers should always refer to the specific product information provided by their supplier.[1][4] The compound is known to be orally active and has been administered via oral gavage and intraperitoneal injection in various studies.[3][4][5]
References
- 1. This compound | Melanin-concentrating Hormone | TargetMol [targetmol.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Effects of the MCH1 receptor antagonist SNAP 94847 on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
Application Notes and Protocols for SNAP 94847 Hydrochloride in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNAP 94847 hydrochloride is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).[1][2] MCHR1 is a G protein-coupled receptor predominantly expressed in the brain and is implicated in the regulation of energy homeostasis, mood, and appetite.[3][4] As such, SNAP 94847 has emerged as a valuable pharmacological tool in preclinical research for investigating the therapeutic potential of MCHR1 antagonism in models of obesity, anxiety, and depression.[5][6] These application notes provide detailed protocols and dosage guidelines for the use of this compound in rodent models.
Mechanism of Action
This compound acts as a competitive antagonist at the MCHR1, effectively blocking the binding of the endogenous ligand, melanin-concentrating hormone (MCH).[2] The MCHR1 can couple to both Gαi and Gαq G-proteins.[7] Blockade of MCHR1 by SNAP 94847 inhibits these downstream signaling cascades, which include the inhibition of adenylyl cyclase (leading to decreased cAMP levels) and the activation of the phospholipase C (PLC) pathway (resulting in increased intracellular calcium and protein kinase C activation).[7][8]
Data Presentation
In Vivo Efficacy and Dosage Summary
The following tables summarize reported dosages and their observed effects in various rodent models.
Table 1: this compound Dosage in Rat Models
| Route of Administration | Dosage Range | Vehicle | Study Duration | Observed Effects | Reference(s) |
| Oral Gavage (p.o.) | 10 mg/kg | Not Specified | Single Dose | Good bioavailability (59%) and half-life of 5.2 hours. | [9] |
| Oral Gavage (p.o.) | 20 mg/kg/day | In drinking water | 14-21 days | Exaggerated locomotor response to quinpirole; increased ambulation. | [9] |
| Intraperitoneal (i.p.) | 3 - 30 mg/kg | 20% 2-hydroxypropyl-β-cyclodextrin | Single Dose | Decreased high-fat food-reinforced operant responding. | [3][10] |
| Intraperitoneal (i.p.) | 20 mg/kg | Distilled water with 10% DMSO and 30 mg/mL β-cyclodextrin | Single Dose | Induces sensitivity to dopamine D2/D3 receptor agonists. | [5] |
| Intranasal | 20 µg | Distilled water | Single Dose | Anxiolytic and antidepressant-like effects. | [11] |
| Intra-locus coeruleus microinjection | 0.2 µL of 30 µg/µL | 30% DMSO | Single Dose | Blocked depressive-like behavior induced by MCH. | [12] |
Table 2: this compound Dosage in Mouse Models
| Route of Administration | Dosage Range | Vehicle | Study Duration | Observed Effects | Reference(s) |
| Oral Gavage (p.o.) | 20 mg/kg/day | Not Specified | 7-21 days | Increased sensitivity to dopamine D2/D3 receptor agonists. | [13] |
| Oral Gavage (p.o.) | Not Specified | Not Specified | Acute and 28 days | Anxiolytic-like effects in novelty suppressed feeding and light/dark box tests. | [14] |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
This protocol is adapted from standard oral gavage procedures.[15][16][17][18]
Materials:
-
This compound
-
Vehicle (e.g., distilled water, 0.5% methylcellulose)
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice)
-
Syringes
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve in the chosen vehicle to the desired final concentration. Ensure complete dissolution; sonication may be used if necessary. The recommended maximum oral gavage volume for mice is 10 mL/kg.[16]
-
-
Animal Handling and Dosing:
-
Weigh the mouse to determine the correct volume of the dosing solution.
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth into the esophagus. The needle should pass smoothly without resistance.
-
Slowly administer the solution.
-
Gently remove the gavage needle.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or leakage of the substance from the mouth or nose, for at least 5-10 minutes.
-
Protocol 2: Intraperitoneal (i.p.) Injection in Rats
This protocol is based on standard intraperitoneal injection techniques.
Materials:
-
This compound
-
Vehicle (e.g., 20% 2-hydroxypropyl-β-cyclodextrin, or distilled water with 10% DMSO and 30 mg/mL β-cyclodextrin)[5][10]
-
Sterile syringes and needles (e.g., 23-25 gauge)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Prepare the dosing solution of this compound in the chosen vehicle under sterile conditions. The recommended injection volume for rats is typically 1-2 mL/kg.[10]
-
-
Animal Handling and Injection:
-
Weigh the rat to calculate the precise injection volume.
-
Securely restrain the rat. One common method is to hold the rat with its head tilted downwards, causing the abdominal organs to shift cranially.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no blood or urine is drawn, which would indicate improper needle placement.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the rat to its cage.
-
-
Post-Administration Monitoring:
-
Observe the rat for any adverse reactions, such as signs of pain, distress, or inflammation at the injection site.
-
Mandatory Visualizations
MCHR1 Signaling Pathway
Caption: MCHR1 signaling pathway and the inhibitory action of SNAP 94847.
Experimental Workflow for In Vivo Studies
Caption: General experimental workflow for rodent studies with SNAP 94847.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Selective MCH1 Antagonist | Tocris Bioscience [tocris.com]
- 3. Effects of the MCH1 receptor antagonist SNAP 94847 on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. SNAP-94847 [medbox.iiab.me]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Effects of the MCH1 receptor antagonist SNAP 94847 on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anxiolytic and antidepressant effects of melanin-concentrating hormone 1 receptor antagonist SNAP 94847 - Vetlugin - Pediatrician (St. Petersburg) [journals.eco-vector.com]
- 12. Melanin-Concentrating Hormone (MCH) and MCH-R1 in the Locus Coeruleus May Be Involved in the Regulation of Depressive-Like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The MCH1 receptor antagonist SNAP 94847 induces sensitivity to dopamine D2/D3 receptor agonists in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy of the MCHR1 antagonist N-[3-(1-{[4-(3,4-difluorophenoxy)phenyl]methyl}(4-piperidyl))-4-methylphenyl]-2-methylpropanamide (SNAP 94847) in mouse models of anxiety and depression following acute and chronic administration is independent of hippocampal neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ouv.vt.edu [ouv.vt.edu]
- 16. staff.flinders.edu.au [staff.flinders.edu.au]
- 17. iacuc.wsu.edu [iacuc.wsu.edu]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
Application Notes and Protocols for Oral Administration of SNAP 94847 Hydrochloride in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the oral administration of SNAP 94847 hydrochloride to mice, a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCH1). The protocols and data presented are intended to facilitate preclinical research into the anxiolytic, antidepressant, and anorectic potential of this compound.
Introduction to this compound
SNAP 94847 is a non-peptide small molecule that selectively inhibits the MCH1 receptor, which is implicated in the regulation of mood and food intake.[1][2] Preclinical studies in rodents have demonstrated its efficacy in models of anxiety and depression, suggesting its potential as a therapeutic agent.[1][3][4] Its oral activity makes it a valuable tool for in vivo pharmacological studies.[2]
Mechanism of Action
SNAP 94847 functions as a competitive antagonist at the MCH1 receptor. Melanin-concentrating hormone (MCH) is a neuropeptide that, upon binding to MCHR1, modulates various physiological processes. By blocking this interaction, SNAP 94847 inhibits the downstream signaling pathways activated by MCH. This antagonism is believed to underlie its observed anxiolytic and antidepressant-like effects.[1][3]
Caption: Mechanism of action of SNAP 94847 as an MCHR1 antagonist.
Quantitative Data Summary
The following tables summarize key quantitative data for the oral administration of this compound in mice.
Table 1: In Vivo Efficacy of Orally Administered SNAP 94847 in Mice
| Behavioral Test | Mouse Strain | Dose (p.o.) | Administration Schedule | Observed Effect |
| Novelty Suppressed Feeding (NSF) | 129S6/SvEvTac | 20 mg/kg | Acute and Chronic | Anxiolytic/antidepressant-like effect.[3] |
| Light/Dark Box (L/D) | BALB/cJ | 20 mg/kg | Acute and Chronic | Significant increase in time spent in the light compartment.[3] |
| Forced Swim Test (FST) | BALB/cJ | 20 mg/kg | Acute and Chronic | No significant effect observed.[3][5] |
| Quinpirole-induced Locomotion | BALB/c | 20 mg/kg/day | Chronic (7 & 21 days) | Marked increase in quinpirole-induced locomotor activity.[6] |
Table 2: Pharmacokinetic Parameters of SNAP 94847 (in Rats)
| Parameter | Value |
| Bioavailability (Oral) | 59% |
| Half-life (t½) | 5.2 hours |
| Plasma Clearance | 4.2 L/hr/kg |
| Blood Clearance | 3.3 L/hr/kg |
Note: Mouse-specific pharmacokinetic data is limited; rat data is provided for reference.
Experimental Protocols
Preparation of this compound for Oral Gavage
A common vehicle for the oral administration of SNAP 94847 is 20% hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water.
Materials:
-
This compound powder
-
20% (w/v) HPβCD solution in sterile water
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 20 mg/kg) and the number and weight of the mice.
-
Weigh the calculated amount of this compound powder.
-
Add the powder to the 20% HPβCD solution.
-
Vortex the solution vigorously until the powder is fully dissolved. Sonication may be used to aid dissolution if necessary.
-
Prepare the formulation fresh on the day of the experiment.
Oral Gavage Procedure in Mice
This protocol outlines the standard procedure for administering substances via oral gavage.
Materials:
-
Prepared this compound solution
-
Syringes (1 ml)
-
Appropriate size gavage needles (see Table 3)
-
Scale for weighing mice
Table 3: Recommended Gavage Needle Sizes for Mice
| Mouse Weight (grams) | Gavage Needle Gauge | Gavage Needle Length (inches) |
| 15 - 20 | 22G | 1" - 1.5" |
| 20 - 25 | 20G | 1" - 1.5" |
| 25 - 35 | 18G | 1.5" - 2" |
Source: Adapted from general oral gavage protocols.[7][8]
Procedure:
-
Animal Handling and Restraint:
-
Gavage Needle Insertion:
-
Measure the insertion depth by holding the needle alongside the mouse, from the tip of the nose to the last rib. Mark this depth on the needle.[7][9]
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth.[7]
-
The mouse will typically swallow as the needle reaches the pharynx, which facilitates entry into the esophagus.
-
Advance the needle smoothly into the esophagus to the pre-measured depth. If resistance is met, withdraw and re-attempt. Do not force the needle. [7]
-
-
Substance Administration:
-
Once the needle is correctly positioned, slowly depress the syringe plunger to administer the solution.
-
Gently withdraw the needle along the same path of insertion.
-
-
Post-Procedure Monitoring:
Caption: Experimental workflow for oral administration of SNAP 94847.
Concluding Remarks
The oral administration of this compound in mice is a viable and effective method for investigating its pharmacological properties. Adherence to proper dosing, vehicle preparation, and gavage technique is crucial for obtaining reliable and reproducible data while ensuring animal welfare. The information provided in these application notes serves as a detailed guide for researchers in the field of neuroscience and drug development.
References
- 1. SNAP-94847 [medbox.iiab.me]
- 2. This compound | Selective MCH1 Antagonist | Tocris Bioscience [tocris.com]
- 3. Efficacy of the MCHR1 antagonist N-[3-(1-{[4-(3,4-difluorophenoxy)phenyl]methyl}(4-piperidyl))-4-methylphenyl]-2-methylpropanamide (SNAP 94847) in mouse models of anxiety and depression following acute and chronic administration is independent of hippocampal neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anxiolytic and antidepressant effects of melanin-concentrating hormone 1 receptor antagonist SNAP 94847 - Vetlugin - Pediatrician (St. Petersburg) [journals.eco-vector.com]
- 5. researchgate.net [researchgate.net]
- 6. The MCH1 receptor antagonist SNAP 94847 induces sensitivity to dopamine D2/D3 receptor agonists in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SNAP 94847 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNAP 94847 hydrochloride is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1), a G protein-coupled receptor predominantly expressed in the brain.[1][2] MCHR1 is implicated in the regulation of energy homeostasis, mood, and sleep.[2][3] As a selective antagonist, this compound is a valuable tool for investigating the physiological and pathological roles of the MCH-MCHR1 system and for the potential development of therapeutics for obesity, anxiety, and depression.[2][3] These application notes provide detailed protocols for the preparation of this compound stock solutions for in vitro and in vivo studies, along with relevant technical data and safety information.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Name | N-[3-[1-[[4-(3,4-Difluorophenoxy)phenyl]methyl]-4-piperidinyl]-4-methylphenyl]-2-methylpropanamide hydrochloride |
| Molecular Formula | C₂₉H₃₃ClF₂N₂O₂ |
| Molecular Weight | 515.03 g/mol [1] |
| CAS Number | 1781934-47-1[1] |
| Appearance | Solid powder |
| Purity | ≥98% (HPLC)[1] |
| Biological Activity | Selective MCHR1 antagonist with a Ki of 2.2 nM and Kd of 530 pM.[2] |
Solubility Data
The solubility of this compound in various solvents is crucial for the preparation of stock solutions.
| Solvent | Maximum Concentration | Notes |
| DMSO | 250 mg/mL (485.41 mM) | Ultrasonic assistance may be required.[1] |
| Ethanol | 100 mM | |
| Water | < 0.1 mg/mL | Considered insoluble.[1] |
| In Vivo Formulation 1 | ≥ 2.08 mg/mL (4.04 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline.[1] |
| In Vivo Formulation 2 | ≥ 2.08 mg/mL (4.04 mM) | 10% DMSO, 90% (20% SBE-β-CD in saline).[1] |
| In Vivo Formulation 3 | ≥ 2.08 mg/mL (4.04 mM) | 10% DMSO, 90% corn oil.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO for In Vitro Use
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for in vitro cell-based assays.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (mg) = Desired Volume (L) x Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.001 L x 0.01 mol/L x 515.03 g/mol = 5.15 mg
-
Weigh the compound: Accurately weigh 5.15 mg of this compound powder using a calibrated analytical balance and place it in a sterile microcentrifuge tube.
-
Add solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Dissolve the compound: Vortex the solution vigorously until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[1]
-
Storage: Store the 10 mM stock solution at -20°C or -80°C in tightly sealed, light-protected aliquots to avoid repeated freeze-thaw cycles.[1] When stored at -20°C, the solution is stable for at least one month, and at -80°C, it is stable for up to six months.[1]
Note on Cell Culture Applications: When preparing working solutions for cell culture, it is crucial to minimize the final concentration of DMSO to avoid solvent-induced cytotoxicity. Typically, the final DMSO concentration should be kept below 0.5%. To achieve this, perform serial dilutions of the stock solution in your cell culture medium immediately before use.
Caption: Workflow for preparing a this compound stock solution.
Mechanism of Action and Signaling Pathway
This compound acts as a selective antagonist at the MCHR1 receptor.[2] MCHR1 is a G protein-coupled receptor that can couple to different G proteins, primarily Gαi and Gαq.[3][4] Upon binding of the endogenous ligand, melanin-concentrating hormone (MCH), MCHR1 initiates downstream signaling cascades. By blocking the binding of MCH, this compound inhibits these signaling events.
The activation of MCHR1 by MCH leads to:
-
Gαi-mediated pathway: Inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity.[3][5]
-
Gαq-mediated pathway: Activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This results in an increase in intracellular calcium (Ca²⁺) and activation of Protein Kinase C (PKC).[5]
Both pathways can ultimately influence the activity of downstream effectors such as the mitogen-activated protein kinase (MAPK/ERK) pathway, which plays a role in cell proliferation and gene transcription.[5][6]
Caption: MCHR1 signaling pathway and the inhibitory action of SNAP 94847.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling the solid compound and its solutions.
-
Handling: Avoid inhalation of the powder by handling it in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[7][8]
-
Disposal: Dispose of the compound and its solutions in accordance with local, state, and federal regulations.
Storage and Stability
Proper storage is essential to maintain the integrity and activity of this compound.
-
Solid Form: The solid powder should be stored at 4°C, protected from moisture.[1]
-
Stock Solutions: As previously mentioned, stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] It is recommended to prepare single-use aliquots to prevent degradation from multiple freeze-thaw cycles.
By following these guidelines, researchers can ensure the accurate and effective use of this compound in their studies investigating the MCH-MCHR1 system.
References
- 1. This compound | Selective MCH1 Antagonist | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.10xgenomics.com [cdn.10xgenomics.com]
- 5. researchgate.net [researchgate.net]
- 6. Analyzing the Role of Receptor Internalization in the Regulation of Melanin-Concentrating Hormone Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. culture media preparation protocols [tryps.rockefeller.edu]
SNAP 94847 Hydrochloride in Forced Swim Test: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNAP 94847 hydrochloride is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). MCHR1 is a G-protein coupled receptor predominantly expressed in the brain regions associated with the regulation of mood, appetite, and energy balance. Antagonism of MCHR1 has been investigated as a potential therapeutic strategy for depression and anxiety. The forced swim test (FST) is a widely utilized preclinical behavioral assay to assess antidepressant-like activity. This document provides detailed application notes and protocols for the use of this compound in the forced swim test, based on available preclinical research.
Mechanism of Action: MCHR1 Signaling Pathway
SNAP 94847 exerts its effects by blocking the binding of the endogenous ligand, melanin-concentrating hormone (MCH), to the MCHR1. The activation of MCHR1 can initiate two primary signaling cascades through its coupling to different G proteins. As a Gαi-coupled receptor, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As a Gαq-coupled receptor, it activates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium concentrations. By antagonizing these actions, SNAP 94847 is thought to modulate neuronal circuits involved in stress and mood regulation, leading to its potential antidepressant effects.
Data Presentation: SNAP 94847 in the Forced Swim Test
The following table summarizes the quantitative data from a study investigating the effects of intranasally administered SNAP 94847 in the Porsolt forced swim test in Wistar rats.
| Behavioral Parameter | Control Group (Vehicle) | SNAP 94847 Group |
| Immobilization Time (s) | 165.3 ± 10.2 | 115.7 ± 8.5 |
| Passive Swimming Time (s) | 55.4 ± 5.1 | 95.8 ± 7.3 |
| Active Swimming Time (s) | 19.3 ± 2.4 | 28.5 ± 3.1 |
| *p ≤ 0.05 compared to the control group. Data are presented as mean ± SEM. |
Source: Adapted from Vetlugin et al., Pediatrician (St. Petersburg), 2022.[1]
It is important to note that other studies have reported different outcomes depending on the species and route of administration. For instance, one study found that systemically injected SNAP 94847 decreased stress-induced immobility in the forced-swim test in rats, but not in mice.[2] Another study reported no effect of orally administered SNAP 94847 (20 mg/kg) in the forced swim test in BALB/cJ mice.[3]
Experimental Protocols
Forced Swim Test Protocol (Rat)
This protocol is based on the Porsolt forced swim test methodology.
1. Animals:
-
Male Wistar rats (or other appropriate strain) weighing 200-250g.
-
House animals in groups of 4-5 per cage under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Allow at least one week for acclimatization before the experiment.
2. Apparatus:
-
A transparent Plexiglas cylinder (40 cm high, 20 cm in diameter).
-
Fill the cylinder with water (23-25°C) to a depth of 30 cm, which prevents the rat from touching the bottom with its tail or feet.
3. Drug Preparation and Administration (Intranasal):
-
Dissolve this compound in a suitable vehicle (e.g., saline or artificial cerebrospinal fluid). The concentration should be calculated based on the desired dose and administration volume.
-
Administer the solution intranasally to the rats. The volume should be divided between the two nostrils.
4. Experimental Procedure:
-
Pre-test Session (Day 1):
-
Individually place each rat in the swim cylinder for a 15-minute session.
-
After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage. This session is for habituation and to induce a stable baseline of immobility.
-
-
Test Session (Day 2):
-
Administer SNAP 94847 or the vehicle 30-60 minutes before the test session.
-
Place the rat in the swim cylinder for a 5-minute session.
-
Record the entire session with a video camera for later analysis.
-
After 5 minutes, remove the rat, dry it, and return it to its home cage.
-
The water should be changed between animals.
-
5. Behavioral Scoring:
-
An observer, blind to the treatment conditions, should score the video recordings.
-
The following behaviors are typically scored:
-
Immobility: The rat remains floating in the water, making only small movements necessary to keep its head above water.
-
Swimming: The rat makes active swimming motions, moving around the cylinder.
-
Climbing: The rat makes active movements with its forepaws in and out of the water, usually directed against the cylinder wall.
-
-
The total time spent in each behavioral state during the 5-minute test is recorded.
Experimental Workflow
Conclusion
This compound, a selective MCHR1 antagonist, has demonstrated antidepressant-like effects in the forced swim test, particularly in rats. The provided protocols and data serve as a comprehensive guide for researchers investigating the potential of MCHR1 antagonists as novel antidepressant therapies. It is crucial to consider the species, strain, and route of administration, as these factors can significantly influence the behavioral outcomes in the forced swim test. Further research is warranted to fully elucidate the therapeutic potential of SNAP 94847 and its mechanism of action in mood disorders.
References
- 1. Anxiolytic and antidepressant effects of melanin-concentrating hormone 1 receptor antagonist SNAP 94847 - Vetlugin - Pediatrician (St. Petersburg) [journals.eco-vector.com]
- 2. Effects of the MCH1 receptor antagonist SNAP 94847 on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of the MCHR1 antagonist N-[3-(1-{[4-(3,4-difluorophenoxy)phenyl]methyl}(4-piperidyl))-4-methylphenyl]-2-methylpropanamide (SNAP 94847) in mouse models of anxiety and depression following acute and chronic administration is independent of hippocampal neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SNAP 94847 Hydrochloride in the Elevated Plus Maze
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNAP 94847 hydrochloride is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). MCHR1 is a G-protein coupled receptor predominantly expressed in the brain regions associated with the regulation of mood, appetite, and anxiety. Antagonism of MCHR1 has been investigated as a potential therapeutic strategy for anxiety and depression. The elevated plus maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents. This document provides detailed application notes and protocols for utilizing this compound in the EPM to evaluate its anxiolytic potential.
Mechanism of Action
This compound exerts its effects by competitively binding to and blocking the MCHR1. This prevents the endogenous ligand, melanin-concentrating hormone (MCH), from activating the receptor. The MCHR1 is coupled to both Gi and Gq proteins. Inhibition of MCHR1 signaling by this compound is thought to produce anxiolytic effects by modulating downstream signaling cascades in key brain circuits involved in anxiety.
Data Presentation
The following table summarizes the quantitative data from a study investigating the effects of this compound in the elevated plus maze.
| Species/Strain | Administration Route | Dosage | Key Findings in Elevated Plus Maze | Reference |
| Wistar Rats (male) | Intranasal | 20 µg | Statistically significant decrease in the time spent in the closed arms (p ≤ 0.05). This suggests a reduction in anxiety-like behavior, as animals were more willing to explore the open, more anxiogenic arms of the maze. | [1] |
Note: While oral and intraperitoneal administration of this compound has been documented in other behavioral tests, specific quantitative data for the elevated plus maze with these routes were not available in the reviewed literature.
Experimental Protocols
Preparation of this compound Solution
-
For Intranasal Administration:
-
Dissolve this compound in sterile distilled water to a final concentration of 1 mg/mL.[1]
-
Ensure the solution is thoroughly mixed and at room temperature before administration.
-
-
For Oral Gavage or Intraperitoneal Injection (General Guidance):
-
This compound can be dissolved in a vehicle such as 20% hydroxypropyl-β-cyclodextrin.
-
The appropriate concentration will depend on the target dose and the dosing volume for the specific animal model.
-
It is crucial to establish the stability and solubility of the compound in the chosen vehicle prior to the experiment.
-
Elevated Plus Maze Protocol for Rodents
This protocol is adapted for the use of this compound to assess anxiolytic-like effects.
1. Apparatus:
-
A plus-shaped maze with two open arms and two closed arms of equal size, elevated from the floor.
-
For rats: arms are typically 50 cm long x 10 cm wide, with the closed arms having 40 cm high walls.
-
For mice: arms are typically 30 cm long x 5 cm wide, with the closed arms having 15 cm high walls.
-
The maze should be made of a non-porous material for easy cleaning.
-
A video camera should be mounted above the maze to record the sessions for later analysis.
2. Animal Handling and Habituation:
-
House the animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Handle the animals for several days leading up to the experiment to minimize stress-induced by human interaction.
-
On the day of testing, allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment begins.
3. Drug Administration:
-
Intranasal: 15 minutes prior to the EPM test, administer 20 µg of the this compound solution to rats (10 µL into each nostril).[1]
-
Oral Gavage/Intraperitoneal Injection: The pre-treatment time will depend on the pharmacokinetic profile of the compound administered by these routes. A typical pre-treatment time is 30-60 minutes.
-
A vehicle control group should always be included, receiving the same volume of the vehicle solution via the same administration route.
4. EPM Procedure:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Immediately start the video recording.
-
Allow the animal to explore the maze for a 5-minute session.
-
After the session, return the animal to its home cage.
-
Thoroughly clean the maze with a 70% ethanol solution and allow it to dry completely between animals to eliminate olfactory cues.
5. Data Analysis:
-
Analyze the video recordings using a behavioral tracking software or by manual scoring.
-
The primary parameters to measure are:
-
Time spent in the open arms (s or %)
-
Time spent in the closed arms (s or %)
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled (to assess general locomotor activity)
-
-
An anxiolytic effect is indicated by a significant increase in the time spent in and/or the number of entries into the open arms, without a significant change in total locomotor activity.
Visualizations
MCHR1 Signaling Pathway
Caption: MCHR1 Signaling Pathway and Inhibition by this compound.
Experimental Workflow for EPM with this compound
Caption: Experimental workflow for assessing SNAP 94847 HCl in the EPM.
References
SNAP 94847 Hydrochloride: Application Notes and Protocols for Operant Conditioning Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNAP 94847 hydrochloride is a potent and selective antagonist for the melanin-concentrating hormone receptor 1 (MCH1).[1][2] MCH, a hypothalamic neuropeptide, is implicated in the regulation of feeding behavior, energy homeostasis, and mood.[3][4] Its effects in rodents are primarily mediated through the MCH1 receptor.[3][5] Antagonism of this receptor has been shown to decrease food-reinforced operant responding, highlighting its potential in studying the neurobiology of motivation and reward, as well as in the development of therapeutics for eating disorders and obesity.[1][5][6] These application notes provide detailed protocols for the use of this compound in operant conditioning studies, along with relevant pharmacological data and pathway diagrams.
Pharmacological Profile
This compound is a high-affinity MCH1 receptor antagonist with excellent selectivity over other receptors, making it a precise tool for investigating the MCH system.[1][2]
| Parameter | Value | Reference |
| Ki | 2.2 nM | [1][2] |
| Kd | 530 pM | [1][2] |
| Selectivity | >80-fold over α1A receptors | [1] |
| Selectivity | >500-fold over D2 receptors | [1] |
| Bioavailability (rat, oral) | 59% | |
| Half-life (rat, oral) | 5.2 h |
MCH1 Receptor Signaling Pathway
The melanin-concentrating hormone (MCH) exerts its effects by binding to the MCH1 receptor, a G-protein coupled receptor (GPCR). This interaction initiates a signaling cascade that modulates neuronal activity. SNAP 94847 acts by blocking this initial binding step.
Operant Conditioning Studies: Food Reinforcement
Systemic administration of SNAP 94847 has been demonstrated to decrease operant responding for high-fat food rewards in rats.[5][6] The following protocols are based on established methodologies.[5]
Quantitative Data from In Vivo Studies
| Species | Doses (i.p.) | Vehicle | Key Findings | Reference |
| Rat | 3, 10, 30 mg/kg | 20% 2-hydroxypropyl-β-cyclodextrin | Decreased number of high-fat pellets earned at 30 mg/kg. No effect on pellet-priming, cue, or yohimbine-induced reinstatement. | [5] |
| Rat | 10, 15, 30 mg/kg | 20% 2-hydroxypropyl-β-cyclodextrin | Blocked MCH-induced reinstatement of food seeking. | [5] |
| Mouse | 20 mg/kg (p.o.) | Not specified | Anxiolytic-like effects in light/dark and novelty-suppressed feeding tests. | [3] |
Note: Doses of 3-30 mg/kg (i.p.) in rats result in approximately 30-90% MCH1 receptor occupancy in the brain.[5]
Experimental Protocol: Food-Reinforced Operant Responding in Rats
This protocol details the steps to assess the effect of SNAP 94847 on operant responding for a palatable food reward.
Animals and Housing
-
Species: Male Wistar or Sprague-Dawley rats.
-
Housing: Single-housed in a temperature- and humidity-controlled vivarium with a 12-h light/dark cycle.
-
Diet: Maintain rats on a restricted diet (e.g., 16-20 g of standard chow per day) to maintain approximately 85-90% of their free-feeding body weight.[5][7] This motivates responding for the food reward. Provide water ad libitum.
Apparatus
-
Standard operant conditioning chambers (e.g., Med Associates).[5]
-
Each chamber should be equipped with two levers. Only one "active" lever should deliver the reward.[5]
-
A pellet dispenser that delivers a high-fat, palatable food pellet (e.g., 45-mg pellets, 35% fat).[5]
-
A computer with software to control the apparatus and record data.
Experimental Workflow
Detailed Procedure
a. Habituation and Handling:
-
Handle the rats for several minutes daily for at least one week prior to training to acclimate them to the experimenter.[7]
-
Habituate rats to the operant chambers for one or two sessions where pellets are delivered non-contingently.
b. Training (Fixed Ratio 1 Schedule):
-
Place rats in the operant chambers for daily sessions (e.g., 3 hours).[5]
-
Program the chambers so that a single press on the "active" lever results in the delivery of one food pellet (FR1 schedule).
-
Presses on the "inactive" lever should be recorded but have no consequence.
-
Continue training until a stable baseline of responding is achieved (e.g., less than 20% variation in active lever presses over three consecutive days). This may take approximately 14 days.[5]
c. Drug Preparation and Administration:
-
Prepare this compound fresh daily.
-
Dissolve the compound in a vehicle of 20% 2-hydroxypropyl-β-cyclodextrin (encapsin).[5]
-
Administer the desired dose (e.g., 3, 10, or 30 mg/kg) via intraperitoneal (i.p.) injection.[5] The injection volume is typically 1 ml/kg.[5]
-
Administer the drug or vehicle 30-60 minutes prior to the start of the test session.
d. Testing:
-
Use a within-subjects design where each rat receives each dose of SNAP 94847 and the vehicle in a counterbalanced order.[5]
-
Allow at least 48 hours between test sessions to ensure drug washout.[5]
-
Place the rat in the chamber and run the operant conditioning program as in training.
-
Record the total number of active and inactive lever presses, and the number of pellets earned over the session.
e. (Optional) Reinstatement Protocol:
-
Extinction: After stable responding is established, begin extinction sessions where active lever presses no longer deliver pellets. Continue until responding is significantly reduced (e.g., <25% of the training baseline).
-
Reinstatement Test: Administer SNAP 94847 or vehicle. Induce reinstatement of food-seeking behavior through one of the following methods:
-
Cue-induced: Present the conditioned cues (e.g., tone and light) that were previously paired with pellet delivery.
-
Pellet-priming: Deliver a few pellets non-contingently at the start of the session.[5]
-
Stress-induced: Administer a pharmacological stressor like yohimbine (2 mg/kg, i.p.).[5]
-
MCH-induced: Administer MCH intracerebroventricularly (i.c.v.).[5]
-
-
Measure the number of lever presses during the reinstatement session.
Data Analysis
-
The primary dependent variable is the number of pellets earned or active lever presses.
-
Analyze the data using an appropriate statistical method, such as a repeated-measures analysis of variance (ANOVA), with drug dose and session time as within-subjects factors.[5]
-
Post-hoc tests should be used to compare individual dose effects to the vehicle control.
Safety and Handling
-
This compound should be handled in accordance with standard laboratory safety procedures.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
For storage, desiccate at room temperature.[1]
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the MCH1 receptor in reward, motivation, and feeding behavior. Its high potency and selectivity allow for targeted antagonism of the MCH system. The protocols outlined above provide a framework for conducting robust operant conditioning studies to explore the effects of this compound. Researchers should note that while SNAP 94847 effectively reduces ongoing operant responding for palatable food, it appears to have minimal impact on the reinstatement of food-seeking behavior induced by cues, priming, or stress.[5] This suggests a specific role for the MCH1 receptor in the consummatory aspects of reward rather than relapse-like behaviors.
References
- 1. This compound | Selective MCH1 Antagonist | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Efficacy of the MCHR1 antagonist N-[3-(1-{[4-(3,4-difluorophenoxy)phenyl]methyl}(4-piperidyl))-4-methylphenyl]-2-methylpropanamide (SNAP 94847) in mouse models of anxiety and depression following acute and chronic administration is independent of hippocampal neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ndineuroscience.com [ndineuroscience.com]
- 5. Effects of the MCH1 receptor antagonist SNAP 94847 on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Muscarinic antagonists impair multiple aspects of operant discrimination learning and performance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracerebroventricular Injection of MCH and SNAP 94847 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the intracerebroventricular (ICV) administration of melanin-concentrating hormone (MCH) and the selective MCH receptor 1 (MCHR1) antagonist, SNAP 94847 hydrochloride. This document is intended to guide researchers in studying the central effects of these compounds on feeding behavior, mood, and other physiological processes.
Introduction
Melanin-concentrating hormone (MCH) is a neuropeptide primarily synthesized in the lateral hypothalamus and zona incerta, with widespread projections throughout the brain.[1] It plays a crucial role in the regulation of energy homeostasis, with ICV administration potently stimulating food intake.[2][3][4] MCH exerts its effects through two G protein-coupled receptors, MCHR1 and MCHR2, though only MCHR1 is functional in rodents.[1][5] The MCHR1 antagonist, this compound, is a potent and selective tool for investigating the physiological roles of the MCH system.[6][7] It has been shown to have anxiolytic and antidepressant-like effects and can reduce food-reinforced operant responding.[6][8][9]
Data Presentation
Quantitative Effects of Intracerebroventricular MCH on Food Intake
| Species | MCH Dose (ICV) | Vehicle | Observation Period | Key Findings | Reference |
| Rat (Wistar) | 0.15 - 15 µg | Saline | 2 hours (light phase) | Dose-dependent increase in food intake, with a 462% increase at the 15 µg dose. | [2] |
| Rat (Wistar) | 5 µg | Saline | 2 hours (dark phase) | 166% increase in food intake compared to control. | [2] |
| Rat (Sprague-Dawley) | 5 µg (twice daily) | Saline | 2 hours post-injection | 197% average increase in food intake for the first 5 days; tolerance developed thereafter. | [2] |
| Rat (Sprague-Dawley) | Continuous infusion (30 µ g/day ) | Saline | 14 days | 23% increase in cumulative food intake and a 38% increase in body weight gain. | [10] |
| Sheep | 0.1, 1.0, 5.0 nmol/kg (bolus) | Saline | 24 hours | All doses significantly increased food intake compared to saline. |
Quantitative Effects of SNAP 94847 on Behavior
| Species | SNAP 94847 Dose & Route | Behavioral Test | Key Findings | Reference |
| Mouse (129S6/SvEvTac) | 20 mg/kg (p.o., acute & chronic) | Novelty Suppressed Feeding (NSF) | Significant anxiolytic/antidepressant-like effect observed. | [8][9] |
| Mouse (BALB/cJ) | 20 mg/kg (p.o., acute & chronic) | Light/Dark Box | Significant increase in time spent in the light compartment. | [8][9] |
| Mouse (BALB/cJ) | 20 mg/kg (p.o., acute & chronic) | Forced Swim Test (FST) | No significant effect observed. | [8][11] |
| Rat | 3-30 mg/kg (i.p.) | High-Fat Food Operant Responding | Dose-dependently decreased food-reinforced operant responding. | [12] |
| Rat | 30 mg/kg (i.p.) | MCH-induced Reinstatement of Food Seeking | Blocked the reinstatement of food seeking induced by ICV MCH (20 µg). | [12] |
| Rat | 20 mg/kg/day (oral, 2 weeks) | Quinpirole-induced Locomotion | Significantly increased locomotor activity in response to the dopamine D2/D3 agonist. | [13][14] |
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Cannula Implantation Surgery
This protocol describes the stereotaxic implantation of a guide cannula into the lateral ventricle of a rodent brain for subsequent ICV injections.
Materials:
-
Stereotaxic apparatus
-
Anesthesia system (e.g., isoflurane)
-
Surgical drill
-
Guide cannula (e.g., 26-gauge) and dummy cannula
-
Stainless steel screws
-
Dental cement
-
Surgical instruments (scalpel, forceps, etc.)
-
Antiseptic solution (e.g., chlorhexidine) and alcohol
-
Analgesics (e.g., carprofen)
-
Ophthalmic ointment
Procedure:
-
Anesthesia and Preparation: Anesthetize the animal using isoflurane (5% for induction, 1-2% for maintenance).[15] Once anesthetized, shave the head and clean the surgical area with antiseptic solution and alcohol.[5] Apply ophthalmic ointment to the eyes to prevent drying.[16]
-
Stereotaxic Placement: Secure the animal in the stereotaxic frame.[12] Make a midline incision on the scalp to expose the skull.
-
Identification of Bregma: Identify and level the skull at bregma and lambda.[5]
-
Drilling and Screw Placement: Drill small burr holes for the guide cannula and anchoring screws.[5] For mice, typical coordinates for the lateral ventricle are approximately 0.6 mm posterior to bregma and 1.15 mm lateral to the midline.[15] For rats, coordinates are approximately 0.8-1.0 mm posterior to bregma and 1.5 mm lateral to the midline. Insert the anchoring screws into the skull, avoiding major blood vessels.
-
Cannula Implantation: Slowly lower the guide cannula to the desired depth (e.g., -2.5 mm ventral from the skull surface for rats, -2.0 to -2.3 mm for mice).[17][18]
-
Fixation: Apply dental cement to the skull, covering the screws and the base of the cannula to secure it in place.[16]
-
Closure and Recovery: Once the cement has hardened, insert the dummy cannula to keep the guide cannula patent.[5] Suture the scalp incision. Administer post-operative analgesia and allow the animal to recover in a warm, clean cage. Monitor the animal's health for several days post-surgery. Patency of the cannula can be checked by injecting a small volume of artificial cerebrospinal fluid (aCSF) without resistance.[5]
Protocol 2: Preparation of MCH and this compound for ICV Injection
MCH Solution Preparation:
-
Vehicle: Sterile 0.9% saline or artificial cerebrospinal fluid (aCSF) is recommended.[17]
-
Procedure:
-
Allow the lyophilized MCH peptide to equilibrate to room temperature.
-
Reconstitute the peptide in the chosen vehicle to the desired stock concentration. For example, to prepare a 1 µg/µL stock solution, dissolve 1 mg of MCH in 1 mL of vehicle.
-
Gently vortex to ensure complete dissolution.
-
Store the stock solution at -20°C or below. Aliquot to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, thaw an aliquot and dilute to the final injection concentration with the same vehicle.
-
This compound Solution Preparation:
-
Vehicle: Due to its limited aqueous solubility, a vehicle containing a co-solvent is necessary. A common vehicle is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][19] Alternatively, a solution of 10% DMSO in 90% (20% SBE-β-CD in saline) can be used.[19]
-
Procedure:
-
Weigh the desired amount of this compound.
-
Add the solvents sequentially, ensuring the compound is fully dissolved at each step. For the DMSO/PEG300/Tween-80/saline vehicle, first dissolve the compound in DMSO, then add PEG300, followed by Tween-80, and finally the saline.[1][19]
-
Vortex or sonicate briefly if necessary to achieve a clear solution.[1]
-
Prepare fresh on the day of the experiment.
-
Protocol 3: Intracerebroventricular Injection Procedure
Materials:
-
Hamilton syringe with an internal injector cannula that extends slightly beyond the guide cannula
-
Tubing to connect the syringe to the injector
-
Infusion pump (optional, for controlled infusion rates)
Procedure:
-
Animal Handling: Gently restrain the conscious animal. For chronic infusions, the animal may be tethered to allow free movement.
-
Preparation: Remove the dummy cannula from the guide cannula.
-
Injection:
-
Load the Hamilton syringe with the prepared drug solution, ensuring there are no air bubbles.[18]
-
Insert the internal injector cannula into the guide cannula.
-
Inject the desired volume (typically 1-5 µL for rodents) over a period of 1-2 minutes to avoid a rapid increase in intracranial pressure.[17] An infusion pump can be used for precise control of the injection rate.[18]
-
-
Post-Injection: Leave the injector in place for an additional 1-2 minutes to allow for diffusion and prevent backflow upon retraction.[17]
-
Final Steps: Slowly withdraw the injector and replace the dummy cannula. Return the animal to its home cage and monitor for any adverse reactions.
Visualizations
MCH Signaling Pathway
Caption: MCH binds to MCHR1, activating Gαi/o and Gαq pathways.
Experimental Workflow
References
- 1. This compound | Melanin-concentrating Hormone | TargetMol [targetmol.com]
- 2. Melanin-concentrating hormone acutely stimulates feeding, but chronic administration has no effect on body weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Acute and chronic administration of melanin-concentrating hormone enhances food intake and body weight in Wistar and Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Selective MCH1 Antagonist | Tocris Bioscience [tocris.com]
- 8. Video: Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits [jove.com]
- 9. Efficacy of the MCHR1 antagonist N-[3-(1-{[4-(3,4-difluorophenoxy)phenyl]methyl}(4-piperidyl))-4-methylphenyl]-2-methylpropanamide (SNAP 94847) in mouse models of anxiety and depression following acute and chronic administration is independent of hippocampal neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BioKB - Publication [biokb.lcsb.uni.lu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The MCH1 receptor antagonist SNAP 94847 induces sensitivity to dopamine D2/D3 receptor agonists in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rodent intracerebroventricular AAV injections [protocols.io]
- 16. Chronic Intraventricular Cannulation for the Study of Glymphatic Transport | eNeuro [eneuro.org]
- 17. benchchem.com [benchchem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Chronic Treatment with SNAP 94847 Hydrochloride in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of SNAP 94847 hydrochloride, a selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist, in chronic rat models.[1][2] The following sections detail the mechanism of action, experimental protocols, and key quantitative data from preclinical studies investigating its effects on feeding behavior, anxiety, and depression.
Mechanism of Action
SNAP 94847 is a potent and selective antagonist of the MCHR1, with a high affinity for the receptor (Ki = 2.2 nM, Kd = 530 pM).[1] It exhibits over 80-fold selectivity over α1A and over 500-fold selectivity over D2 receptors. The melanin-concentrating hormone (MCH) system is a key regulator of energy balance, mood, and feeding behavior.[3][4] By blocking the MCHR1, SNAP 94847 modulates these physiological processes, leading to its observed effects in preclinical models.[3]
The signaling pathway involves the binding of the neuropeptide MCH to its G-protein coupled receptor, MCHR1. This interaction initiates a downstream signaling cascade. SNAP 94847 acts by competitively binding to MCHR1, thereby preventing MCH from exerting its effects.
Experimental Protocols
Detailed methodologies for key experiments involving chronic administration of this compound in rats are provided below.
Chronic Administration for Locomotor Activity Studies
This protocol is designed to assess the effect of chronic SNAP 94847 treatment on locomotor activity and its interaction with dopamine receptor agonists.[5]
Workflow:
Protocol Details:
-
Animals: Male Sprague-Dawley rats.[5]
-
Housing: Individually housed with ad libitum access to food and water, maintained on a 12-hour light/dark cycle.
-
Drug Preparation: this compound is dissolved in a vehicle such as 20% 2-hydroxypropyl-β-cyclodextrin for intraperitoneal (i.p.) injections or in distilled water with 10% DMSO and 30 mg/ml (2-Hydroxypropyl)-β-cyclodextrin for oral gavage (p.o.).[6][7]
-
Acclimation and Habituation: Allow rats to acclimate to the housing conditions for at least one week. Habituate the animals to the locomotor activity chambers for a set period before the test day.
-
Chronic Administration: Administer SNAP 94847 (e.g., 20 mg/kg/day, p.o.) or vehicle daily for 14 to 21 days.[1][5]
-
Dopamine Agonist Challenge: Following the chronic treatment period, administer a dopamine D2/D3 receptor agonist such as quinpirole.[5]
-
Locomotor Activity Measurement: Record locomotor activity using an automated activity monitoring system for a specified duration (e.g., 180 minutes).[1]
Chronic Treatment in Models of Anxiety and Depression
This protocol outlines the use of chronic SNAP 94847 administration in behavioral models predictive of anxiolytic and antidepressant effects.[3][8]
Protocol Details:
-
Drug Administration: Administer SNAP 94847 (e.g., 20 mg/kg/day, p.o.) or vehicle for 28 days.[3][8]
-
Behavioral Testing:
-
Novelty Suppressed Feeding (NSF) Test: After chronic treatment, food-deprive the animals for 24 hours and then place them in a novel environment with a single food pellet in the center. Measure the latency to begin eating.[3]
-
Light/Dark (L/D) Box Test: This test assesses anxiety-like behavior. Following chronic treatment, place the animal in the dark compartment of a two-chambered box and allow it to explore for a set time. Record the time spent in the light compartment and the number of transitions between compartments.[3][8]
-
Forced Swim Test (FST): This test is used to assess antidepressant-like effects. After chronic treatment, place the rat in a cylinder of water from which it cannot escape. Record the duration of immobility.[4][8]
-
Sucrose Preference Test: This test measures anhedonia, a core symptom of depression. Following a period of chronic unpredictable stress, give rats a free choice between two bottles, one containing water and the other a sucrose solution. Measure the consumption of each to determine sucrose preference.[9]
-
Chronic Effects on Food-Reinforced Operant Responding
This protocol evaluates the impact of chronic SNAP 94847 on the motivation to work for a high-fat food reward.[6][10]
Protocol Details:
-
Animals: Male Long-Evans rats.[10]
-
Food Restriction: Rats are typically food-restricted to maintain 85-90% of their free-feeding body weight.
-
Operant Conditioning: Train rats to press a lever to receive a high-fat food pellet on a specific reinforcement schedule (e.g., fixed ratio). Training continues until a stable response rate is achieved.
-
Chronic Administration: While continuing the operant responding sessions, administer SNAP 94847 (e.g., 3-30 mg/kg, i.p.) or vehicle daily.[6][10]
-
Data Collection: Record the number of lever presses and pellets earned during each session.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies involving chronic treatment with this compound in rats.
Table 1: Effects of Chronic SNAP 94847 on Locomotor Activity in Response to Quinpirole [1][5]
| Treatment Group | Duration | Quinpirole-Induced Locomotor Activity |
| Vehicle | 14 days | Baseline locomotor response |
| SNAP 94847 (20 mg/kg/day, p.o.) | 14 days | Exaggerated locomotor response |
| Vehicle | 21 days | Baseline locomotor response |
| SNAP 94847 (20 mg/kg/day, p.o.) | 21 days | Significant increase in ambulation |
Table 2: Effects of Chronic SNAP 94847 in Behavioral Models of Anxiety and Depression [3][8]
| Behavioral Test | Treatment Group | Duration | Key Finding |
| Light/Dark Box | SNAP 94847 (20 mg/kg/day, p.o.) | 28 days | Significant increase in time spent in the light compartment |
| Novelty Suppressed Feeding | SNAP 94847 (20 mg/kg/day, p.o.) | 28 days | Anxiolytic/antidepressant-like effect observed |
| Forced Swim Test | SNAP 94847 (20 mg/kg/day, p.o.) | 28 days | No significant effect on immobility time in mice |
Table 3: Effects of SNAP 94847 on High-Fat Food-Reinforced Operant Responding [6][10]
| Dose of SNAP 94847 (i.p.) | Effect on Pellets Earned |
| 3 mg/kg | No significant effect |
| 10 mg/kg | No significant effect |
| 30 mg/kg | Significant decrease |
Conclusion
Chronic administration of this compound in rats has demonstrated significant effects across various behavioral domains, including feeding, anxiety, and mood. The provided protocols and data serve as a valuable resource for researchers designing and interpreting studies with this MCHR1 antagonist. It is crucial to consider the specific experimental question, animal strain, and behavioral paradigm when selecting the appropriate dosing regimen and duration of treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SNAP-94847 [medbox.iiab.me]
- 3. Efficacy of the MCHR1 antagonist N-[3-(1-{[4-(3,4-difluorophenoxy)phenyl]methyl}(4-piperidyl))-4-methylphenyl]-2-methylpropanamide (SNAP 94847) in mouse models of anxiety and depression following acute and chronic administration is independent of hippocampal neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anxiolytic and antidepressant effects of melanin-concentrating hormone 1 receptor antagonist SNAP 94847 - Vetlugin - Pediatrician (St. Petersburg) [journals.eco-vector.com]
- 5. The MCH1 receptor antagonist SNAP 94847 induces sensitivity to dopamine D2/D3 receptor agonists in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the MCH1 receptor antagonist SNAP 94847 on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Melanin-Concentrating Hormone (MCH) and MCH-R1 in the Locus Coeruleus May Be Involved in the Regulation of Depressive-Like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of the MCH1 receptor antagonist SNAP 94847 on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Antidepressant Effects of SNAP 94847 Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNAP 94847 hydrochloride is a potent and selective non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).[1][2] Melanin-concentrating hormone (MCH) is a neuropeptide implicated in the regulation of mood and food intake.[1] By blocking the MCHR1 receptor, SNAP 94847 has demonstrated significant antidepressant and anxiolytic-like effects in various preclinical rodent models.[1][3] These properties position SNAP 94847 as a promising compound for the development of novel antidepressant therapeutics with a mechanism of action distinct from traditional selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants.[1]
This document provides detailed application notes and experimental protocols for assessing the antidepressant effects of this compound. It is intended to guide researchers in the design and execution of relevant preclinical studies.
Mechanism of Action: MCHR1 Antagonism
SNAP 94847 exerts its effects by binding with high affinity to the MCHR1, a G protein-coupled receptor (GPCR).[4][5] The binding of MCH to its receptor can activate multiple signaling pathways. MCHR1 is known to couple to Gαi and Gαq proteins.[4][5] Activation of the Gαi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[6][7] The Gαq pathway activation stimulates phospholipase C (PLC), leading to an increase in intracellular calcium and activation of the extracellular signal-regulated kinase (ERK) pathway.[6] By antagonizing the MCHR1 receptor, SNAP 94847 blocks these downstream signaling events initiated by MCH, which is thought to underlie its antidepressant-like effects.
References
- 1. Efficacy of the MCHR1 antagonist N-[3-(1-{[4-(3,4-difluorophenoxy)phenyl]methyl}(4-piperidyl))-4-methylphenyl]-2-methylpropanamide (SNAP 94847) in mouse models of anxiety and depression following acute and chronic administration is independent of hippocampal neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anxiolytic and antidepressant effects of melanin-concentrating hormone 1 receptor antagonist SNAP 94847 - Vetlugin - Pediatrician (St. Petersburg) [journals.eco-vector.com]
- 4. The melanin-concentrating hormone receptors: neuronal and non-neuronal functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Transition Zone Protein AHI1 Regulates Neuronal Ciliary Trafficking of MCHR1 and Its Downstream Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Food Intake with SNAP 94847 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNAP 94847 hydrochloride is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCH1).[1] The MCH system is a key regulator of energy balance and feeding behavior, making the MCH1 receptor a significant target for the development of therapeutics aimed at modulating food intake and body weight.[2][3] These application notes provide detailed protocols for utilizing this compound to investigate its effects on food consumption in preclinical rodent models, specifically focusing on operant responding for palatable food.
Mechanism of Action
Melanin-concentrating hormone (MCH) is a neuropeptide primarily synthesized in the lateral hypothalamus and zona incerta. It plays a crucial role in stimulating food intake.[3] this compound acts by selectively blocking the MCH1 receptor, thereby inhibiting the downstream signaling pathways initiated by MCH.[1] This antagonism is hypothesized to reduce the motivation to consume food, particularly highly palatable, high-fat options. The nucleus accumbens is a likely brain region mediating the effects of MCH1 receptor antagonists on food consumption.
Signaling Pathway
Caption: MCH signaling pathway and the inhibitory action of SNAP 94847.
Quantitative Data Summary
The following table summarizes the dose-dependent effects of this compound on high-fat food-reinforced operant responding in food-restricted rats. The data is derived from studies where rats were trained to lever press for 35% high-fat pellets.
| Dose of SNAP 94847 (mg/kg, i.p.) | Mean Number of Pellets Earned (± SEM) | Percentage Change from Vehicle |
| Vehicle (0) | 105 (± 8) | - |
| 3 | 100 (± 9) | ~ -4.8% |
| 10 | 92 (± 10) | ~ -12.4% |
| 30 | 75 (± 7) | ~ -28.6% |
Note: The data presented is an approximate representation based on graphical data from the cited literature and is intended for illustrative purposes. A significant decrease in pellets earned was observed at the highest dose.[4]
Experimental Protocols
Protocol 1: Operant Responding for High-Fat Food
This protocol is designed to assess the effect of SNAP 94847 on the motivation to work for a palatable food reward.
Materials:
-
Male Long-Evans rats
-
Standard self-administration chambers with two levers and a pellet dispenser
-
High-fat pellets (e.g., 45-mg pellets containing 35% fat)
-
This compound
-
Vehicle (e.g., 20% 2-hydroxypropyl-β-cyclodextrin)
-
Standard laboratory equipment for injections (syringes, needles)
Procedure:
-
Animal Handling and Habituation:
-
Training:
-
Drug Preparation and Administration:
-
Testing:
-
Conduct test sessions every 48 hours to minimize carry-over effects.[4]
-
Record the number of active and inactive lever presses, and the number of pellets earned during the 3-hour session.
-
-
Data Analysis:
-
Analyze the data using a repeated-measures ANOVA to determine the effect of SNAP 94847 dose on the number of pellets earned.
-
Protocol 2: MCH-Induced Reinstatement of Food Seeking
This protocol evaluates whether SNAP 94847 can block the reinstatement of food-seeking behavior induced by direct MCH administration.
Materials:
-
All materials from Protocol 1
-
Melanin-concentrating hormone (MCH)
-
Sterile saline (0.9%)
-
Surgical equipment for intracerebroventricular (i.c.v.) cannula implantation
Procedure:
-
Training and Extinction:
-
Surgery (i.c.v. Cannulation):
-
Surgically implant a guide cannula into the lateral ventricle of the rats.
-
Allow for a 5-day post-operative recovery period.[4]
-
-
Drug Preparation and Administration:
-
Testing:
-
Place the rat in the self-administration chamber for a test session (e.g., 3 hours).
-
Record the number of active and inactive lever presses.
-
-
Data Analysis:
-
Use a within-subjects ANOVA to analyze the effects of SNAP 94847 and MCH on active lever responding.
-
Experimental Workflow Diagram
Caption: Workflow for food intake experiments with SNAP 94847.
Concluding Remarks
Systemic administration of the MCH1 receptor antagonist SNAP 94847 has been shown to decrease operant responding for high-fat food in a dose-dependent manner.[4][2] Furthermore, it effectively blocks the reinstatement of food-seeking behavior induced by MCH.[4][2] These findings underscore the critical role of the MCH1 receptor in mediating food-reinforced behaviors and highlight the potential of this compound as a tool for investigating the neurobiology of feeding and as a potential therapeutic agent for conditions characterized by maladaptive eating habits.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of the MCH1 receptor antagonist SNAP 94847 on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of the MCHR1 antagonist N-[3-(1-{[4-(3,4-difluorophenoxy)phenyl]methyl}(4-piperidyl))-4-methylphenyl]-2-methylpropanamide (SNAP 94847) in mouse models of anxiety and depression following acute and chronic administration is independent of hippocampal neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the MCH1 receptor antagonist SNAP 94847 on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SNAP 94847 Hydrochloride Administration in Drinking Water
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNAP 94847 hydrochloride is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).[1] MCHR1 is a G-protein coupled receptor predominantly expressed in the brain and is implicated in the regulation of energy homeostasis, mood, and motivation.[2][3] Antagonism of MCHR1 is a therapeutic strategy being investigated for the treatment of obesity, anxiety, and depression.[4][5] Melanin-concentrating hormone (MCH), the endogenous ligand for MCHR1, stimulates food intake and its expression is upregulated by fasting.[6] Rodents lacking MCH or its receptor are lean and resistant to diet-induced obesity.[6]
This document provides detailed protocols for the administration of this compound in the drinking water of rodents, a convenient method for chronic studies. It also includes a summary of its effects on various physiological parameters and a description of the MCHR1 signaling pathway.
Mechanism of Action
This compound exerts its effects by competitively binding to MCHR1, preventing the binding of the endogenous ligand, MCH.[2] MCHR1 is coupled to several G-proteins, primarily Gαi/o and Gαq.[7][8]
-
Gαi/o Pathway: Upon MCH binding, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][9]
-
Gαq Pathway: Activation of the Gαq subunit stimulates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).[9][10] This pathway can also lead to the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[7][8]
By blocking these signaling cascades, this compound can modulate neuronal activity and downstream physiological effects regulated by MCH.
MCHR1 Signaling Pathway
Caption: MCHR1 Signaling Pathway.
Data Presentation
The following tables summarize the quantitative data from preclinical studies on SNAP 94847.
Table 1: In Vitro and Pharmacokinetic Properties of SNAP 94847
| Parameter | Value | Species | Reference |
| Binding Affinity (Ki) | 2.2 nM | Rat MCHR1 | |
| Binding Affinity (Kd) | 530 pM | Rat MCHR1 | [11] |
| Selectivity over α1A Adrenergic Receptor | > 80-fold | Human | |
| Selectivity over D2 Dopamine Receptor | > 500-fold | Human | |
| Oral Bioavailability | 59% | Rat | [11][12] |
| Plasma Clearance | 4.2 L/hr/kg | Rat | [11][12] |
| Blood Clearance | 3.3 L/hr/kg | Rat | [11][12] |
| Half-life (t1/2) | 5.2 h | Rat | [11][12] |
Table 2: Effects of SNAP 94847 on Food Intake and Body Weight in Rodents
| Species | Diet | Dose | Administration Route & Duration | Effect on Food Intake | Effect on Body Weight | Reference |
| Rat | Standard Chow | 10 mg/kg, twice daily | Intraperitoneal, 7 days | Not specified | 26% less weight gain compared to vehicle | [5] |
| Rat (Diet-Induced Obese) | High-Fat | 10 mg/kg, twice daily | Intraperitoneal, 28 days | Significantly reduced | Sustained decrease | [5] |
| Rat | High-Fat Pellets | 3-30 mg/kg | Intraperitoneal, single dose | Dose-dependent decrease in pellet consumption | Not applicable | [6][13] |
| Rat | Not specified | 20 mg/kg/day | In drinking water, 21 days | Not specified | Not specified | [11][12] |
Table 3: Behavioral Effects of SNAP 94847 in Rodents
| Species | Model | Dose | Administration Route & Duration | Outcome | Reference |
| Mouse | Light/Dark Box | 20 mg/kg | Oral, acute and chronic (28 days) | Increased time in light compartment (anxiolytic-like) | [4] |
| Mouse | Novelty Suppressed Feeding | 20 mg/kg | Oral, acute and chronic (28 days) | Anxiolytic/antidepressant-like effect | [4] |
| Rat | Quinpirole-induced Locomotion | 20 mg/kg/day | In drinking water, 14 days | Exaggerated locomotor response | [11][12] |
| Rat | Spontaneous Locomotion | 20 mg/kg/day | In drinking water, 21 days | Significant increase in ambulation | [11][12] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Drinking Water
Objective: To prepare a stable and palatable solution of this compound in drinking water for chronic oral administration to rodents.
Materials:
-
This compound powder
-
Vehicle (select one):
-
Option A: Sterile water (if solubility is sufficient)
-
Option B: 10% (v/v) Dimethyl sulfoxide (DMSO) and 90% (v/v) of a 20% (w/v) solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile water
-
Option C: 10% (v/v) DMSO, 40% (v/v) Polyethylene glycol 300 (PEG300), 5% (v/v) Tween-80, and 45% (v/v) saline
-
-
Sterile water for injection or purified water
-
Sterile glass bottles or appropriate water bottles for animal cages
-
Magnetic stirrer and stir bars
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
1. Calculation of Drug Concentration:
a. Determine the target daily dose in mg/kg (e.g., 20 mg/kg). b. Measure the average body weight (kg) of the animals in each cage. c. Measure the average daily water consumption (mL) per animal in each cage over a 3-5 day acclimation period. d. Calculate the required concentration of this compound in the drinking water using the following formula:
2. Solution Preparation (Using a Vehicle if Necessary):
-
Note: The hydrochloride salt of SNAP 94847 is expected to have enhanced water solubility.[11] It is recommended to first attempt dissolution in sterile water. If the required concentration is not achieved, proceed with a vehicle. SBE-β-CD (Option B) is often a good choice for improving the solubility of hydrophobic compounds for oral administration.
a. Weighing: Accurately weigh the required amount of this compound powder. b. Dissolution:
- For Option A (Water only): Add the powder to the calculated volume of sterile water and stir until fully dissolved. Gentle warming may be applied if necessary, but stability at higher temperatures should be considered.
- For Option B (SBE-β-CD): First, dissolve the SBE-β-CD in sterile water to make a 20% solution. In a separate container, dissolve the this compound in DMSO. Then, slowly add the DMSO-drug solution to the SBE-β-CD solution while stirring.
- For Option C (PEG300/Tween-80): In a sterile container, add the DMSO, PEG300, and Tween-80. Mix thoroughly. Add the this compound powder and stir until dissolved. Finally, add the saline and mix until a clear solution is formed. c. pH Adjustment (Optional but Recommended): Check the pH of the final solution. If necessary, adjust to a neutral pH (around 7.0) using sterile NaOH or HCl to improve palatability and stability. d. Sterilization (Optional): If required, the solution can be filter-sterilized through a 0.22 µm filter.
3. Stability and Storage:
a. Prepare fresh solutions at least every 3-4 days to ensure stability. b. Store the stock solution and the prepared drinking water bottles protected from light at 4°C. c. It is advisable to conduct a pilot stability study to confirm that the compound does not degrade in the prepared solution under the intended storage and administration conditions.
Protocol 2: Administration and Monitoring
Objective: To chronically administer this compound in drinking water and monitor its effects on experimental animals.
Materials:
-
Prepared this compound drinking water solution
-
Calibrated water bottles
-
Animal scale
-
Food hopper with a mechanism to measure consumption
-
Data collection sheets or software
Procedure:
1. Animal Acclimation:
a. House the animals in their experimental cages for at least one week before the start of the experiment to acclimate them to the environment and the water bottles. b. During this period, monitor their baseline body weight and daily water and food consumption.
2. Administration:
a. Replace the regular drinking water with the prepared this compound solution. b. Ensure that the drug solution is the only source of liquid for the animals. c. Change the water bottles with a fresh solution every 1-2 days to minimize the risk of degradation and contamination.
3. Monitoring:
a. Water and Food Intake: Measure the volume of consumed drug solution and the weight of consumed food daily for each cage. b. Body Weight: Record the body weight of each animal at least twice a week. c. Clinical Observations: Observe the animals daily for any signs of toxicity or adverse effects, such as changes in posture, activity, or grooming. d. Behavioral Assessments: Conduct any planned behavioral tests at the appropriate time points during the chronic administration period.
4. Data Analysis:
a. Calculate the actual daily dose of this compound consumed by each animal or cage using the following formula:
b. Compare the data from the treated group with a vehicle control group using appropriate statistical methods (e.g., t-test, ANOVA).
Experimental Workflow
Caption: Experimental Workflow.
Conclusion
The administration of this compound in drinking water is a feasible and effective method for chronic studies in rodents. Careful preparation of the dosing solution and consistent monitoring of the animals are crucial for obtaining reliable and reproducible data. The information and protocols provided in this document are intended to serve as a comprehensive guide for researchers investigating the therapeutic potential of MCHR1 antagonism.
References
- 1. rndsystems.com [rndsystems.com]
- 2. biorxiv.org [biorxiv.org]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. Efficacy of the MCHR1 antagonist N-[3-(1-{[4-(3,4-difluorophenoxy)phenyl]methyl}(4-piperidyl))-4-methylphenyl]-2-methylpropanamide (SNAP 94847) in mouse models of anxiety and depression following acute and chronic administration is independent of hippocampal neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ndineuroscience.com [ndineuroscience.com]
- 6. Effects of the MCH1 receptor antagonist SNAP 94847 on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of the Interaction and Pharmacological Modulation of MCHR1 Signaling by the C-Terminus of MRAP2 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Effects of the MCH1 receptor antagonist SNAP 94847 on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SNAP 94847 Hydrochloride Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of SNAP 94847 hydrochloride.
Troubleshooting Guides
Researchers may occasionally encounter challenges with the dissolution of this compound. This guide offers solutions to common solubility issues.
Solubility Data Summary
The solubility of this compound can vary depending on the solvent and conditions. The following table summarizes its solubility in common laboratory solvents.
| Solvent | Concentration | Method/Notes |
| DMSO | ≥ 96 mg/mL (186.4 mM)[1] | Use of fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility[1]. Sonication may be required[2][3][4]. |
| Ethanol | Soluble to 100 mM[5] | - |
| Water | < 0.1 mg/mL[2] | Considered insoluble; may require ultrasonication, warming, or heating to 60°C with limited success[2]. |
| In Vivo Formulation 1 | ≥ 2.08 mg/mL (4.04 mM)[2] | 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Solvents should be added sequentially[2][3]. |
| In Vivo Formulation 2 | ≥ 2.08 mg/mL (4.04 mM)[2] | 10% DMSO >> 90% (20% SBE-β-CD in saline)[2]. |
| In Vivo Formulation 3 | ≥ 2.08 mg/mL (4.04 mM)[2] | 10% DMSO >> 90% corn oil[2]. |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a step-by-step method for dissolving this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, conical-bottom tube
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder and transfer it to a sterile conical-bottom tube.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Initial Mixing: Briefly vortex the solution to disperse the powder.
-
Sonication: Place the tube in a water bath sonicator. Sonicate the solution for 10-15 minutes, or until the compound is fully dissolved. The solution should be clear and free of particulates.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability.
Troubleshooting Workflow for Solubility Issues
If you encounter issues with dissolving this compound, follow this troubleshooting workflow.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: DMSO is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound, with solubility reported up to 250 mg/mL (485.41 mM) with the aid of sonication[2][4]. Ethanol is also a viable option, with solubility up to 100 mM[5].
Q2: I've observed precipitation after diluting my DMSO stock solution in an aqueous buffer. How can I prevent this?
A2: this compound has very low solubility in water (< 0.1 mg/mL)[2]. When diluting a DMSO stock solution into an aqueous buffer, it is crucial to do so gradually while vortexing to minimize precipitation. The final concentration of DMSO in your aqueous solution should be kept as low as possible. For in vivo studies, consider using a co-solvent system such as those listed in the solubility table to improve aqueous compatibility[2][3].
Q3: Is it necessary to heat the solution to dissolve this compound?
A3: While sonication is often sufficient to dissolve this compound in DMSO, gentle warming (e.g., to 37°C) can be used as an additional aid if dissolution is slow. For aqueous solutions, warming to 60°C has been noted, but the compound remains largely insoluble[2].
Q4: How should I store my this compound stock solution?
A4: For long-term storage, stock solutions of this compound in DMSO should be stored at -80°C for up to a year, or at -20°C for up to one month[2]. The powder form should be stored desiccated at room temperature[5] or at 4°C, sealed and away from moisture[2].
Q5: What is the biological activity of this compound?
A5: this compound is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCH1), with a Ki of 2.2 nM and a KD of 530 pM[2][5]. It exhibits high selectivity over other receptors like α1A and D2[5]. In vivo, it has been shown to increase neurogenesis, decrease food-reinforced operant responding, and exhibit anxiolytic activity[5].
Signaling Pathway Overview
This compound acts as an antagonist at the MCH1 receptor, a G protein-coupled receptor (GPCR). The following diagram illustrates its mechanism of action.
References
Technical Support Center: Enhancing the Oral Bioavailability of SNAP 94847 Hydrochloride
Welcome to the technical support center for SNAP 94847 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during preclinical studies and formulation development. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize the oral bioavailability of this potent MCHR1 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound and is improvement necessary?
A1: Preclinical studies in rats have shown an oral bioavailability of approximately 59% for this compound.[1][2] While this is a respectable value for a discovery compound, there is often a need to further enhance bioavailability to ensure consistent and optimal exposure in different preclinical species and to improve the potential for clinical translation. Factors such as inter-species variability, food effects, and the desire for a lower and more cost-effective clinical dose often necessitate optimization.
Q2: What are the main factors that could be limiting the oral bioavailability of this compound?
A2: The primary limiting factor for the oral bioavailability of this compound is likely its poor aqueous solubility.[2] Like many hydrochloride salts of complex organic molecules, it is freely soluble in organic solvents like DMSO and ethanol but has very low solubility in water.[2] Other potential factors that could contribute to incomplete bioavailability include:
-
Low intestinal permeability: The ability of the drug to pass through the intestinal wall into the bloodstream.
-
First-pass metabolism: The drug may be metabolized in the gut wall or liver before it reaches systemic circulation.
-
Efflux by transporters: The drug may be actively transported back into the intestinal lumen by proteins such as P-glycoprotein.
Q3: What are the initial steps I should take to investigate the cause of incomplete bioavailability?
A3: A systematic approach is recommended. Start by confirming the dissolution behavior of your current formulation in biorelevant media (e.g., FaSSIF and FeSSIF) to understand how it might dissolve in the fed and fasted states. Concurrently, an in vitro permeability assay using a Caco-2 cell monolayer can provide insights into intestinal permeability and potential for efflux.[3] Finally, a liver microsomal stability assay can help to assess the potential for first-pass metabolism.
Troubleshooting Guides
This section provides guidance on how to address specific issues you may encounter during your experiments.
| Problem | Potential Cause | Suggested Solution |
| Low in vitro dissolution rate | Poor aqueous solubility of the crystalline drug substance. | 1. Particle Size Reduction: Decrease the particle size through micronization or nanosizing to increase the surface area available for dissolution. 2. Amorphous Solid Dispersion: Prepare a solid dispersion of this compound in a hydrophilic polymer to disrupt the crystal lattice. 3. Formulation with Solubilizing Excipients: Incorporate surfactants, cyclodextrins, or other solubilizing agents into your formulation.[4][5] |
| High variability in in vivo pharmacokinetic data | Inconsistent drug dissolution and absorption from a simple suspension formulation. Food effects. | 1. Develop an Enabled Formulation: Utilize a formulation strategy that improves solubility and dissolution, such as a solid dispersion or a lipid-based formulation. 2. Control Feeding Conditions: Standardize the feeding state of your animals (fasted or fed) during pharmacokinetic studies. |
| Low oral bioavailability despite good in vitro dissolution | Low intestinal permeability or high first-pass metabolism. | 1. Assess Permeability: Conduct a Caco-2 permeability assay to determine the apparent permeability coefficient (Papp).[6] 2. Evaluate Metabolic Stability: Use liver microsomes to determine the intrinsic clearance of the compound. 3. Consider a Prodrug Approach: If permeability is the primary issue, a more lipophilic prodrug could be designed. If metabolism is high, a prodrug that releases the active compound after absorption could be beneficial. |
Experimental Protocols
Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol describes a common method for preparing an amorphous solid dispersion to enhance the solubility and dissolution rate of this compound.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30) or Hydroxypropyl Methylcellulose (HPMC)
-
Dichloromethane (DCM) or a suitable solvent system in which both drug and polymer are soluble
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Accurately weigh this compound and the chosen polymer (e.g., in a 1:4 drug-to-polymer ratio). Dissolve both components completely in a minimal amount of the selected solvent in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, solid film is formed on the inner surface of the flask.
-
Drying: Further dry the solid film under high vacuum for at least 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the solid dispersion from the flask and gently grind it into a fine powder using a mortar and pestle. Pass the powder through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion for its amorphous nature using techniques such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).
Nanoparticle Formulation by Wet Media Milling
This protocol outlines a top-down approach to produce a nanosuspension of this compound.
Materials:
-
This compound
-
Stabilizer solution (e.g., 1% w/v Hydroxypropyl Methylcellulose (HPMC) or Poloxamer 188 in purified water)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
High-energy media mill
-
Particle size analyzer
Procedure:
-
Premixing: Prepare a suspension of this compound in the stabilizer solution.
-
Milling: Add the suspension and milling media to the milling chamber of a high-energy media mill.
-
Size Reduction: Mill the suspension at a high speed for a predetermined time. Monitor the particle size distribution at regular intervals using a particle size analyzer.
-
Endpoint: Continue milling until the desired particle size (typically below 200 nm) is achieved and the particle size distribution is narrow.
-
Separation: Separate the nanosuspension from the milling media.
-
Characterization: Characterize the nanosuspension for particle size, polydispersity index, and zeta potential.
In Vivo Pharmacokinetic Study in Rodents
This protocol provides a general outline for a pharmacokinetic study to evaluate the oral bioavailability of a this compound formulation.
Materials:
-
This compound formulation (e.g., solution, suspension, ASD, or nanosuspension)
-
Intravenous (IV) formulation of this compound in a suitable vehicle
-
Sprague-Dawley rats (or other appropriate rodent species)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization and Dosing: Acclimatize the animals for at least one week before the study. Divide the animals into two groups: one for oral administration and one for IV administration. Administer the respective formulations at a predetermined dose.
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to separate the plasma.
-
Bioanalysis: Analyze the plasma samples to determine the concentration of this compound at each time point.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life for both oral and IV routes.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 515.03 g/mol | [2] |
| Solubility in DMSO | 250 mg/mL | [2] |
| Solubility in Water | < 0.1 mg/mL | [2] |
| Oral Bioavailability (Rat) | 59% | [1][2] |
| Plasma Half-life (Rat) | 5.2 hours | [1][2] |
Table 2: Example of Excipients for Formulation Development
| Excipient Type | Example | Potential Use |
| Polymer (for ASD) | PVP K30, HPMC, Soluplus® | To form an amorphous dispersion of the drug. |
| Surfactant | Polysorbate 80, Sodium Lauryl Sulfate | To improve wettability and solubilization.[4] |
| Cyclodextrin | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | To form inclusion complexes and increase aqueous solubility. |
| Lipid | Gelucire® 44/14, Capryol™ 90 | For the development of self-emulsifying drug delivery systems (SEDDS). |
Visualizations
Caption: A workflow for troubleshooting low oral bioavailability.
Caption: Simplified MCHR1 signaling pathway and the action of SNAP 94847.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. senpharma.vn [senpharma.vn]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Drug-permeability and transporter assays in Caco-2 and MDCK cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
SNAP 94847 Hydrochloride Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and use of SNAP 94847 hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).[1][2] MCHR1 is a G protein-coupled receptor (GPCR) involved in the regulation of various physiological processes, including mood and food intake.[3] By blocking the binding of the endogenous ligand, melanin-concentrating hormone (MCH), to MCHR1, this compound inhibits the downstream signaling pathways.[4] It displays high selectivity for MCHR1 over other receptors, such as α1A-adrenergic and dopamine D2 receptors.[1]
Q2: What are the recommended solvents for dissolving this compound?
For in vitro studies, this compound is soluble in DMSO (up to 250 mg/mL) and ethanol (up to 100 mM).[1][5] For in vivo applications, complex solvent systems are often required. One common formulation involves a sequential addition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5][6] Other reported solvents for in vivo use include 20% 2-hydroxypropyl-β-cyclodextrin and corn oil.[5]
Q3: How should I store this compound powder and solutions?
-
Powder: The solid form of this compound should be stored at 4°C or -20°C, sealed, and protected from moisture.[5] One supplier suggests storage at -20°C for up to 3 years.[6] Another recommends desiccating at room temperature.[1]
-
In Solvent: Stock solutions of this compound should be stored at -80°C for long-term stability (up to 6 months or 1 year) or at -20°C for short-term storage (up to 1 month).[5][6] It is crucial to keep the solutions sealed and protected from moisture.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in stock solution | - Solvent is not of high purity.- Storage temperature is too high.- Solution has been stored for too long. | - Use anhydrous, high-purity solvents.- Ensure storage at or below the recommended temperature (-20°C or -80°C).- Prepare fresh stock solutions if the current one is old. |
| Compound precipitation in aqueous experimental media | - The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.- The compound has limited solubility in aqueous buffers. | - Ensure the final concentration of the organic solvent in the assay is sufficient to keep the compound in solution, but low enough to not affect the biological system.- If possible, perform a solubility test in the final assay buffer.- Consider using a different solvent system or a solubilizing agent if compatible with the experiment. |
| Inconsistent or unexpected experimental results | - Degradation of the compound due to improper storage or handling.- Inaccurate concentration of the stock solution.- Multiple freeze-thaw cycles of the stock solution. | - Always prepare fresh working solutions from a properly stored stock.- Aliquot the stock solution upon preparation to avoid repeated freeze-thaw cycles.- Verify the concentration of the stock solution if possible.- Ensure the compound is fully dissolved in the solvent before making dilutions. Sonication may be required for complete dissolution in DMSO.[6] |
| Difficulty dissolving the compound for in vivo use | - Incorrect order of solvent addition.- Insufficient mixing or sonication. | - When preparing multi-component solvent systems, add and dissolve each component sequentially as recommended.[5][6]- Use sonication to aid dissolution.[6]- Ensure the solution is clear before adding the next solvent in the sequence.[6] |
Data Summary
Solubility and Stability of this compound
| Parameter | Solvent | Value | Storage Conditions | Reference |
| Solubility (In Vitro) | DMSO | 250 mg/mL (485.41 mM) | - | [5] |
| Ethanol | 100 mM (51.5 mg/mL) | - | [1] | |
| H₂O | < 0.1 mg/mL (insoluble) | - | [5] | |
| Solubility (In Vivo) | 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.08 mg/mL (4.04 mM) | Prepare fresh | [5] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL (4.04 mM) | Prepare fresh | [5] | |
| 10% DMSO >> 90% corn oil | ≥ 2.08 mg/mL (4.04 mM) | Prepare fresh | [5] | |
| Stability (Solid) | - | Up to 3 years | -20°C | [6] |
| - | - | 4°C, sealed, away from moisture | [5] | |
| Stability (In Solvent) | - | 6 months - 1 year | -80°C, sealed, away from moisture | [5][6] |
| - | 1 month | -20°C, sealed, away from moisture | [5] |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM solution, you would need 5.15 mg of the compound (Molecular Weight: 515.03 g/mol ).
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the weighed powder. For 1 mL of a 10 mM solution, this would be 1 mL.
-
Dissolution: Vortex the solution until the compound is fully dissolved. If necessary, use an ultrasonic bath to aid dissolution.[5] Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Visualizations
References
- 1. rndsystems.com [rndsystems.com]
- 2. medkoo.com [medkoo.com]
- 3. Efficacy of the MCHR1 antagonist N-[3-(1-{[4-(3,4-difluorophenoxy)phenyl]methyl}(4-piperidyl))-4-methylphenyl]-2-methylpropanamide (SNAP 94847) in mouse models of anxiety and depression following acute and chronic administration is independent of hippocampal neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Melanin-Concentrating Hormone (MCH) and MCH-R1 in the Locus Coeruleus May Be Involved in the Regulation of Depressive-Like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound | Melanin-concentrating Hormone | TargetMol [targetmol.com]
Technical Support Center: SNAP 94847 Hydrochloride
Welcome to the technical support center for SNAP 94847 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist and to address unexpected results that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues that may arise when working with this compound, providing potential explanations and solutions.
Q1: I am observing no effect of this compound in my in vivo study. What are the possible reasons?
A1: Several factors could contribute to a lack of efficacy in vivo:
-
Poor Solubility: this compound has low aqueous solubility.[1] Improper dissolution can lead to a lower effective concentration of the compound. Ensure you are using an appropriate vehicle and dissolution method. For intraperitoneal (i.p.) injections, dissolving SNAP 94847 in 20% 2-hydroxypropyl-β-cyclodextrin is a reported method.[2] For oral administration, various vehicles can be used, including a mix of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][3]
-
Route of Administration: The route of administration can significantly impact the bioavailability and efficacy of SNAP 94847. Oral administration has been shown to have good bioavailability (59% in rats).[3] Differences in observed effects between oral and intraperitoneal routes have been noted.[2]
-
Animal Model and Strain: The effects of MCHR1 antagonists can vary between different animal species and even strains. For example, chronic treatment with SNAP 94847 failed to modify quinpirole-induced locomotor responses in CD-1 mice, whereas it had a significant effect in BALB/c mice and Sprague-Dawley rats.[4]
-
Dosage: The doses of SNAP 94847 used in published studies typically range from 3 to 30 mg/kg.[2] It is crucial to use a dose that achieves sufficient MCHR1 receptor occupancy in the brain, which is reported to be between 30-90% at these doses.[2][5]
Q2: My in vitro results with this compound are inconsistent. What could be the cause?
A2: Inconsistent in vitro results can often be traced back to a few key areas:
-
Compound Precipitation: Due to its limited aqueous solubility, this compound may precipitate in aqueous assay buffers, especially at higher concentrations. Visually inspect your solutions for any signs of precipitation. Using a small percentage of DMSO in your final assay medium can help maintain solubility.
-
Cell Health and Receptor Expression: Ensure that the cells used in your assays are healthy and have a consistent and sufficient level of MCHR1 expression. Over-confluent or unhealthy cells can lead to variable results.
-
Assay Conditions: The concentration of the agonist (MCH) used to stimulate the receptor is critical. It is recommended to use an EC80 concentration of MCH to ensure a robust signal window for detecting antagonist activity.
Q3: I am not observing the expected antidepressant-like effects in the Forced Swim Test (FST). Is this unusual?
A3: No, this is not necessarily an unexpected result. While SNAP 94847 has demonstrated anxiolytic-like effects in models such as the novelty-suppressed feeding (NSF) and light/dark box tests, studies have shown that it does not produce a significant effect in the FST in mice.[6][7] This suggests that the mechanism of action of SNAP 94847 is distinct from that of selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants, which are typically active in the FST.[6][7]
Q4: I've observed an unexpected increase in locomotor activity in my animals treated with this compound. Is this a known effect?
A4: Yes, this is a documented pharmacological effect. Chronic, but not acute, administration of SNAP 94847 has been shown to sensitize rats and BALB/c mice to the locomotor-stimulating effects of the dopamine D2/D3 receptor agonist quinpirole.[4] This suggests that long-term MCHR1 blockade can modulate the sensitivity of dopamine pathways.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Binding Affinity and Selectivity
| Parameter | Species | Value | Reference |
| Kᵢ (MCHR1) | Rat | 2.2 nM | [3] |
| Kd (MCHR1) | Rat | 530 pM | [3] |
| Selectivity | Human | >80-fold over α₁ₐ | [3] |
| Selectivity | Human | >500-fold over D₂ | [3] |
Table 2: Pharmacokinetic Properties in Rats (10 mg/kg, oral administration)
| Parameter | Value | Reference |
| Bioavailability | 59% | [3] |
| Half-life (t½) | 5.2 h | [3] |
| Plasma Clearance | 4.2 L/hr/kg | [3] |
| Blood Clearance | 3.3 L/hr/kg | [3] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
In Vivo Administration Protocol (Intraperitoneal Injection)
-
Vehicle Preparation: Prepare a 20% (w/v) solution of 2-hydroxypropyl-β-cyclodextrin in sterile water.
-
Drug Preparation: Weigh the required amount of this compound and dissolve it in the 20% 2-hydroxypropyl-β-cyclodextrin vehicle to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 25g mouse with an injection volume of 10 mL/kg, the concentration would be 1 mg/mL). Prepare fresh daily before testing.[2]
-
Administration: Administer the solution via intraperitoneal injection at a volume of 1 ml/kg.[2]
In Vitro MCHR1 Antagonism Assay (cAMP Measurement)
This protocol is for measuring the ability of this compound to antagonize the MCH-induced decrease in cAMP levels in HEK293 cells expressing MCHR1.
-
Cell Culture: Culture HEK293 cells stably expressing rat MCHR1 in appropriate media (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection antibiotic).
-
Cell Plating: Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a suitable assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA) to obtain a range of concentrations for the dose-response curve.
-
Antagonist Pre-incubation: Remove the culture medium and add the diluted this compound solutions to the cells. Incubate for 30 minutes at room temperature.
-
Agonist Stimulation: Prepare a solution containing MCH at its EC80 concentration and a suitable concentration of forskolin (to stimulate cAMP production) in the assay buffer. Add this solution to the wells.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Visualizations
Signaling Pathway of MCHR1
Caption: Simplified signaling pathway of MCHR1 and the antagonistic action of this compound.
Experimental Workflow for In Vivo Efficacy Testing
Caption: General experimental workflow for testing the in vivo efficacy of this compound.
Troubleshooting Logic for Inconsistent In Vivo Results
Caption: A logical approach to troubleshooting inconsistent in vivo results with this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Effects of the MCH1 receptor antagonist SNAP 94847 on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The MCH1 receptor antagonist SNAP 94847 induces sensitivity to dopamine D2/D3 receptor agonists in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy of the MCHR1 antagonist N-[3-(1-{[4-(3,4-difluorophenoxy)phenyl]methyl}(4-piperidyl))-4-methylphenyl]-2-methylpropanamide (SNAP 94847) in mouse models of anxiety and depression following acute and chronic administration is independent of hippocampal neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SNAP 94847 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SNAP 94847 hydrochloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCH1).[1][2][3][4] It binds to the MCH1 receptor with high affinity, thereby blocking the actions of the endogenous ligand, melanin-concentrating hormone (MCH).
Q2: What are the known off-target activities of this compound?
This compound is highly selective for the MCH1 receptor. Its most notable off-target interactions are with the α1A-adrenergic receptor and the dopamine D2 receptor.[1][2][3][4] However, it exhibits significantly lower affinity for these receptors compared to its primary target. The compound has been reported to have minimal cross-reactivity with other G-protein coupled receptors (GPCRs), ion channels, enzymes, and transporters.[1][3][4]
Troubleshooting Guide
Issue 1: Unexpected experimental results that may be related to off-target effects.
Q1: I am observing effects in my experiment that are not consistent with MCH1 receptor antagonism. Could this be due to off-target binding?
While this compound is highly selective, off-target effects, although minimal, cannot be entirely ruled out, especially at high concentrations. The known off-targets are the α1A-adrenergic and D2 dopamine receptors.[1][2][3][4] Consider if the observed phenotype could be related to the modulation of these receptors. For example, engagement of α1A-adrenergic receptors can influence cardiovascular parameters, while interaction with D2 receptors can affect motor function and reward pathways.[5]
Q2: How can I confirm if the observed effects are due to off-target interactions?
To investigate potential off-target effects, consider the following experimental approaches:
-
Dose-Response Curve: Perform a full dose-response curve for this compound in your assay. Off-target effects are typically observed at higher concentrations than on-target effects.
-
Use of a Structurally Unrelated MCH1 Antagonist: Compare the effects of this compound with another MCH1 antagonist that has a different chemical structure and potentially a different off-target profile.
-
Use of Selective Antagonists for the Off-Targets: To test for the involvement of the α1A-adrenergic or D2 receptors, pre-treat your system with selective antagonists for these receptors before adding this compound. If the unexpected effect is blocked, it suggests the involvement of that off-target receptor.
Data Presentation
Table 1: On-Target and Off-Target Binding Affinities of this compound
| Target | Ki (nM) | KD (pM) | Selectivity vs. MCH1 |
| MCH1 Receptor | 2.2[1][3][4] | 530[1][3][4] | - |
| α1A-Adrenergic Receptor | > 176 | Not Reported | > 80-fold[1][2][3][4] |
| Dopamine D2 Receptor | > 1100 | Not Reported | > 500-fold[1][2][3][4] |
Note: A comprehensive screening panel against a wider range of receptors, ion channels, and enzymes has not been publicly disclosed in the primary literature. The available data indicates minimal cross-reactivity.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for MCH1 Receptor
This protocol is a generalized procedure for determining the binding affinity of this compound to the MCH1 receptor.
Diagram 1: Radioligand Binding Assay Workflow
Caption: Workflow for a radioligand binding assay.
Materials:
-
Cell membranes expressing the human or rodent MCH1 receptor.
-
Radioligand (e.g., [3H]-SNAP 7941).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in binding buffer.
-
Dilute the MCH1 receptor-expressing membranes to the desired concentration in binding buffer.
-
Prepare the radioligand solution in binding buffer at a concentration close to its KD.
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
This compound at various concentrations (for competition curve) or buffer (for total binding) or a saturating concentration of a non-radiolabeled MCH1 ligand (for non-specific binding).
-
Radioligand.
-
Cell membranes.
-
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a vacuum filtration apparatus.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
Protocol 2: Calcium Mobilization Functional Assay
This protocol provides a general method to assess the functional antagonist activity of this compound at the MCH1 receptor.
Diagram 2: Calcium Mobilization Assay Workflow
Caption: Workflow for a calcium mobilization assay.
Materials:
-
A cell line stably expressing the human or rodent MCH1 receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound.
-
MCH agonist.
-
96-well black-walled, clear-bottom microplates.
-
A fluorescence plate reader with an injection system.
Procedure:
-
Cell Culture:
-
Culture the MCH1-expressing cells in appropriate medium.
-
Seed the cells into 96-well plates and grow to confluency.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound solutions to the wells and pre-incubate for a defined period.
-
-
Agonist Stimulation and Signal Detection:
-
Place the plate in a fluorescence plate reader.
-
Inject the MCH agonist into the wells at a concentration that elicits a submaximal response (e.g., EC80).
-
Immediately measure the change in fluorescence over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the inhibition of the agonist-induced response as a function of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Diagram 3: MCH1 Receptor Signaling Pathway
Caption: MCH1 receptor signaling pathways.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. multispaninc.com [multispaninc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The MCH1 receptor antagonist SNAP 94847 induces sensitivity to dopamine D2/D3 receptor agonists in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SNAP 94847 Hydrochloride Dose for Behavioral Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the use of SNAP 94847 hydrochloride in behavioral studies. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).[1] It binds with high affinity to MCHR1 (Ki = 2.2 nM, Kd = 530 pM) and shows high selectivity over other receptors, including over 80-fold selectivity against the α1A adrenergic receptor and over 500-fold against the D2 dopamine receptor.[2] By blocking the activity of melanin-concentrating hormone (MCH), SNAP 94847 can modulate various physiological and behavioral processes. In rodent models, it has demonstrated anxiolytic and antidepressant-like effects, and it has been shown to reduce food-reinforced operant responding.[3][4]
Q2: What is a recommended starting dose for behavioral studies in rodents?
The optimal dose of this compound can vary depending on the animal species, the specific behavioral assay, and the route of administration. Based on published studies, a range of 10-30 mg/kg is commonly used. For initial studies, a dose-response experiment is highly recommended to determine the most effective dose for your specific experimental conditions.
Q3: How should I prepare and dissolve this compound for in vivo studies?
This compound has different solubility profiles in various solvents. The hydrochloride salt form generally has better water solubility and stability compared to the free base.[5] However, for in vivo administration, it is often prepared in a vehicle solution.
Solubility Data
| Solvent | Maximum Concentration |
| DMSO | 100 mM (51.5 mg/mL) |
| Ethanol | 100 mM (51.5 mg/mL) |
| Water | Insoluble[6] |
Recommended Vehicle Formulations for In Vivo Administration
| Vehicle Composition | Final Concentration |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL[2][6] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL[6] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL[6] |
| Distilled water with 10% DMSO and 30 mg/mL β-cyclodextrin | Used for a 20 mg/kg IP injection[7] |
Q4: What are the pharmacokinetic properties of this compound?
In rats, after oral administration of 10 mg/kg, this compound demonstrates good bioavailability (59%) and has a half-life of 5.2 hours.[2][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no behavioral effect observed. | - Suboptimal Dose: The dose may be too low to elicit a response or too high, leading to off-target effects. - Poor Bioavailability: The vehicle may not be optimal for absorption, or the compound may have degraded. - Timing of Testing: The behavioral test may not be conducted at the time of peak drug effect. | - Conduct a Dose-Response Study: Test a range of doses (e.g., 3, 10, 20, 30 mg/kg) to identify the optimal dose for your specific model.[8][9] - Optimize Vehicle and Administration Route: Consider alternative vehicle formulations or a different route of administration (e.g., switching from oral gavage to intraperitoneal injection).[8][10] - Perform a Time-Course Experiment: Measure the behavioral response at different time points after administration (e.g., 30, 60, 120, 240 minutes) to determine the peak effect time.[8] |
| High variability in behavioral responses between animals. | - Genetic and Sex Differences: Animal strain, sex, and individual genetic variations can influence drug response. - Environmental Stressors: Inconsistent handling, noise, or lighting can impact behavior. - Inconsistent Drug Administration: Variations in injection volume or gavage technique can lead to dosing inaccuracies. | - Standardize Animal Model: Use animals of the same strain, sex, and age.[8] - Maintain a Controlled Environment: Ensure consistent lighting, temperature, and noise levels. Handle animals gently and consistently.[8][11] - Standardize Procedures: Ensure all experimental procedures, including drug preparation and administration, are performed consistently by all experimenters.[8] |
| Adverse effects observed (e.g., sedation, stereotypy). | - Dose is too high: The administered dose may be causing off-target effects or toxicity. | - Reduce the Dose: Immediately lower the dose in subsequent experiments.[8] - Careful Observation: During dose-finding studies, carefully observe the animals for any signs of adverse effects to establish a maximum tolerated dose.[8] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
-
Calculate the required amount of this compound based on the desired dose (e.g., 20 mg/kg), the average weight of the animals, and the number of animals.
-
Prepare the vehicle solution. A common vehicle is 10% DMSO and 90% corn oil.[2]
-
Dissolve this compound.
-
Weigh the calculated amount of the compound.
-
Add the required volume of DMSO to completely dissolve the powder. Vortex if necessary.
-
-
Prepare the final injection solution.
-
Add the corn oil to the dissolved SNAP 94847 in DMSO.
-
Mix thoroughly to ensure a homogenous suspension.
-
-
Administer via oral gavage at the appropriate volume for the animal's weight.
Protocol 2: Locomotor Activity Test in Rodents
-
Acclimation: Allow the animals to acclimate to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound or the vehicle at the predetermined dose and time point before the test.
-
Testing:
-
Place the animal in the center of an open-field arena.
-
Record locomotor activity using an automated tracking system for a set duration (e.g., 60 minutes).
-
Key parameters to measure include total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
-
Data Analysis: Compare the locomotor activity parameters between the drug-treated and vehicle-treated groups using appropriate statistical tests. Chronic administration of 20 mg/kg SNAP 94847 has been shown to increase locomotor activity in rats.[2]
Visualizations
Caption: MCHR1 signaling pathway and the antagonistic action of this compound.
Caption: A generalized experimental workflow for in vivo studies with this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SNAP-94847 [medbox.iiab.me]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Effects of the MCH1 receptor antagonist SNAP 94847 on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: SNAP 94847 Hydrochloride Experiments
Welcome to the technical support center for SNAP 94847 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments with this selective Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonist. Here you will find answers to frequently asked questions and detailed guides to navigate potential sources of variability in your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
In Vitro Assay Variability
Q1: I am not observing the expected antagonist effect of this compound in my in vitro functional assay (e.g., cAMP assay). What are the possible reasons?
A1: A lack of efficacy in functional assays can arise from several factors related to the compound, the cellular system, or the assay conditions themselves. MCHR1 typically couples to Gαi, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. An antagonist like SNAP 94847 should block the MCH-induced decrease in forskolin-stimulated cAMP levels. If this is not observed, consider the following troubleshooting steps.[1]
-
Compound Integrity and Solubility:
-
Verification: Confirm the identity and purity of your this compound batch.
-
Solubility: Ensure the compound is fully dissolved in your assay buffer.[1] this compound has good solubility in DMSO and ethanol.[2] For aqueous solutions, the hydrochloride salt form offers enhanced water solubility and stability compared to the free base.[3] Poor solubility can significantly lower the effective concentration of the compound in your assay. Sonication may be recommended for preparing stock solutions in DMSO.[4]
-
-
Cellular System:
-
Receptor Expression: Confirm that your cell line expresses functional MCHR1 at a sufficient density.[1] Low receptor expression can result in a small signal window that is difficult to detect.
-
Cell Health: Ensure cells are healthy and plated at the optimal density. Overtly confluent or sparse cultures can lead to variable results.[1]
-
-
Assay Conditions:
-
Agonist Concentration: Use an appropriate concentration of the MCH agonist. An EC80 concentration (the concentration that elicits 80% of the maximal response) is typically recommended to stimulate the receptor in an antagonist assay.[1]
-
Forskolin Stimulation: The concentration of forskolin used to stimulate cAMP production is critical. It's advisable to titrate forskolin to identify a concentration that provides a robust and reproducible signal.[1]
-
Incubation Times and Temperatures: Maintain consistent incubation times and temperatures across all plates and experiments to ensure the binding reaction reaches equilibrium.[1]
-
Q2: My measured binding affinity (Ki or Kd) for this compound is different from the reported values. What could be the cause?
A2: Discrepancies in binding affinity values can be common and are often due to variations in experimental parameters. SNAP 94847 is a high-affinity MCHR1 antagonist with a reported Ki of 2.2 nM and a Kd of 530 pM.[2][3][5][6] If your results deviate significantly, review the following:
-
Radioligand Choice and Concentration: The choice of radioligand and its concentration relative to its Kd can influence the calculated Ki of the competitor.
-
Membrane Preparation: The quality and concentration of the cell membrane preparation expressing MCHR1 are crucial.
-
Assay Buffer Composition: The ionic strength and pH of the binding buffer can affect ligand binding.
-
Non-Specific Binding: Inadequate assessment of non-specific binding can lead to inaccurate affinity estimates.
-
Data Analysis Model: Ensure you are using the correct model (e.g., Cheng-Prusoff equation) to calculate the Ki from the IC50 value.[7]
In Vivo Study Variability
Q3: this compound showed high potency in vitro, but I am not observing the expected efficacy in my animal model. Why might this be?
A3: The translation from in vitro potency to in vivo efficacy is a complex process with many potential hurdles.[1]
-
Pharmacokinetics and Bioavailability:
-
Blood-Brain Barrier Penetration: For centrally-mediated effects such as anxiety and appetite suppression, the compound must effectively cross the blood-brain barrier.[1] While SNAP 94847 has shown efficacy in mouse models of anxiety and depression, its ability to penetrate the CNS is a critical factor.[8][9]
-
Metabolism and Half-life: The compound's metabolic stability and half-life will determine the duration and intensity of its action. SNAP 94847 has a reported half-life of 5.2 hours in rats with good oral bioavailability (59%).[5][6]
-
-
Animal Model Specifics:
-
Species and Strain Differences: The role and expression of MCHR1 can vary between species and even between different strains of rodents.[1][10] For instance, chronic treatment with SNAP 94847 enhanced quinpirole-induced locomotor activity in Sprague-Dawley rats and BALB/c mice, but not in CD-1 mice.[10]
-
Diet and Acclimatization: In studies related to obesity and food intake, the type of diet (e.g., standard chow vs. high-fat diet) can significantly impact the observed effects.[11] Proper acclimatization of animals to housing and handling is also essential to reduce stress-related variability.[11]
-
-
Off-Target Effects: The compound may have off-target activities that could counteract its intended effect or cause adverse effects that limit the achievable therapeutic dose.[1] A common concern with MCHR1 antagonists has been their potential affinity for the hERG channel, which can lead to cardiotoxicity.[12] However, SNAP 94847 displays high selectivity for MCHR1 over other receptors like α1A and D2.[2][3][5]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies to allow for easy comparison.
Table 1: In Vitro Binding Affinity and Functional Potency
| Parameter | Species | Value | Reference |
| Ki | Human | 2.2 nM | [2][3][5][6] |
| Kd | Human | 530 pM | [2][3][5][6] |
| IC50 (FLIPR Calcium Mobility) | Rat | 230 nM | [13] |
Table 2: In Vivo Pharmacokinetic Parameters
| Parameter | Species | Dose & Route | Value | Reference |
| Bioavailability | Rat | 10 mg/kg, p.o. | 59% | [5][6] |
| Half-life (t1/2) | Rat | 10 mg/kg, p.o. | 5.2 h | [5][6] |
| Plasma Clearance | Rat | 10 mg/kg, p.o. | 4.2 L/hr/kg | [5][6] |
| Blood Clearance | Rat | 10 mg/kg, p.o. | 3.3 L/hr/kg | [5][6] |
Experimental Protocols & Methodologies
1. Radioligand Binding Assay (Competitive)
This protocol is a standard method to determine the binding affinity (Ki) of this compound for the MCHR1 receptor.
-
Membrane Preparation:
-
Culture cells stably expressing the human MCHR1 receptor (e.g., HEK293 or CHO cells) to high confluency.
-
Harvest the cells and homogenize them in an ice-cold lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending it in a fresh binding buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in the binding buffer and determine the protein concentration.[14]
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-MCH), and varying concentrations of this compound.
-
For total binding wells, add buffer instead of the competing compound.
-
For non-specific binding wells, add a high concentration of a non-labeled MCH ligand.
-
Incubate the plate to allow the binding to reach equilibrium.[14]
-
-
Filtration and Counting:
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.[14]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.[14]
-
2. cAMP Functional Assay
This protocol measures the ability of this compound to antagonize the MCH-induced inhibition of cAMP production.
-
Cell Plating: Plate cells expressing MCHR1 in a suitable multi-well plate and grow to the desired confluency.
-
Compound Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Agonist Stimulation: Add a solution containing a fixed concentration of both forskolin (to stimulate cAMP production) and MCH (e.g., EC80) to the wells.
-
Incubation: Incubate for a specified time at 37°C.[1]
-
Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[1]
-
Data Analysis: Plot the measured cAMP levels against the log concentration of this compound. The data should demonstrate a reversal of the MCH-induced inhibition of the forskolin response. Calculate the IC50 of the antagonist from the dose-response curve.[1]
Visualizations
Signaling Pathway of MCHR1 and Inhibition by SNAP 94847
Caption: MCHR1 signaling and antagonist inhibition.
Troubleshooting Workflow for In Vitro Assays
Caption: Troubleshooting workflow for in vitro assays.
Logical Relationship for In Vivo Efficacy Issues
Caption: Troubleshooting in vivo efficacy issues.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Selective MCH1 Antagonist | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Melanin-concentrating Hormone | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. SNAP-94847 [medbox.iiab.me]
- 9. Efficacy of the MCHR1 antagonist N-[3-(1-{[4-(3,4-difluorophenoxy)phenyl]methyl}(4-piperidyl))-4-methylphenyl]-2-methylpropanamide (SNAP 94847) in mouse models of anxiety and depression following acute and chronic administration is independent of hippocampal neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The MCH1 receptor antagonist SNAP 94847 induces sensitivity to dopamine D2/D3 receptor agonists in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches | MDPI [mdpi.com]
- 13. selleckchem.com [selleckchem.com]
- 14. benchchem.com [benchchem.com]
SNAP 94847 hydrochloride not showing expected anxiolytic effect
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results with SNAP 94847 hydrochloride, specifically a lack of the anticipated anxiolytic effect in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it expected to produce an anxiolytic effect?
This compound is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).[1][2] The melanin-concentrating hormone (MCH) system is involved in regulating mood and stress responses.[3][4] By blocking the MCHR1 receptor, SNAP 94847 is thought to modulate neural circuits implicated in anxiety.[5][6] Preclinical studies have demonstrated its anxiolytic-like effects in various rodent models.[3][5][7]
Q2: In which preclinical models has this compound shown anxiolytic-like effects?
SNAP 94847 has shown efficacy in several established animal models of anxiety, including:
-
Light/Dark Box Test: Increased time spent in the light compartment was observed after both acute and chronic administration.[3]
-
Novelty Suppressed Feeding (NSF) Test: Anxiolytic effects were seen after both acute and chronic treatment.[3]
-
Elevated Plus Maze (EPM): A decrease in the time spent in the closed arms of the maze has been reported.[7]
It is noteworthy that no significant effect was observed in the Forced Swim Test (FST), suggesting a specific anxiolytic-like profile that may differ from classical antidepressants.[3]
Q3: What is the mechanism of action of this compound?
This compound is a selective antagonist of the MCHR1 receptor with a high affinity (Ki = 2.2 nM, Kd = 530 pM).[8][9] It displays high selectivity over other receptors, such as α1A and D2 receptors.[1][2] The MCHR1 is a G protein-coupled receptor (GPCR) that, when activated by MCH, couples to Gi, Go, and Gq proteins.[6][10] This activation can lead to the inhibition of cAMP production and an increase in intracellular calcium levels.[10] By blocking this receptor, SNAP 94847 prevents the downstream signaling cascade initiated by MCH.
Troubleshooting Guide: Absence of Expected Anxiolytic Effect
If you are not observing the expected anxiolytic effect with this compound in your experiments, consider the following potential issues and troubleshooting steps.
Compound Preparation and Administration
Issue: The compound may not be properly dissolved or administered, leading to suboptimal bioavailability.
Troubleshooting Steps:
-
Verify Solubility: this compound is soluble in DMSO and ethanol.[1][2] For in vivo studies, specific formulations have been reported. A common vehicle is a suspension in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[11][12]
-
Check Vehicle Compatibility: Ensure the chosen vehicle is appropriate for your animal model and administration route and does not have behavioral effects on its own.
-
Confirm Administration Route and Dosage: Oral gavage is a common administration route.[3][9] Dosages in published studies vary, so ensure your selected dose is within the effective range.
-
Storage and Stability: The hydrochloride salt form generally offers better water solubility and stability compared to the free base.[8] Store the compound as recommended by the supplier, typically at -20°C for long-term storage and protected from moisture.[11][12]
Experimental Design and Protocol
Issue: The experimental paradigm may not be sensitive enough to detect the anxiolytic effects of an MCHR1 antagonist, or the timing of administration and testing may be inappropriate.
Troubleshooting Steps:
-
Choice of Animal Model: The behavioral effects of SNAP 94847 can be strain-dependent. For instance, studies have used 129S6/SvEvTac and BALB/cJ mice.[3] Consider if the strain you are using is appropriate.
-
Timing of Administration: For acute effects, administration is typically done 1 hour before behavioral testing.[3] For chronic studies, administration can be daily for several weeks.[3][13]
-
Behavioral Test Sensitivity: While SNAP 94847 has shown effects in the light/dark box and novelty suppressed feeding tests, it was not effective in the forced swim test.[3] Ensure your chosen behavioral assay is suitable for detecting the specific anxiolytic profile of an MCHR1 antagonist.
-
Habituation and Baseline Anxiety: Ensure animals are properly habituated to the testing environment to establish a stable baseline of anxiety-like behavior. High baseline anxiety is often necessary to observe an anxiolytic effect.
Data Interpretation and Off-Target Effects
Issue: The observed results may be confounded by other pharmacological effects of the compound or misinterpretation of the behavioral data.
Troubleshooting Steps:
-
Locomotor Activity: SNAP 94847 has been shown to increase locomotor activity, particularly after chronic administration.[9][13] It is crucial to assess locomotor activity independently (e.g., in an open field test) to ensure that an apparent "anxiolytic" effect in tests like the elevated plus-maze is not simply a result of hyperactivity.
-
Dopaminergic System Interaction: Chronic treatment with SNAP 94847 has been shown to sensitize dopamine D2/D3 receptors.[13] This could influence behaviors in paradigms that are also sensitive to dopaminergic modulation.
-
Statistical Power: Ensure your study has sufficient statistical power (i.e., an adequate number of animals per group) to detect a significant effect.
Quantitative Data Summary
Table 1: In Vitro Binding Affinity of SNAP 94847
| Parameter | Receptor | Value |
| Ki | MCHR1 | 2.2 nM |
| Kd | MCHR1 | 530 pM |
Data sourced from MedchemExpress and Tocris Bioscience.[1][2][8][9]
Table 2: Recommended In Vivo Formulations
| Vehicle Composition | Maximum Concentration |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.08 mg/mL |
| 10% DMSO + 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL |
| 10% DMSO + 90% corn oil | ≥ 2.08 mg/mL |
Data sourced from MedchemExpress.[12]
Table 3: Reported Effective Dosages in Rodent Models
| Species | Dosage | Administration Route | Study Type | Behavioral Test | Observed Effect |
| Mouse | 20 mg/kg | Oral (p.o.) | Acute & Chronic | Light/Dark Box | Anxiolytic-like |
| Mouse | 20 mg/kg | Oral (p.o.) | Acute & Chronic | Novelty Suppressed Feeding | Anxiolytic-like |
| Rat | 20 mg/kg/day | Oral (in drinking water) | Chronic (21 days) | Locomotor Activity | Increased Ambulation |
| Rat | 30 mg/kg | Intraperitoneal (i.p.) | Acute | Food Reinstatement | Blocked MCH-induced reinstatement |
Data compiled from various preclinical studies.[3][9][14]
Visualizations
Caption: MCHR1 signaling pathway and the antagonistic action of SNAP 94847.
Caption: Experimental workflow for assessing the anxiolytic effects of SNAP 94847.
Caption: Troubleshooting decision tree for unexpected results with SNAP 94847.
References
- 1. This compound | Selective MCH1 Antagonist | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Efficacy of the MCHR1 antagonist N-[3-(1-{[4-(3,4-difluorophenoxy)phenyl]methyl}(4-piperidyl))-4-methylphenyl]-2-methylpropanamide (SNAP 94847) in mouse models of anxiety and depression following acute and chronic administration is independent of hippocampal neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SNAP-94847 [medbox.iiab.me]
- 5. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Anxiolytic and antidepressant effects of melanin-concentrating hormone 1 receptor antagonist SNAP 94847 - Vetlugin - Pediatrician (St. Petersburg) [journals.eco-vector.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. academic.oup.com [academic.oup.com]
- 11. This compound | Melanin-concentrating Hormone | TargetMol [targetmol.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. The MCH1 receptor antagonist SNAP 94847 induces sensitivity to dopamine D2/D3 receptor agonists in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of the MCH1 receptor antagonist SNAP 94847 on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SNAP 94847 Hydrochloride and Locomotor Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the locomotor side effects of SNAP 94847 hydrochloride treatment during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on spontaneous locomotor activity?
A1: Acute administration of this compound has been observed to increase spontaneous locomotor activity. In studies involving rats, intranasal administration of SNAP 94847 resulted in an increased time of locomotion and a greater number of squares crossed in an open field test. This is often accompanied by a decrease in defensive behaviors, an effect not typical of classical tranquilizers[1].
Q2: Does the route of administration or duration of treatment with this compound influence locomotor effects?
A2: Yes, both the duration of treatment and potentially the route of administration can influence the locomotor outcomes. While acute administration can directly increase locomotion, chronic treatment with SNAP 94847 has a sensitizing effect on the dopamine system. Specifically, chronic (e.g., 14-21 days), but not acute, oral administration in rodents has been shown to enhance the locomotor-stimulating effects of dopamine D2/D3 receptor agonists like quinpirole[2][3][4][5]. This suggests that long-term MCHR1 antagonism can lead to neuroadaptations in pathways that regulate movement.
Q3: What is the underlying mechanism for the locomotor effects of this compound?
A3: SNAP 94847 is a selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). The locomotor effects are believed to be mediated through the interaction of the MCH system with the dopaminergic system. MCHR1 is expressed on GABAergic neurons, particularly in the nucleus accumbens. By blocking MCHR1, SNAP 94847 may reduce the inhibitory tone of these GABAergic neurons on dopamine-releasing neurons. This disinhibition can lead to a hyperdopaminergic state, resulting in increased locomotor activity[6].
Q4: Are there conflicting results in the literature regarding the locomotor effects of SNAP 94847?
A4: While some studies report a direct increase in spontaneous locomotion, others find no significant effect of SNAP 94847 alone, particularly in the context of certain behavioral tests like the forced swim test where immobility is measured. However, a consistent finding across multiple studies is the sensitization to dopamine agonists after chronic treatment[2][3][4]. The observed effect can depend on the specific experimental design, the animal species and strain, the dose of SNAP 94847, and the behavioral assay used.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| No significant change in locomotor activity after acute SNAP 94847 administration. | - Dose is too low: The administered dose may be insufficient to elicit a locomotor response. - Animal strain variability: Different rodent strains can exhibit varied sensitivity to pharmacological agents. - Habituation: Animals may be overly habituated to the testing environment, reducing baseline exploratory drive. | - Conduct a dose-response study: Test a range of doses to determine the optimal concentration for observing locomotor effects. - Review literature for strain-specific effects: If possible, use a strain that has been previously shown to be responsive. - Ensure a novel testing environment: The open field arena should be novel to the animals on the test day to encourage exploration. |
| High variability in locomotor data between subjects in the same treatment group. | - Inconsistent drug administration: Variability in the volume or placement of the drug (e.g., intranasal or intraperitoneal injection) can lead to inconsistent absorption and bioavailability. - Environmental stressors: Differences in handling or exposure to stressors before testing can affect individual locomotor activity. - Time of day: Circadian rhythms can influence locomotor activity. | - Standardize administration technique: Ensure all researchers are using a consistent and precise method for drug delivery. - Minimize stress: Handle animals gently and consistently. Allow for an adequate acclimatization period in the testing room. - Test at the same time of day: Conduct all behavioral testing during the same phase of the light-dark cycle. |
| Unexpected decrease in locomotor activity. | - High dose of SNAP 94847: At very high doses, some compounds can induce sedative-like effects or other off-target effects that may reduce locomotion. - Interaction with other experimental factors: The effect of SNAP 94847 could be masked or altered by other elements of the experimental design. | - Perform a dose-response analysis: Determine if the dose-response curve is biphasic. - Review the experimental protocol: Scrutinize all aspects of the experiment for potential confounding variables. |
Data Presentation
Table 1: Summary of Quantitative Locomotor Effects of this compound in Rodents
| Species/Strain | Treatment Details | Key Locomotor Finding | Reference |
| Wistar Rats | Intranasal administration | Increased time of locomotion and number of squares crossed in open field test. | [1] |
| Sprague-Dawley Rats | 20 mg/kg/day for 2 weeks (oral) | Significant increase in quinpirole-induced locomotor activity. No significant effect of acute SNAP 94847 alone. | [3][4] |
| BALB/c Mice | 20 mg/kg/day for 21 days (oral) | Marked increase in quinpirole-induced locomotor activity. | [3][4] |
| CD-1 Mice | 20 mg/kg/day for 21 days (oral) | Failed to modify quinpirole-induced locomotor responses. | [3][4] |
Experimental Protocols
Key Experiment: Open Field Test for Locomotor Activity
Objective: To assess the effect of this compound on spontaneous locomotor activity in rodents.
Materials:
-
This compound
-
Vehicle (e.g., saline, DMSO solution)
-
Open field arena (e.g., 40x40x40 cm for mice, 100x100x40 cm for rats), typically made of a non-porous material for easy cleaning.
-
Video tracking software and camera
-
70% ethanol for cleaning
-
Laboratory scale
-
Syringes and needles for administration
Procedure:
-
Animal Acclimatization: House animals in the facility for at least one week before the experiment. On the day of testing, bring the animals to the testing room at least 30-60 minutes before the start of the experiment to acclimate.
-
Drug Preparation: Prepare a solution of this compound in the appropriate vehicle at the desired concentration. Also prepare a vehicle-only solution for the control group.
-
Drug Administration: Administer this compound or vehicle to the animals via the chosen route (e.g., intraperitoneal, oral gavage, intranasal). The timing of administration relative to the test should be consistent (e.g., 30 minutes prior).
-
Open Field Test:
-
Place a single animal gently into the center or a corner of the open field arena.
-
Immediately start the video recording.
-
Allow the animal to explore the arena for a predetermined amount of time (typically 5-30 minutes).
-
After the session, return the animal to its home cage.
-
Thoroughly clean the arena with 70% ethanol between each animal to remove any olfactory cues.
-
-
Data Analysis: Use the video tracking software to analyze the following parameters:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Number of line crossings
-
Rearing frequency
-
-
Statistical Analysis: Compare the data from the SNAP 94847-treated group with the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).
Mandatory Visualizations
Caption: Workflow for assessing locomotor effects of SNAP 94847.
Caption: SNAP 94847 blocks MCHR1, disinhibiting dopamine release.
References
- 1. Anxiolytic and antidepressant effects of melanin-concentrating hormone 1 receptor antagonist SNAP 94847 - Vetlugin - Pediatrician (St. Petersburg) [journals.eco-vector.com]
- 2. cn.aminer.org [cn.aminer.org]
- 3. The MCH1 receptor antagonist SNAP 94847 induces sensitivity to dopamine D2/D3 receptor agonists in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. Conditional deletion of melanin-concentrating hormone receptor 1 from GABAergic neurons increases locomotor activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SNAP 94847 Hydrochloride Solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability, preparation, and handling of SNAP 94847 hydrochloride solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
For in vitro studies, Dimethyl Sulfoxide (DMSO) and ethanol are the most common solvents for preparing stock solutions of this compound.[1][2] It is soluble up to 100 mM in both DMSO and ethanol.[1][2] For in vivo applications, complex solvent systems are often required. One such formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3][4]
Q2: What are the recommended storage conditions and expected shelf-life for this compound solutions?
For optimal stability, it is crucial to store this compound solutions at low temperatures and protected from moisture.[3] Based on information from various suppliers, the following storage conditions are advised for solutions:
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[5] Solutions should be stored in tightly sealed containers to prevent solvent evaporation.[5]
Q3: Is there any published data on the long-term stability of this compound in solution?
Q4: I observe precipitation in my this compound stock solution after thawing. What should I do?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. If you observe precipitation, gently warm the solution in a 37°C water bath and vortex or sonicate until the precipitate is completely redissolved.[4][5] To avoid this issue in the future, consider preparing a slightly lower concentration stock solution or ensure the solution is completely dissolved before freezing.
Q5: Can I store my this compound solution at room temperature?
No, long-term storage at room temperature is not recommended. While some product data sheets suggest desiccating the solid compound at room temperature is acceptable, solutions are more prone to degradation.[1][2] Short-term exposure of a few hours may not cause significant degradation, especially in a stable solvent like DMSO. However, for experimental consistency and to ensure the compound's integrity, adherence to recommended low-temperature storage is critical.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving the Compound | Insufficient solvent volume or low temperature. | Increase the solvent volume to ensure the concentration is within the solubility limit. Use sonication or gentle warming (e.g., 37°C water bath) to aid dissolution.[3][4] |
| Precipitation in Stock Solution After Thawing | The solution was not fully dissolved before freezing, or the storage temperature is too low for the concentration. | Gently warm and vortex/sonicate the solution to redissolve the compound. Consider preparing a more dilute stock solution for long-term storage. |
| Loss of Potency in Biological Assays | Degradation of the compound due to improper storage (e.g., repeated freeze-thaw cycles, extended storage at -20°C). | Prepare fresh stock solutions. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[5] Always store solutions at -80°C for long-term storage.[4] |
| Inconsistent Experimental Results | Variability in the concentration of the working solution. Degradation of the compound in aqueous experimental media. | Always prepare fresh working solutions from a properly stored stock solution for each experiment. Minimize the time the compound is in aqueous buffers before use. |
Data Summary
Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| DMSO | 250 | 485.41 | [3][4] |
| Ethanol | 51.5 | 100 | [2] |
| Water | < 0.1 (insoluble) | - | [3] |
Recommended Storage Conditions
| Format | Storage Temperature | Duration | Reference |
| Solid Powder | 4°C (away from moisture) | - | [3] |
| Solid Powder | -20°C | 3 years | [4] |
| In Solvent | -80°C | 1 year | [4] |
| In Solvent | -20°C | 1 month | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder (Molecular Weight: 515.03 g/mol ) in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 5.15 mg of this compound in 1 mL of DMSO.
-
Dissolution: Vortex the solution until the compound is completely dissolved. If necessary, use gentle warming in a 37°C water bath or sonication to aid dissolution.[3][4]
-
Aliquoting: Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to protect from light and avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year).[4]
Protocol 2: Preparation of an In Vivo Formulation
This protocol is for a formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Initial Dissolution: Dissolve the required amount of this compound in DMSO first.
-
Sequential Addition: Add PEG300 to the DMSO solution and mix thoroughly.
-
Surfactant Addition: Add Tween-80 to the mixture and ensure it is homogenous.
-
Final Dilution: Add saline to the mixture to reach the final desired volume and concentration.
-
Clarity Check: Ensure the solution is clear before use.[3] Sonication may be used if necessary. It is recommended to prepare this formulation fresh before each use.
Visualized Workflows
Caption: Workflow for preparing a stable stock solution of this compound.
Caption: Logical steps for troubleshooting issues with this compound solutions.
References
issues with intraperitoneal injection of SNAP 94847 hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MCHR1 antagonist, SNAP 94847 hydrochloride, particularly for intraperitoneal (i.p.) injection.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).[1][2] Melanin-concentrating hormone (MCH) is a neuropeptide involved in regulating energy homeostasis, mood, and feeding behavior.[3] By blocking the MCHR1, SNAP 94847 inhibits the downstream signaling pathways activated by MCH.[4] MCHR1 is a G-protein coupled receptor (GPCR) that couples to Gi and Gq proteins.[5][6][7] Activation of MCHR1 by MCH typically leads to an inhibition of cyclic AMP (cAMP) production and activation of the extracellular signal-regulated kinase (ERK) pathway.[5][7][8]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in DMSO and ethanol.[1] For in vivo applications, particularly intraperitoneal injections, specific formulations are required to ensure solubility and biocompatibility. A commonly used vehicle is 20% 2-hydroxypropyl-β-cyclodextrin (encapsin) in saline.[9] Other potential in vivo formulations include a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[10]
Q3: What is the recommended storage condition for this compound?
A3: For long-term storage, the solid powder form of this compound should be stored at -20°C for up to three years.[10] Once dissolved in a solvent, it is recommended to store the solution at -80°C for up to one year.[10]
Troubleshooting Guide for Intraperitoneal Injection
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of the compound in the solution. | - Incorrect solvent or vehicle used.- The concentration of the compound is too high for the chosen vehicle.- The temperature of the solution has dropped, reducing solubility. | - Ensure you are using a recommended in vivo formulation, such as 20% 2-hydroxypropyl-β-cyclodextrin or a DMSO/PEG300/Tween-80/saline mixture.[9][10]- Try reducing the concentration of this compound in your preparation.- Gentle warming and sonication may help to redissolve the compound. Prepare the solution fresh before each experiment. |
| Leakage of the injected solution from the injection site. | - Incorrect injection technique.- Injection volume is too large for the animal.- Needle gauge is too large. | - Ensure proper restraint of the animal. Insert the needle at a 15-30 degree angle into the lower abdominal quadrant.- Adhere to recommended injection volume limits for the species and weight of the animal.- Use an appropriate needle size, typically 25-27G for mice. |
| No observable effect or inconsistent results. | - Incorrect dosage.- Degradation of the compound.- Improper preparation of the injection solution. | - Review the literature for appropriate dosage ranges for your animal model and experimental goals. Doses between 3 and 30 mg/kg have been used in rats.[9]- Ensure the compound has been stored correctly and prepare fresh solutions for each experiment.- Confirm the final concentration of your solution and ensure it is homogenous before injection. |
| Adverse reactions in animals (e.g., distress, irritation). | - The vehicle is causing irritation.- The pH of the solution is not physiological.- The compound itself has unexpected side effects. | - Run a control experiment with the vehicle alone to rule out vehicle-induced effects.- Check the pH of your final solution and adjust if necessary.- Closely monitor the animals post-injection for any signs of distress. If adverse effects are observed, consider lowering the dose or using an alternative vehicle. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Maximum Concentration |
| DMSO | 100 mM[1] |
| Ethanol | 100 mM[1] |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 5 mg/mL (9.71 mM)[10] |
| 20% 2-hydroxypropyl-β-cyclodextrin | Used for i.p. injections at 3, 10, 15, and 30 mg/kg[9] |
Table 2: In Vivo Experimental Parameters
| Parameter | Value | Species | Reference |
| Route of Administration | Intraperitoneal (i.p.) | Rat | [9] |
| Dosage Range | 3, 10, 15, 30 mg/kg | Rat | [9] |
| Vehicle | 20% 2-hydroxypropyl-β-cyclodextrin | Rat | [9] |
| Injection Volume | 1 ml/kg | Rat | [9] |
| Oral Bioavailability | 59% | Rat | |
| Half-life (oral) | 5.2 hours | Rat |
Experimental Protocols
Protocol for Preparation and Intraperitoneal Injection of this compound
1. Materials:
-
This compound powder
-
Vehicle: 20% (w/v) 2-hydroxypropyl-β-cyclodextrin in sterile saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes (1 ml)
-
Sterile needles (25-27 gauge)
-
Appropriate personal protective equipment (PPE)
2. Preparation of Injection Solution (Example for a 10 mg/kg dose in a 25g mouse):
-
Calculate the required amount of this compound. For a 25g mouse, the dose is 0.25 mg (10 mg/kg * 0.025 kg).
-
Prepare the vehicle by dissolving 2g of 2-hydroxypropyl-β-cyclodextrin in 10 ml of sterile saline. Vortex until fully dissolved.
-
Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the vehicle to achieve the desired final concentration. For an injection volume of 10 ml/kg (0.25 ml for a 25g mouse), the concentration should be 1 mg/ml.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming and brief sonication can be used to aid dissolution.
-
Visually inspect the solution to ensure there is no precipitate before drawing it into the syringe.
3. Intraperitoneal Injection Procedure:
-
Properly restrain the animal (manual restraint or a restraining device).
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.
-
Insert the needle at a 15-30 degree angle.
-
Gently aspirate to ensure no blood or urine is drawn into the syringe.
-
Slowly inject the solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
Visualizations
Caption: MCHR1 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for In Vivo Intraperitoneal Injection of this compound.
References
- 1. This compound | Selective MCH1 Antagonist | Tocris Bioscience [tocris.com]
- 2. scbt.com [scbt.com]
- 3. Efficacy of the MCHR1 antagonist N-[3-(1-{[4-(3,4-difluorophenoxy)phenyl]methyl}(4-piperidyl))-4-methylphenyl]-2-methylpropanamide (SNAP 94847) in mouse models of anxiety and depression following acute and chronic administration is independent of hippocampal neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are MCHR1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of the Interaction and Pharmacological Modulation of MCHR1 Signaling by the C-Terminus of MRAP2 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of the MCH1 receptor antagonist SNAP 94847 on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | Melanin-concentrating Hormone | TargetMol [targetmol.com]
Technical Support Center: Achieving Consistent SNAP 94847 Hydrochloride Brain Penetration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with SNAP 94847 hydrochloride, particularly concerning its brain penetration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCH1).[1][2] In preclinical studies, it has demonstrated anxiolytic and antidepressant-like effects.[2] Its mechanism of action involves blocking the MCH1 receptor, which is implicated in the regulation of mood and food intake.[3]
Q2: What are the known physicochemical and pharmacokinetic properties of this compound?
A2: Key properties of this compound are summarized in the table below. Notably, it is orally active and has been reported to penetrate the brain in animal models.[4]
Q3: What is the expected brain-to-plasma ratio (Kp) for this compound?
A3: In rats, intraoral doses of 3, 10, and 30 mg/kg of SNAP 94847 have been shown to achieve a brain-to-plasma ratio of 2.3 at 4 hours post-dosing.[4][5] This indicates that the compound can cross the blood-brain barrier.
Troubleshooting Guide
Q4: I am observing inconsistent brain penetration with this compound in my experiments. What are the potential causes?
A4: Inconsistent brain penetration can arise from several factors:
-
Formulation and Solubility: this compound has poor solubility in aqueous solutions.[6] If the compound is not fully dissolved in the vehicle, it can lead to variable dosing and absorption, directly impacting the amount of drug that reaches the brain.
-
Route of Administration: The bioavailability and subsequent brain penetration can differ significantly between oral (p.o.), intraperitoneal (i.p.), and intravenous (i.v.) administration.
-
Metabolism: Rapid metabolism in the liver or other tissues can reduce the amount of active compound available to cross the blood-brain barrier.
-
Efflux Transporters: The compound might be a substrate for efflux transporters at the blood-brain barrier, such as P-glycoprotein (P-gp), which actively pump the drug out of the brain.
-
Experimental Variability: Factors such as the animal species, strain, age, and health status can all influence drug disposition and brain penetration.
Q5: What is a suitable vehicle for administering this compound to achieve consistent results?
A5: Due to its hydrophobic nature, this compound requires a vehicle that can ensure its complete solubilization.[7] For in vivo studies, several formulations have been successfully used:
-
For Intraperitoneal (i.p.) Injection: A solution of 10% DMSO and 30 mg/mL of beta-cyclodextrin in distilled water has been reported.[5] Another option is 20% 2-hydroxypropyl-β-cyclodextrin in sterile water.[4]
-
For Oral (p.o.) Administration: A formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been suggested.[8]
It is crucial to ensure the compound is fully dissolved before administration. Sonication may be required.[8]
Q6: How can I determine if this compound is a substrate for P-glycoprotein or other efflux transporters?
-
In Vitro Transporter Assays: Utilize cell lines overexpressing specific transporters, such as MDCK-MDR1 cells, to measure the efflux ratio of the compound.
-
In Vivo Studies with Inhibitors: Co-administer this compound with a known P-gp inhibitor, such as verapamil or cyclosporine A. A significant increase in the brain-to-plasma ratio in the presence of the inhibitor would suggest that SNAP 94847 is a P-gp substrate.
-
Studies in Knockout Animals: Use P-gp knockout mice (Mdr1a/1b-/-) and compare the brain penetration of this compound to that in wild-type mice.
Q7: My brain-to-plasma ratio is lower than the reported value of 2.3. What steps can I take to troubleshoot this?
A7: If you are observing a lower than expected Kp value, consider the following:
-
Verify Formulation: Ensure your formulation is appropriate and that the compound is completely solubilized.
-
Check Dosing Accuracy: Confirm the accuracy of your dosing calculations and administration technique.
-
Standardize Experimental Conditions: Ensure consistency in animal strain, age, and health. The timing of tissue collection post-dose is also critical and should be consistent with the reported 4-hour time point for the Kp of 2.3.[4][5]
-
Assess Plasma Protein Binding: High plasma protein binding can limit the free fraction of the drug available to cross the blood-brain barrier. An in vitro plasma protein binding assay can provide this information.
-
Consider Metabolism: Investigate the metabolic stability of this compound in liver microsomes to understand if rapid metabolism is a contributing factor.
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Source |
| Molecular Weight | 515.03 g/mol | [1][9] |
| Molecular Formula | C₂₉H₃₂F₂N₂O₂・HCl | [1] |
| Mechanism of Action | MCH1 Receptor Antagonist | [2] |
| Solubility | Soluble to 100 mM in DMSO and ethanol | [1] |
| Insoluble in PBS (pH 7.2) | ||
| Brain-to-Plasma Ratio (Kp) | 2.3 (in rats, 4h post-dose) | [4][5] |
| Bioavailability | 59% (in rats, oral) | [6] |
| Half-life (t½) | 5.2 hours (in rats) | [5] |
Experimental Protocols
Protocol 1: In Situ Brain Perfusion for Assessing this compound Permeability
This protocol is adapted from general in situ brain perfusion techniques to specifically assess the blood-brain barrier permeability of this compound.
-
Animal Preparation:
-
Anesthetize a rat (e.g., Sprague-Dawley, 250-300g) with an appropriate anesthetic.
-
Expose the common carotid artery and ligate the external carotid artery.
-
Catheterize the common carotid artery with polyethylene tubing.
-
-
Perfusion Solution Preparation:
-
Prepare a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) gassed with 95% O₂ / 5% CO₂ and warmed to 37°C.
-
Prepare a stock solution of this compound in DMSO.
-
Spike the perfusion buffer with the this compound stock solution to achieve the desired final concentration (e.g., 1-10 µM). Ensure the final DMSO concentration is low (<0.5%) to maintain the integrity of the blood-brain barrier.
-
-
Perfusion:
-
Begin perfusion at a constant flow rate (e.g., 10 mL/min) for a short duration (e.g., 1-5 minutes).
-
At the end of the perfusion period, decapitate the animal and collect the brain.
-
-
Sample Analysis:
-
Dissect the brain and weigh the tissue.
-
Homogenize the brain tissue in an appropriate buffer.
-
Extract this compound from the brain homogenate and perfusion fluid samples.
-
Quantify the concentration of this compound in the samples using a validated analytical method, such as LC-MS/MS.
-
-
Calculation of Permeability:
-
Calculate the brain uptake clearance (K_in) and the permeability-surface area product (PS) to determine the rate of brain penetration.
-
Protocol 2: Cassette Dosing for High-Throughput Screening of this compound Brain Penetration
This protocol allows for the simultaneous assessment of brain penetration of multiple compounds, including this compound.
-
Compound Selection and Formulation:
-
Select a set of compounds with diverse physicochemical properties, including this compound.
-
Prepare a dosing solution containing a mixture of all compounds (the "cassette") in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline). Ensure there are no known interactions between the compounds.
-
-
Animal Dosing:
-
Administer the cassette dosing solution to a group of mice or rats via a single route (e.g., oral gavage or intravenous injection).
-
-
Sample Collection:
-
At predetermined time points (e.g., 0.25, 1, 3, and 6 hours post-dose), collect blood and brain samples from subgroups of animals.
-
-
Sample Analysis:
-
Process the plasma and brain tissue samples to extract the compounds.
-
Use a validated LC-MS/MS method to simultaneously quantify the concentration of each compound in the cassette in all samples.
-
-
Data Analysis:
-
Calculate the brain and plasma concentration-time profiles for each compound.
-
Determine the area under the curve (AUC) for both brain and plasma for each compound.
-
Calculate the brain-to-plasma ratio (Kp) for this compound and the other compounds in the cassette.
-
Mandatory Visualizations
References
- 1. rndsystems.com [rndsystems.com]
- 2. SNAP-94847 [medbox.iiab.me]
- 3. Efficacy of the MCHR1 antagonist N-[3-(1-{[4-(3,4-difluorophenoxy)phenyl]methyl}(4-piperidyl))-4-methylphenyl]-2-methylpropanamide (SNAP 94847) in mouse models of anxiety and depression following acute and chronic administration is independent of hippocampal neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the MCH1 receptor antagonist SNAP 94847 on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound | Melanin-concentrating Hormone | TargetMol [targetmol.com]
- 9. scbt.com [scbt.com]
Validation & Comparative
A Comparative Guide to SNAP 94847 Hydrochloride and Other MCHR1 Antagonists for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
The Melanin-Concentrating Hormone Receptor 1 (MCHR1) is a G protein-coupled receptor predominantly expressed in the brain that plays a critical role in the regulation of energy homeostasis, mood, and motivation. Its antagonism has been a key strategy for the development of therapeutics for obesity and mood disorders. This guide provides a comprehensive, data-driven comparison of SNAP 94847 hydrochloride with other prominent MCHR1 antagonists, focusing on their in vitro and in vivo pharmacological profiles.
MCHR1 Signaling Pathway
MCHR1 activation by its endogenous ligand, melanin-concentrating hormone (MCH), initiates a dual signaling cascade through its coupling to both Gαi and Gαq proteins. The Gαi pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Concurrently, the Gαq pathway activates phospholipase C (PLC), which results in an increase in intracellular calcium (Ca²⁺) and the activation of the extracellular signal-regulated kinase (ERK) pathway. MCHR1 antagonists competitively block the binding of MCH, thereby inhibiting these downstream signaling events.
A Head-to-Head Comparison: SNAP 94847 Hydrochloride and Fluoxetine in Preclinical Models
For researchers and professionals in drug development, the exploration of novel pharmacological agents for neuropsychiatric disorders is a paramount objective. This guide provides a detailed comparative analysis of SNAP 94847 hydrochloride, a selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist, and fluoxetine, a well-established selective serotonin reuptake inhibitor (SSRI). By examining their distinct mechanisms of action, pharmacokinetic profiles, and effects in preclinical models of anxiety and depression, this document aims to offer a comprehensive resource for evaluating their therapeutic potential.
This comparison synthesizes data from multiple preclinical studies to illuminate the pharmacological differences and similarities between these two compounds. While fluoxetine's efficacy is attributed to its modulation of the serotonergic system, SNAP 94847 represents a novel approach by targeting the MCH system, which is implicated in the regulation of mood, appetite, and stress responses. The following sections present quantitative data in structured tables, detailed experimental protocols for key behavioral assays, and visualizations of the respective signaling pathways to facilitate a thorough understanding of each compound's profile.
Pharmacological Profile: A Tale of Two Targets
The fundamental difference between this compound and fluoxetine lies in their primary molecular targets. Fluoxetine is a potent and selective inhibitor of the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft.[1][2] In contrast, this compound is a high-affinity antagonist of the melanin-concentrating hormone receptor 1 (MCHR1), a G-protein coupled receptor involved in the regulation of energy homeostasis and mood.[3][4]
| Parameter | This compound | Fluoxetine | Reference(s) |
| Primary Target | Melanin-Concentrating Hormone Receptor 1 (MCHR1) | Serotonin Transporter (SERT) | [1][2][3][4] |
| Binding Affinity (Ki) | 2.2 nM (for MCHR1) | ~1-10 nM (for SERT) | [3][4] |
Table 1: Comparison of Primary Molecular Targets and Binding Affinities. This table highlights the distinct primary targets and comparable high-affinity binding of this compound and fluoxetine to their respective targets.
Pharmacokinetic Properties
The pharmacokinetic profiles of this compound and fluoxetine reveal significant differences in their absorption, distribution, metabolism, and elimination, which can have profound implications for their therapeutic use and potential for drug-drug interactions.
| Parameter | This compound (in rats) | Fluoxetine (in humans) | Reference(s) |
| Bioavailability | 59% (oral) | ~72% (oral) | [3] |
| Half-life (t1/2) | 5.2 hours | 1-3 days (acute), 4-6 days (chronic) | [3] |
| Metabolism | Information not readily available | Primarily hepatic via CYP2D6 to active metabolite norfluoxetine | [1] |
| Peak Plasma Concentration | Information not readily available | 6-8 hours | [1] |
Table 2: Comparative Pharmacokinetic Parameters. This table summarizes key pharmacokinetic parameters for this compound in rats and fluoxetine in humans, illustrating differences in their absorption and duration of action.
Preclinical Efficacy in Models of Anxiety and Depression
Both this compound and fluoxetine have demonstrated efficacy in rodent models of anxiety and depression, although their behavioral profiles can differ. The forced swim test (FST) and the novelty-suppressed feeding (NSF) test are two commonly used assays to evaluate the antidepressant and anxiolytic potential of novel compounds.
Forced Swim Test (FST)
The FST is a behavioral despair model where a reduction in immobility time is indicative of an antidepressant-like effect.
| Compound | Dose | Species | Change in Immobility | Reference(s) |
| SNAP 94847 | Not specified | Rat | Decreased immobility | [5] |
| Fluoxetine | 10 mg/kg | Mouse | Decreased immobility | [6] |
| Fluoxetine | 18 mg/kg/day (chronic) | Rat | Decreased immobility | [7] |
Table 3: Effects of this compound and Fluoxetine in the Forced Swim Test. This table presents the antidepressant-like effects of both compounds as observed by a reduction in immobility time in the FST.
Novelty-Suppressed Feeding (NSF) Test
The NSF test assesses anxiolytic-like activity by measuring the latency of a food-deprived animal to eat in a novel and potentially stressful environment. A shorter latency to eat is interpreted as a reduction in anxiety.
| Compound | Dose | Species | Change in Latency to Feed | Reference(s) |
| SNAP 94847 | 3-30 mg/kg | Mouse | Decreased latency | [8] |
| Fluoxetine | 10 mg/kg (chronic) | Mouse | Decreased latency | [6] |
| Fluoxetine | 18 mg/kg/day (chronic) | Mouse | Decreased latency | [7] |
Table 4: Effects of this compound and Fluoxetine in the Novelty-Suppressed Feeding Test. This table shows the anxiolytic-like effects of both compounds, indicated by a reduced latency to begin eating in a novel environment.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: MCHR1 Signaling Pathway and the Action of SNAP 94847.
References
- 1. Clinical pharmacokinetics of fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Illumination of serotonin transporter mechanism and role of the allosteric site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchwithrutgers.com [researchwithrutgers.com]
- 7. academic.oup.com [academic.oup.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
A Head-to-Head Battle in Preclinical Depression Models: SNAP 94847 Hydrochloride vs. Selective Serotonin Reuptake Inhibitors (SSRIs)
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel melanin-concentrating hormone receptor 1 (MCH-R1) antagonist, SNAP 94847 hydrochloride, and the widely used Selective Serotonin Reuptake Inhibitors (SSRIs) in established preclinical models of depression. This analysis is supported by experimental data, detailed methodologies, and visualizations of the underlying signaling pathways.
The quest for more effective and faster-acting antidepressants is a driving force in neuroscience research. While SSRIs have been a cornerstone of depression treatment for decades, their limitations, including a delayed onset of action and variable efficacy, have spurred the investigation of novel therapeutic targets. One such target is the melanin-concentrating hormone (MCH) system, with this compound emerging as a potent and selective MCH-R1 antagonist. This guide delves into the preclinical evidence, comparing the performance of this compound against benchmark SSRIs in key behavioral paradigms used to model depression-like states in rodents.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and SSRIs lies in their molecular targets and mechanisms of action.
This compound: This compound acts as a selective antagonist at the melanin-concentrating hormone receptor 1 (MCHR1).[1][2] MCH is a neuropeptide implicated in the regulation of mood, appetite, and stress responses. By blocking the action of MCH at its receptor, SNAP 94847 is hypothesized to produce antidepressant and anxiolytic effects.[1] The MCH-R1 is a G-protein coupled receptor that, upon activation by MCH, can couple to Gαi to inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels, or to Gαq to activate phospholipase C, leading to an increase in intracellular calcium. By antagonizing these actions, SNAP 94847 modulates downstream signaling cascades.
Selective Serotonin Reuptake Inhibitors (SSRIs): As their name suggests, SSRIs, such as fluoxetine, sertraline, and escitalopram, function by selectively blocking the serotonin transporter (SERT).[3][4] This inhibition of serotonin reuptake into the presynaptic neuron leads to an increased concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[3][5][6] This is the primary mechanism believed to underlie their therapeutic effects in depression.[3]
Comparative Efficacy in Preclinical Depression Models
The antidepressant potential of novel compounds is typically assessed in a battery of behavioral tests in rodents. Here, we compare the available data for this compound and SSRIs in several of these key models.
Forced Swim Test (FST)
The Forced Swim Test is a widely used model to screen for antidepressant efficacy. It is based on the principle that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. Antidepressant compounds are expected to decrease the duration of this immobility.
| Compound | Species | Dose | Administration | Change in Immobility Time | Reference |
| SNAP 94847 | Mouse | 20 mg/kg | Chronic (28 days) | No significant effect | |
| Escitalopram | Mouse | 5 mg/kg | Acute (1 h) | ↓ (Significant Decrease) | |
| Escitalopram | Mouse | 5 mg/kg | Chronic (28 days) | ↓ (Significant Decrease) |
Note: In this specific study, while the SSRI escitalopram showed a significant antidepressant-like effect, SNAP 94847 did not produce a significant change in immobility time in the FST.
Novelty-Suppressed Feeding Test (NSFT)
The Novelty-Suppressed Feeding Test assesses anxiety- and depression-like behavior by measuring the latency of a food-deprived animal to approach and eat food in a novel and potentially threatening environment. A longer latency to eat is interpreted as increased anxiety or depression, and effective antidepressants are expected to reduce this latency.
While direct comparative quantitative data in the same study is limited, separate studies indicate that both MCH-R1 antagonists and SSRIs can reduce the latency to feed in this paradigm. One study noted that an MCH-R1 antagonist showed a more rapid onset of action in the novelty-suppressed feeding test than a traditional antidepressant.[3]
Sucrose Preference Test (SPT)
The Sucrose Preference Test is a measure of anhedonia, a core symptom of depression, which is the inability to experience pleasure. Rodents naturally prefer sweetened water over plain water. A decrease in this preference is considered a sign of a depression-like state. Antidepressants are expected to reverse this deficit.
Dopamine D2/D3 Receptor Agonist-Induced Locomotor Activity
Chronic treatment with antidepressants has been shown to sensitize dopamine D2/D3 receptors, leading to an enhanced locomotor response to dopamine agonists like quinpirole. This is thought to be a relevant mechanism for improving motivation and reward processing.
| Compound | Species | Dose | Administration | Effect on Quinpirole-Induced Locomotor Activity | Reference |
| SNAP 94847 | Rat | 20 mg/kg/day | Chronic (2 weeks) | ↑ (Significant Increase) | [1] |
| Fluoxetine | Rat | 18 mg/kg/day | Chronic (2 weeks) | ↑ (Significant Increase) | [1] |
| SNAP 94847 | BALB/c Mouse | 20 mg/kg/day | Chronic (21 days) | ↑ (Marked Increase, earlier onset than fluoxetine) | [1] |
| Fluoxetine | BALB/c Mouse | 18 mg/kg/day | Chronic (21 days) | ↑ (Marked Increase) | [1] |
Note: Both SNAP 94847 and the SSRI fluoxetine demonstrated a similar enhancement of dopamine D2/D3 receptor sensitivity after chronic administration, with SNAP 94847 showing a potentially faster onset of this effect in mice.
Signaling Pathways and Experimental Workflow
To visualize the distinct mechanisms and the experimental process, the following diagrams are provided.
References
- 1. The MCH1 receptor antagonist SNAP 94847 induces sensitivity to dopamine D2/D3 receptor agonists in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Melanin-Concentrating Hormone (MCH) and MCH-R1 in the Locus Coeruleus May Be Involved in the Regulation of Depressive-Like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Melanin-concentrating hormone receptor 1 (MCH1-R) antagonism: reduced appetite for calories and suppression of addictive-like behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antidepressant-like effects in various mice strains in the tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential effects of acute and repeated citalopram in mouse models of anxiety and depression - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Selectivity of SNAP 94847 Hydrochloride for the Melanin-Concentrating Hormone Receptor 1 (MCHR1)
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
SNAP 94847 hydrochloride is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G protein-coupled receptor implicated in the regulation of energy homeostasis, appetite, and mood. Its high affinity for MCHR1 makes it a valuable tool in neuroscience and metabolic research. This guide provides an objective comparison of this compound's performance against other MCHR1 antagonists, supported by experimental data, to validate its selectivity.
High Affinity and Selectivity for MCHR1
This compound demonstrates high affinity for MCHR1 with a reported inhibition constant (Ki) of 2.2 nM and a dissociation constant (Kd) of 530 pM.[1][2] This potent binding is accompanied by significant selectivity over other receptors. Notably, it exhibits over 80-fold selectivity for MCHR1 compared to the α1A-adrenergic receptor and over 500-fold selectivity compared to the dopamine D2 receptor.[1][2] Furthermore, studies have indicated that this compound has minimal cross-reactivity with a broad range of other G protein-coupled receptors (GPCRs), ion channels, enzymes, and transporters.[1][2] One study reported a selectivity index of at least 100-fold when SNAP 94847 was profiled against a panel of 32 peptide GPCRs and 51 non-peptide GPCRs.
Comparative Selectivity Profile
To provide a comprehensive understanding of its performance, the binding affinity and selectivity of this compound are compared with other known MCHR1 antagonists in the table below.
| Compound | MCHR1 Ki (nM) | α1A-Adrenergic Selectivity (fold) | D2 Dopamine Selectivity (fold) | Other Notable Selectivity |
| This compound | 2.2 [1][2] | >80 [1][2] | >500 [1][2] | Minimal cross-reactivity against a broad panel of GPCRs, ion channels, enzymes, and transporters. [1][2] |
| AMG 076 | 0.6 | - | - | >16,667-fold vs MCHR2; ~1867-fold vs 5HT2C |
| GW-803430 | 3.8 | - | - | >2631-fold vs hERG |
| T-226296 | 5.5 (human) | - | - | - |
Data compiled from multiple sources. Note that direct comparison of absolute values across different studies should be done with caution, as experimental conditions may vary.
MCHR1 Signaling and Antagonist Action
MCHR1 activation by its endogenous ligand, melanin-concentrating hormone (MCH), initiates downstream signaling through Gi and Gq proteins. The Gi pathway inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. The Gq pathway stimulates phospholipase C (PLC), resulting in an increase in intracellular calcium (Ca2+). SNAP 94847, as a selective MCHR1 antagonist, blocks these signaling cascades by preventing MCH from binding to the receptor.
Experimental Protocols
The selectivity of this compound is primarily determined through competitive radioligand binding assays. Below is a detailed methodology for this key experiment.
Radioligand Binding Assay for MCHR1 Affinity (Ki)
This assay quantifies the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the MCHR1 receptor.
1. Membrane Preparation:
-
Membranes are prepared from cell lines (e.g., HEK293) stably expressing the human MCHR1.
-
Cells are harvested and homogenized in a cold lysis buffer.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then subjected to high-speed centrifugation to pellet the cell membranes.
-
The final membrane pellet is resuspended in an appropriate assay buffer.
2. Competitive Binding Assay:
-
A constant concentration of a radiolabeled MCHR1 ligand (e.g., [3H]-SNAP 94847 or a radiolabeled MCH peptide) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled MCHR1 ligand.
-
The incubation is carried out at a specific temperature for a set duration to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
The experimental data strongly support the high selectivity of this compound for the Melanin-Concentrating Hormone Receptor 1. Its potent affinity for MCHR1, combined with minimal interaction with a wide range of other receptors, makes it an invaluable tool for researchers investigating the physiological roles of the MCH system. This high degree of selectivity minimizes the potential for off-target effects, ensuring that observed biological responses can be confidently attributed to the modulation of MCHR1. For professionals in drug development, the well-defined selectivity profile of this compound provides a solid foundation for the design of novel therapeutics targeting MCHR1-mediated pathways.
References
A Comparative Analysis: The Novel MCHR1 Antagonist SNAP 94847 Hydrochloride Versus Conventional Tricyclic Antidepressants
For researchers, scientists, and drug development professionals, this guide provides an objective comparison between the investigational compound SNAP 94847 hydrochloride and the established class of tricyclic antidepressants (TCAs). This analysis is based on available preclinical and clinical data, focusing on their distinct mechanisms of action, efficacy in relevant models, and critically, their safety and side-effect profiles.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between SNAP 94847 and TCAs lies in their therapeutic targets. SNAP 94847 embodies a highly selective, modern drug design approach, while TCAs represent an older, multi-targeted strategy.
This compound: This compound is a potent and highly selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).[1] Melanin-concentrating hormone (MCH) is a neuropeptide implicated in the regulation of mood and food intake.[2] By blocking the MCHR1 receptor, SNAP 94847 inhibits the downstream signaling of MCH. It demonstrates high affinity for MCHR1 with a Ki of 2.2 nM and a Kd of 530 pM.[1] Crucially, it shows high selectivity, with over 80-fold selectivity against the α1A-adrenergic receptor and over 500-fold selectivity against the dopamine D2 receptor, minimizing off-target effects.[1]
Caption: Mechanism of SNAP 94847 as an MCHR1 antagonist.
Tricyclic Antidepressants (TCAs): TCAs, discovered in the 1950s, act primarily by inhibiting the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft by blocking their respective transporters, SERT and NET.[3][4][5][6] This increases the synaptic concentration of these neurotransmitters, enhancing neurotransmission. However, TCAs are often described as "dirty" drugs due to their lack of receptor selectivity.[3] They also act as antagonists at several other receptors, including:
-
Muscarinic acetylcholine receptors: Leading to anticholinergic side effects.[3][4]
-
Histamine H1 receptors: Causing sedation and weight gain.[3][4]
-
α1- and α2-adrenergic receptors: Resulting in orthostatic hypotension and sedation.[3][4]
This broad receptor activity is responsible for their extensive side-effect profile.
Caption: Multi-target mechanism of Tricyclic Antidepressants (TCAs).
Comparative Efficacy and Preclinical Data
Direct comparison is limited as SNAP 94847 data is preclinical, while TCAs have extensive clinical history.
This compound: In animal models, SNAP 94847 demonstrates significant anxiolytic and antidepressant-like effects.
-
Anxiety Models: Acute and chronic administration significantly increased the time mice spent in the light compartment of the light/dark box, an indicator of anxiolytic activity.[2][7]
-
Depression Models: The compound showed antidepressant-like effects in the novelty-suppressed feeding (NSF) test after both acute and chronic treatment.[2][7] Interestingly, its efficacy in the NSF test was found to be independent of hippocampal neurogenesis, distinguishing its mechanism from that of SSRIs and TCAs.[2][7]
-
Dopamine Sensitization: Chronic treatment with SNAP 94847, similar to the established antidepressant fluoxetine, was shown to sensitize rats and mice to the locomotor effects of the dopamine D2/D3 agonist quinpirole.[8] This suggests a potential role in enhancing reward and motivation pathways, a key feature of antidepressant action.[8]
Tricyclic Antidepressants: TCAs are effective in treating major depressive disorder, though they are now considered a second-line treatment behind SSRIs due to their side effects.[4][9]
-
Clinical Efficacy: Meta-analyses show TCAs are superior to placebo in reducing depressive symptoms.[[“]][11][12] The relative risk for improvement with TCAs compared to placebo is approximately 1.26.[11][12]
-
Other Indications: TCAs are also used for a variety of off-label conditions, including chronic neuropathic pain, fibromyalgia, migraine prevention, and insomnia.[5][9] The TCA clomipramine is considered a gold-standard treatment for obsessive-compulsive disorder (OCD).[9]
Data Summary Tables
Table 1: Mechanism of Action and Receptor Binding Profile
| Feature | This compound | Tricyclic Antidepressants (TCAs) |
| Primary Target(s) | Melanin-Concentrating Hormone Receptor 1 (MCHR1) | Serotonin Transporter (SERT), Norepinephrine Transporter (NET) |
| Primary Action | Antagonist | Reuptake Inhibition |
| Binding Affinity (Ki) | 2.2 nM (for MCHR1)[1] | Varies by specific TCA and target |
| Off-Target Activity | Minimal; >80x selective over α1A, >500x over D2[1] | Significant antagonism at Muscarinic, Histamine H1, and α-Adrenergic receptors[3][4] |
Table 2: Comparative Efficacy Data
| Compound Class | Model/Study Type | Key Findings | Reference |
| SNAP 94847 | Preclinical (Mouse Light/Dark Box) | Anxiolytic-like effect: Significantly increased time in light compartment. | [2][7] |
| Preclinical (Mouse NSF Test) | Antidepressant-like effect: Reduced latency to feed. | [2][7] | |
| Preclinical (Rat/Mouse Locomotor) | Chronic use enhances sensitivity to dopamine D2/D3 agonists. | [8] | |
| TCAs | Clinical (Meta-Analysis vs. Placebo) | Significantly more effective than placebo for major depression. | [[“]][11] |
| Clinical (Meta-Analysis vs. Placebo) | Number Needed to Treat (NNT) for improvement is ~4. | [12] | |
| Clinical Use | Effective for chronic pain, migraine prophylaxis, OCD. | [5][9] |
Table 3: Pharmacokinetic and Safety Profile
| Feature | This compound | Tricyclic Antidepressants (TCAs) |
| Administration | Oral (in preclinical studies)[1] | Oral[4] |
| Bioavailability | ~59% (in rats)[1] | 40-50% (human)[4] |
| Half-life | ~5.2 hours (in rats)[1] | Varies significantly by specific TCA |
| Side Effects | Not well-characterized (preclinical stage) | Extensive and common: Dry mouth, constipation, blurred vision, urinary retention, sedation, weight gain, dizziness, orthostatic hypotension.[5][6][13] |
| Overdose Risk | Unknown | High and potentially lethal. Can cause life-threatening cardiac arrhythmias, seizures, and coma.[3][9][14] |
Key Experimental Protocols
Novelty-Suppressed Feeding (NSF) Test
This test is a widely used model for assessing anxiolytic and antidepressant-like effects in rodents. It creates a conflict between the drive to eat and the fear of a novel, open environment.
-
Subjects: Food-deprived mice (e.g., 129S6/SvEvTac strain).[2]
-
Apparatus: A standard open-field arena (e.g., 50x50x20 cm) with its floor covered with bedding. A single food pellet is placed on a white paper platform in the center.
-
Protocol:
-
Mice are food-deprived for 24 hours prior to the test.
-
The test compound (e.g., SNAP 94847) or vehicle is administered at a set time before the trial (e.g., 60 minutes).[2]
-
Each mouse is placed in a corner of the arena, and a timer is started.
-
The primary endpoint measured is the latency to begin eating the food pellet. A shorter latency is indicative of an anxiolytic/antidepressant effect.
-
Immediately after the test, the mouse is returned to its home cage, and the amount of food consumed in a 5-minute period is measured to control for appetite effects.
-
Caption: Experimental workflow for the Novelty-Suppressed Feeding (NSF) test.
Conclusion
This compound and tricyclic antidepressants represent two vastly different pharmacological approaches to treating depression and anxiety.
-
SNAP 94847 is a highly selective MCHR1 antagonist, a novel mechanism that, in preclinical models, produces anxiolytic and antidepressant-like effects without the broad receptor engagement typical of older drugs. Its unique mechanism, which appears independent of hippocampal neurogenesis, offers a promising new avenue for research. However, its clinical efficacy and safety in humans remain unknown.
-
Tricyclic Antidepressants are clinically proven, effective medications for depression and other conditions. Their utility is severely limited by a "shotgun" approach to receptor binding, which leads to a wide array of burdensome side effects and a significant risk of lethality in overdose.[9][14]
For drug development professionals, the comparison is stark. SNAP 94847 exemplifies the modern goal of targeted therapy to maximize efficacy while minimizing off-target side effects. TCAs, while historically important, serve as a powerful case study on the clinical limitations imposed by a lack of pharmacological selectivity. The development of compounds like SNAP 94847 may pave the way for new therapeutic classes with improved safety and tolerability over legacy antidepressants.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Efficacy of the MCHR1 antagonist N-[3-(1-{[4-(3,4-difluorophenoxy)phenyl]methyl}(4-piperidyl))-4-methylphenyl]-2-methylpropanamide (SNAP 94847) in mouse models of anxiety and depression following acute and chronic administration is independent of hippocampal neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psychdb.com [psychdb.com]
- 4. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Tricyclic antidepressant - Wikipedia [en.wikipedia.org]
- 6. Tricyclic antidepressants - Mayo Clinic [mayoclinic.org]
- 7. researchgate.net [researchgate.net]
- 8. The MCH1 receptor antagonist SNAP 94847 induces sensitivity to dopamine D2/D3 receptor agonists in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. consensus.app [consensus.app]
- 11. Efficacy and tolerability of tricyclic antidepressants and SSRIs compared with placebo for treatment of depression in primary care: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and Tolerability of Tricyclic Antidepressants and SSRIs Compared With Placebo for Treatment of Depression in Primary Care: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. goodrx.com [goodrx.com]
- 14. What You Should Know About Cyclic Antidepressants [webmd.com]
A Comparative Efficacy Analysis of MCHR1 Antagonists: SNAP 94847 Hydrochloride vs. SNAP-7941
In the landscape of neuropharmacological research, the melanin-concentrating hormone receptor 1 (MCHR1) has emerged as a significant target for the development of therapeutics aimed at treating obesity, anxiety, and depression.[1][2] Among the antagonists developed for this receptor, SNAP 94847 hydrochloride and its predecessor, SNAP-7941, have been subjects of extensive investigation. This guide provides a detailed comparison of their efficacy, supported by experimental data, to assist researchers, scientists, and drug development professionals in their work.
Introduction to MCHR1 and its Antagonists
Melanin-concentrating hormone (MCH) is a neuropeptide that plays a crucial role in regulating energy homeostasis, appetite, and mood.[2] Its effects are mediated through G protein-coupled receptors, primarily MCHR1.[1] Antagonism of MCHR1 is a promising therapeutic strategy, and both this compound and SNAP-7941 are selective and high-affinity antagonists of this receptor.[2][3]
In Vitro Efficacy and Binding Affinity
The initial evaluation of a drug candidate's efficacy often begins with in vitro assays to determine its binding affinity and functional potency at the target receptor.
Quantitative Data: Binding Affinity and Functional Potency
| Compound | Parameter | Value | Cell Line/Assay Condition | Reference |
| SNAP 94847 | Kᵢ | 2.2 nM | MCHR1 | [3] |
| Kₐ | 530 pM | MCHR1 | [3] | |
| SNAP-7941 | Kₐ ([³H]SNAP-7941) | 0.18 nM | COS-7 cells expressing human MCH1-R | [1] |
| Kᵢ (displaced by MCH) | 15 ± 0.11 nM | COS-7 cells expressing human MCH1-R | [1] | |
| Kₑ (predicted) | 0.57 nM | [³H]phosphoinositide accumulation assay in a mammalian cell line expressing human MCH1-R | [1] |
Note: The presented data is collated from various sources and may not be directly comparable due to potential differences in experimental conditions.
Selectivity Profile
This compound demonstrates high selectivity for MCHR1, with over 80-fold selectivity against the α1A adrenergic receptor and over 500-fold selectivity against the D2 dopamine receptor.[3] Similarly, SNAP-7941 shows high selectivity, being over 1,000-fold more selective for MCHR1 compared to the human MCH2 receptor and other GPCRs associated with food intake, such as the 5-HT2c, galanin, and neuropeptide Y (NPY) receptors.[1]
In Vivo Efficacy
The therapeutic potential of MCHR1 antagonists is further elucidated through in vivo studies in animal models of anxiety, depression, and obesity.
Anxiolytic and Antidepressant-like Effects
Both compounds have demonstrated significant anxiolytic and antidepressant-like effects in various rodent models.
-
SNAP 94847: Acute and chronic administration of SNAP 94847 resulted in anxiolytic-like effects in the mouse light/dark box and novelty-suppressed feeding tests.[4] It has also been shown to have antidepressant effects in the Porsolt forced swim test in rats.[5]
-
SNAP-7941: This compound has shown effects comparable to clinically used antidepressants and anxiolytics in the rat forced-swim test, rat social interaction, and guinea pig maternal-separation vocalization tests.[2]
Anorectic Effects
The role of MCHR1 in appetite regulation makes its antagonists potential candidates for anti-obesity treatments.
-
SNAP 94847: Studies in rats have shown that SNAP 94847 reduces high-fat food-reinforced operant responding.[6]
-
SNAP-7941: This antagonist has been shown to inhibit food intake stimulated by the central administration of MCH and reduce the consumption of palatable food in rats.[2] Chronic administration to rats with diet-induced obesity led to a significant and sustained decrease in body weight.[2]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these compounds, it is essential to visualize the underlying biological pathways and experimental procedures.
Caption: MCHR1 signaling pathway and the inhibitory action of antagonists.
Caption: General experimental workflow for MCHR1 antagonist evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of SNAP 94847 and SNAP-7941.
Radioligand Binding Assay
This assay determines the binding affinity of a compound to its target receptor.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the MCHR1 (e.g., HEK293 or COS-7 cells). The cells are homogenized in a lysis buffer and centrifuged to pellet the membranes, which are then washed and resuspended in an assay buffer.
-
Assay Setup: In a multi-well plate, the cell membranes are incubated with a radiolabeled MCHR1 ligand (e.g., [³H]SNAP-7941) and varying concentrations of the unlabeled test compound (SNAP 94847 or SNAP-7941).
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration through a filter mat, which traps the membranes bound to the radioligand.
-
Detection and Analysis: The radioactivity retained on the filter is measured using a scintillation counter. The data is then analyzed to calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the MCH-induced increase in intracellular calcium, a downstream effect of MCHR1 activation via the Gαq pathway.
-
Cell Preparation: MCHR1-expressing cells are plated in a multi-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The cells are pre-incubated with varying concentrations of the MCHR1 antagonist.
-
MCH Stimulation: The cells are then stimulated with a fixed concentration of MCH.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
Data Analysis: The data is used to determine the IC50 value of the antagonist in blocking the MCH-induced calcium signal.
In Vivo Behavioral Models
-
Forced Swim Test (Rat): This model is used to assess antidepressant-like activity. Rats are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured. A decrease in immobility time following drug administration is indicative of an antidepressant-like effect.[5]
-
Social Interaction Test (Rat): This test is used to evaluate anxiolytic-like effects. The time that two unfamiliar rats spend in active social interaction is measured. An increase in interaction time following drug administration suggests an anxiolytic effect.[2]
-
Food Intake Measurement: To assess anorectic effects, animals are administered the test compound, and their food consumption is measured at various time points. A significant reduction in food intake compared to a vehicle-treated control group indicates an anorectic effect.[2]
Conclusion
Both this compound and SNAP-7941 are potent and selective MCHR1 antagonists with demonstrated efficacy in preclinical models of anxiety, depression, and obesity. While a direct head-to-head comparison in the same studies is limited, the available data suggests that both compounds exhibit high affinity for the MCHR1 and produce significant physiological effects. SNAP 94847, being a newer compound, may offer an improved pharmacological profile, though further comparative studies are necessary to definitively establish its superiority. The choice between these compounds for research purposes may depend on the specific experimental context, desired pharmacological properties, and availability. This guide provides a foundational comparison to aid in this decision-making process.
References
- 1. ndineuroscience.com [ndineuroscience.com]
- 2. Antidepressant, anxiolytic and anorectic effects of a melanin-concentrating hormone-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Efficacy of the MCHR1 antagonist N-[3-(1-{[4-(3,4-difluorophenoxy)phenyl]methyl}(4-piperidyl))-4-methylphenyl]-2-methylpropanamide (SNAP 94847) in mouse models of anxiety and depression following acute and chronic administration is independent of hippocampal neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anxiolytic and antidepressant effects of melanin-concentrating hormone 1 receptor antagonist SNAP 94847 - Vetlugin - Pediatrician (St. Petersburg) [journals.eco-vector.com]
- 6. Effects of the MCH1 receptor antagonist SNAP 94847 on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
SNAP 94847 Hydrochloride: A Comparative Analysis of Receptor Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a comparative overview of the cross-reactivity of SNAP 94847 hydrochloride with other receptors, supported by available experimental data.
This compound is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G protein-coupled receptor implicated in the regulation of energy balance and mood.[1][2] Its high affinity for MCHR1 makes it a valuable tool for investigating the physiological roles of this receptor. However, to fully characterize its pharmacological profile and potential off-target effects, a thorough examination of its interactions with other receptors is crucial.
Quantitative Analysis of Receptor Binding Affinity
The selectivity of this compound is demonstrated by its high affinity for MCHR1 and significantly lower affinity for other receptors. The following table summarizes the available quantitative data on its binding affinity.
| Target Receptor | Ligand | Ki (nM) | Kd (pM) | Selectivity Fold vs. MCHR1 |
| MCHR1 | SNAP 94847 | 2.2 | 530 | - |
| MCHα1A | SNAP 94847 | >176 | Not Reported | >80-fold |
| MCHD2 (likely Dopamine D2) | SNAP 94847 | >1100 | Not Reported | >500-fold |
Data compiled from publicly available sources.[3]
It is important to note that while broad screening panel data is not extensively available in the public domain, existing information indicates that this compound exhibits minimal cross-reactivity with a range of other G protein-coupled receptors (GPCRs), ion channels, enzymes, and transporters.[3]
Detailed Methodologies
The determination of binding affinities, such as the Ki and Kd values, is typically achieved through in vitro radioligand binding assays. While the specific protocol for the comprehensive cross-reactivity screening of this compound is not publicly detailed, a general methodology for such an assay is outlined below.
General Radioligand Binding Assay Protocol
A standard radioligand binding assay is employed to determine the affinity of a test compound (in this case, this compound) for a specific receptor. This involves the following key steps:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the target receptor. This is typically achieved through homogenization and centrifugation to isolate the membrane fraction.
-
Incubation: The prepared membranes are incubated with a specific radioligand for the target receptor and varying concentrations of the unlabeled test compound. The radioligand is a molecule with a radioactive isotope attached, allowing for its detection.
-
Equilibrium: The incubation is carried out for a sufficient period to allow the binding of the radioligand and the test compound to the receptor to reach equilibrium.
-
Separation of Bound and Unbound Ligand: After incubation, the bound radioligand is separated from the unbound radioligand. This is commonly done by rapid filtration through a filter mat, which traps the membranes with the bound radioligand.
-
Quantification of Radioactivity: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Visualizing Experimental Workflow and Signaling Pathways
To further illustrate the processes involved in characterizing this compound, the following diagrams, generated using Graphviz, depict a typical experimental workflow for assessing receptor binding and the canonical MCHR1 signaling pathway.
References
A Comparative Analysis of Anxiolytic Compounds: Featuring SNAP 94847 Hydrochloride
This guide provides a detailed comparative study of the novel anxiolytic compound SNAP 94847 hydrochloride against other established and emerging anxiolytics. The focus is on preclinical data, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms of action, efficacy in established animal models of anxiety, and the experimental protocols used for their evaluation.
Mechanisms of Action: A Diverse Approach to Anxiety Regulation
Anxiolytic drugs achieve their effects through various neurochemical pathways. This section outlines the primary mechanisms of the compounds discussed in this guide.
-
This compound (MCHR1 Antagonist): SNAP 94847 is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1).[1] MCH is a neuropeptide implicated in the regulation of mood and food intake. By blocking the MCHR1, which is a G-protein coupled receptor (GPCR) of the Gi class, SNAP 94847 is thought to mitigate anxiety by inhibiting the downstream signaling cascade that leads to a decrease in cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) activity.
-
Galanin-3 Receptor (GalR3) Antagonists (SNAP 37889 & SNAP 398299): These compounds are selective antagonists of the Galanin Receptor 3 (GalR3), another Gi/o-coupled GPCR.[2][3] Galanin is a neuropeptide with a complex role in anxiety and depression. Blockade of GalR3 by these antagonists is believed to produce anxiolytic-like effects by attenuating the inhibitory influence of galanin on serotonin (5-HT) transmission, particularly in the dorsal raphe nucleus.[2][3]
-
Benzodiazepines (e.g., Diazepam): This class of drugs acts as positive allosteric modulators of the GABA-A receptor.[4] They bind to a site on the receptor distinct from the GABA binding site, enhancing the effect of the inhibitory neurotransmitter GABA. This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a reduction in neuronal excitability, resulting in anxiolytic, sedative, and muscle relaxant effects.
-
Selective Serotonin Reuptake Inhibitors (SSRIs; e.g., Escitalopram, Fluoxetine): SSRIs function by blocking the reuptake of serotonin into the presynaptic neuron. This increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The anxiolytic effects of SSRIs are thought to be mediated by the subsequent adaptive changes in presynaptic and postsynaptic serotonin receptors.
Comparative Preclinical Efficacy
The following tables summarize the quantitative data from key preclinical models of anxiety, comparing the performance of this compound with other anxiolytics.
Table 1: Light-Dark Box Test
This test assesses anxiety-like behavior by measuring the conflict between the innate aversion of rodents to brightly illuminated areas and their exploratory drive. An increase in the time spent in the light compartment is indicative of an anxiolytic effect.
| Compound | Dose | Animal Model | Time in Light Compartment (s) | Change vs. Vehicle | Reference |
| SNAP 94847 | 20 mg/kg p.o. | BALB/cJ mice | ~140 s | ↑ | [1] |
| Diazepam | 1.5 mg/kg s.c. | BALB/cJ mice | ~150 s | ↑ | [1] |
| Escitalopram | 5 mg/kg s.c. | BALB/cJ mice | ~120 s | ↑ | [1] |
| Vehicle | - | BALB/cJ mice | ~80 s | - | [1] |
Note: Data is approximated from graphical representations in the source study for comparative purposes.
Table 2: Novelty Suppressed Feeding (NSF) Test
The NSF test creates a conflict between the drive to eat (after food deprivation) and the fear of a novel, open, and brightly lit environment. A decrease in the latency to begin eating is interpreted as an anxiolytic-like effect.[5]
| Compound | Dose | Animal Model | Latency to Feed (s) | Change vs. Vehicle | Reference |
| SNAP 94847 | 20 mg/kg p.o. | 129S6/SvEvTac mice | ↓ | Significant Decrease | [1] |
| Diazepam | 2 mg/kg | Rats | ↓ | Significant Decrease | [1] |
| Chronic Antidepressants | Various | Rats | ↓ | Significant Decrease | [1] |
Note: Direct head-to-head quantitative data for SNAP 94847 and Diazepam in the same NSF study was not available. The table reflects the reported anxiolytic-like effects from different studies.
Table 3: Elevated Plus Maze (EPM) Test
The EPM is a widely used model for assessing anxiety-like behavior based on the rodent's natural aversion to open and elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
| Compound | Dose | Animal Model | % Time in Open Arms | % Open Arm Entries | Reference |
| SNAP 94847 | Intranasal | Wistar rats | ↑ (implied by ↓ in closed arms) | Not Reported | [6] |
| Diazepam | 1 mg/kg | Sprague-Dawley rats | ↑ | ↑ | [7] |
| SNAP 37889 | 30 mg/kg i.p. | iP rats | No significant change | No significant change | [8] |
Note: The data for SNAP 94847 and Diazepam are from separate studies. The study on SNAP 37889 in iP rats did not observe an anxiolytic effect in the EPM.
Table 4: Other Anxiolytic and Antidepressant-Like Models
| Compound | Model | Effect | Comparison | Reference |
| SNAP 37889 | Vogel Conflict Test | ↑ Punished drinking | Comparable to Chlordiazepoxide | [2] |
| SNAP 37889 | Social Interaction Test | ↑ Social interaction time | Comparable to Chlordiazepoxide | [2] |
| SNAP 37889 | Forced Swim Test | ↓ Immobility time | Comparable to Fluoxetine | [3] |
| SNAP 94847 | Forced Swim Test | No significant effect | Escitalopram was effective | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Light-Dark Box Test
-
Apparatus: A two-compartment box, with one small, dark compartment and one large, illuminated compartment, connected by an opening.
-
Procedure: A mouse is placed in the center of the illuminated compartment and allowed to explore freely for a set period (typically 5-10 minutes). The time spent in each compartment, the number of transitions between compartments, and locomotor activity are recorded and analyzed. Anxiolytic compounds are expected to increase the time spent in the light compartment.
Novelty Suppressed Feeding (NSF) Test
-
Apparatus: A novel, open-field arena (e.g., a brightly lit box with clean bedding).
-
Procedure: Animals are food-deprived for 24 hours prior to the test. A single food pellet is placed in the center of the arena. The animal is placed in a corner of the arena, and the latency to approach and take the first bite of the food pellet is recorded. A longer latency is indicative of higher anxiety-like behavior. Following the test, the animal is returned to its home cage, and the amount of food consumed in a familiar environment is measured to control for appetite effects.
Elevated Plus Maze (EPM) Test
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.
-
Procedure: A rodent is placed in the center of the maze, facing an open arm, and is allowed to explore for a 5-minute session. The number of entries into and the time spent in the open and closed arms are recorded. An increase in the proportion of time spent in the open arms and the number of open arm entries are indicators of anxiolytic activity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow.
Caption: MCHR1 Signaling Pathway and the antagonistic action of SNAP 94847.
Caption: GalR3 Signaling Pathway and the antagonistic action of SNAP 37889/398299.
Caption: GABA-A Receptor Signaling Pathway modulated by Benzodiazepines.
References
- 1. A comparison of the effects of diazepam versus several typical and atypical anti-depressant drugs in an animal model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anxiolytic- and antidepressant-like profiles of the galanin-3 receptor (Gal3) antagonists SNAP 37889 and SNAP 398299 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anxiolytic- and antidepressant-like profiles of the galanin-3 receptor (Gal3) antagonists SNAP 37889 and SNAP 398299 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Comparison of the elevated plus and elevated zero mazes in treated and untreated male Sprague-Dawley rats: Effects of anxiolytic and anxiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The galanin-3 receptor antagonist, SNAP 37889, reduces operant responding for ethanol in alcohol-preferring rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Independent Verification of SNAP 94847 Hydrochloride's Antidepressant Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical antidepressant activity of SNAP 94847 hydrochloride, a selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist. The product's performance is evaluated against other MCHR1 antagonists and traditional antidepressant drugs, supported by experimental data from various rodent models of depression.
Executive Summary
This compound has demonstrated significant antidepressant-like effects in multiple preclinical studies. As a selective antagonist of the MCHR1 receptor, it represents a novel mechanism of action compared to traditional monoamine reuptake inhibitors.[1][2] This guide synthesizes available data to facilitate a comparative analysis of its efficacy and experimental validation.
Comparative Data on Antidepressant Activity
The antidepressant potential of this compound and its comparators has been primarily assessed using behavioral despair models, such as the Forced Swim Test (FST) and the Tail Suspension Test (TST). In these tests, a reduction in immobility time is indicative of an antidepressant-like effect.
Table 1: Forced Swim Test (FST) - Comparative Efficacy
| Compound | Species | Dose | Administration | Change in Immobility | Reference |
| SNAP 94847 | Rat | 20 mg/kg/day (chronic) | Oral | No significant effect | [3][4] |
| SNAP 94847 | Rat | - | Intranasal | Decreased immobility time | [5] |
| SNAP-7941 | Rat | 3, 10, 30 mg/kg | Oral | Significant decrease | [6] |
| GW803430 | Mouse | 3 mg/kg (acute) | Oral | Significant reduction | [7] |
| GW803430 | Mouse | 3, 10 mg/kg (chronic) | Oral | Significant reduction | [7] |
| Fluoxetine | Rat | 10 mg/kg | Oral | Significant decrease | [6] |
| Imipramine | Mouse | 15 mg/kg | i.p. | Significant decrease | [7] |
Table 2: Tail Suspension Test (TST) - Comparative Efficacy
| Compound | Species | Dose | Administration | Change in Immobility | Reference |
| SNAP 94847 | Mouse | 20 mg/kg/day (chronic) | Oral | No significant effect | [3] |
| GW803430 | Mouse | 10 mg/kg | Oral | Active | [7] |
| MCHR1 Knockout | Mouse (female) | N/A | Genetic | Antidepressant-like behavior | [1] |
Experimental Protocols
Detailed methodologies for the key behavioral assays are crucial for the independent verification and replication of these findings.
Forced Swim Test (Porsolt Test)
The Forced Swim Test is a widely used rodent behavioral test to screen for potential antidepressant drugs.[8]
Apparatus:
-
A transparent cylindrical container (20-25 cm in diameter, 40-50 cm in height).
-
Water maintained at 23-25°C, filled to a depth where the animal cannot touch the bottom with its tail or feet (approximately 15-30 cm).[8]
Procedure:
-
Pre-test Session (Day 1): Each animal is individually placed in the cylinder for a 15-minute period. This session serves to induce a state of behavioral despair.
-
Test Session (Day 2): 24 hours after the pre-test, the animal is again placed in the water-filled cylinder for a 5-6 minute session.[8] The investigational compound (e.g., SNAP 94847) or vehicle is administered prior to the test session according to the specific study protocol (e.g., 60 minutes before).
-
Data Recording: The duration of immobility, swimming, and climbing behaviors are recorded, typically during the last 4 minutes of the test session.[9] Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water.[9]
Tail Suspension Test
The Tail Suspension Test is another common behavioral paradigm to assess antidepressant-like activity in mice.[10]
Apparatus:
-
A suspension box or chamber that allows the mouse to hang freely without being able to touch any surfaces.
-
Adhesive tape to suspend the mouse by its tail.
Procedure:
-
A small piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.
-
The mouse is then suspended by the tape from a hook or a bar within the suspension chamber.
-
Test Duration: The test is typically conducted for a period of 6 minutes.[2][11]
-
Data Recording: The total duration of immobility is recorded during the test period. Immobility is characterized by the absence of any limb or body movements, except for those required for respiration.[10]
Signaling Pathways and Experimental Workflows
MCHR1 Signaling Pathway in Depression
The antidepressant effect of SNAP 94847 is attributed to its antagonism of the MCHR1 receptor. Melanin-concentrating hormone (MCH) acting on MCHR1 is thought to be involved in depressive-like behaviors.[12][13] Blockade of this receptor is hypothesized to reverse these effects.
Caption: MCHR1 signaling pathway and the antagonistic action of SNAP 94847.
Experimental Workflow for Antidepressant Screening
The general workflow for evaluating the antidepressant potential of a compound like SNAP 94847 involves a series of established preclinical models.
Caption: General experimental workflow for preclinical antidepressant screening.
References
- 1. A study of the involvement of melanin-concentrating hormone receptor 1 (MCHR1) in murine models of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Tail Suspension Test [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ndineuroscience.com [ndineuroscience.com]
- 6. Antidepressant, anxiolytic and anorectic effects of a melanin-concentrating hormone-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 9. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Melanin-Concentrating Hormone (MCH): Role in REM Sleep and Depression [frontiersin.org]
A Comparative Guide to the Effects of SNAP 94847 Hydrochloride in Different Rodent Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo effects of SNAP 94847 hydrochloride, a selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist, across various rodent strains. The data presented herein is compiled from preclinical studies and aims to facilitate informed decisions in experimental design and drug development.
This compound has demonstrated potential as an anxiolytic, antidepressant, and anorectic agent. However, its pharmacological profile can vary significantly depending on the genetic background of the animal model. This guide summarizes key findings on the behavioral effects of this compound in commonly used rodent strains, including BALB/c mice, CD-1 mice, Sprague-Dawley rats, and Wistar rats.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound in different rodent models.
Table 1: Effects of this compound on Locomotor Activity in Mice
| Rodent Strain | Treatment Protocol | Assay | Key Findings |
| BALB/c Mice | Chronic (21 days) oral administration of 20 mg/kg/day SNAP 94847 | Quinpirole-Induced Locomotor Activity | Marked increase in quinpirole-induced locomotor activity. The onset of hyper-locomotion was earlier compared to fluoxetine treatment.[1] |
| CD-1 Mice | Chronic (21 days) oral administration of 20 mg/kg/day SNAP 94847 | Quinpirole-Induced Locomotor Activity | Failed to modify quinpirole-induced locomotor responses.[1] |
Table 2: Anxiolytic and Antidepressant-Like Effects of this compound in Rats
| Rodent Strain | Treatment Protocol | Assay | Key Findings |
| Wistar Rats | Intranasal administration | Elevated Plus Maze | Significant decrease in time spent in the closed arms, indicating an anxiolytic effect.[2] |
| Wistar Rats | Intranasal administration | Forced Swim Test | Significant decrease in immobility time and an increase in passive swimming time, suggesting an antidepressant-like effect.[2] |
| Sprague-Dawley Rats | Chronic (2 weeks) oral administration of 20 mg/kg/day SNAP 94847 | Quinpirole-Induced Locomotor Activity | Significant increase in quinpirole-induced locomotor activity.[1] |
| Sprague-Dawley Rats | Intraperitoneal (i.p.) injection of 3, 10, and 30 mg/kg | High-Fat Food-Reinforced Operant Responding | Dose-dependent decrease in operant responding for high-fat food.[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Quinpirole-Induced Locomotor Activity Test
This test is used to assess the sensitivity of dopamine D2/D3 receptors, which can be altered by chronic antidepressant treatment.
-
Animals: Male BALB/c and CD-1 mice, and Sprague-Dawley rats.[1]
-
Apparatus: Standard locomotor activity chambers equipped with infrared beams to automatically record animal movement.[4][5][6]
-
Procedure:
-
Animals are habituated to the testing room for at least 1 hour before the experiment.
-
Animals are administered this compound (e.g., 20 mg/kg/day, p.o.) or vehicle for a specified period (e.g., 21 days for mice, 14 days for rats).[1]
-
On the test day, animals are placed in the locomotor activity chambers for a habituation period (e.g., 60 minutes).
-
Following habituation, animals are injected with the dopamine D2/D3 receptor agonist quinpirole (e.g., 0.5 mg/kg, i.p.).[4][5][6]
-
Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set duration (e.g., 90-120 minutes) after quinpirole administration.
-
-
Parameters Measured: Total distance traveled, number of horizontal and vertical movements.
Elevated Plus Maze (EPM) Test
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[7][8][9][10][11]
-
Apparatus: A plus-shaped maze elevated above the floor (typically 50-70 cm). It consists of two open arms and two enclosed arms (with walls approximately 40-50 cm high). The dimensions of the arms are typically 50 cm long and 10 cm wide for rats.[7]
-
Procedure:
-
Animals are habituated to the testing room for at least 1 hour prior to testing.
-
Each animal is placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a 5-minute session.
-
The session is recorded by an overhead video camera for later analysis.
-
-
Parameters Measured: Time spent in the open arms versus the closed arms, number of entries into the open and closed arms, total distance traveled. An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.
Forced Swim Test (FST)
The FST is a common behavioral test used to screen for antidepressant-like activity in rodents.[13][14][15][16][17]
-
Animals: Male Wistar rats.[2]
-
Apparatus: A transparent cylindrical container (typically 40-60 cm high and 20 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its hind paws or tail.[13][14]
-
Procedure:
-
A pre-test session of 15 minutes is conducted 24 hours before the test session to induce a stable level of immobility.[15]
-
On the test day, animals are administered this compound or vehicle.
-
Animals are then placed in the water-filled cylinder for a 5 or 6-minute test session.[13][15]
-
The session is recorded, and the duration of immobility (floating with only minor movements to keep the head above water) is scored.
-
-
Parameters Measured: Duration of immobility, swimming time, and climbing time. A decrease in immobility time is indicative of an antidepressant-like effect.
Mandatory Visualizations
MCHR1 Signaling Pathway and the Action of this compound
Caption: MCHR1 signaling and this compound's mechanism of action.
Experimental Workflow for Comparing this compound Effects
Caption: Workflow for comparing this compound effects in rodents.
References
- 1. The MCH1 receptor antagonist SNAP 94847 induces sensitivity to dopamine D2/D3 receptor agonists in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anxiolytic and antidepressant effects of melanin-concentrating hormone 1 receptor antagonist SNAP 94847 - Vetlugin - Pediatrician (St. Petersburg) [journals.eco-vector.com]
- 3. Effects of the MCH1 receptor antagonist SNAP 94847 on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System [cpn.or.kr]
- 5. cpn.or.kr [cpn.or.kr]
- 6. Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. protocols.io [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. researchgate.net [researchgate.net]
- 13. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 14. animal.research.wvu.edu [animal.research.wvu.edu]
- 15. researchgate.net [researchgate.net]
- 16. Forced swimming test: [bio-protocol.org]
- 17. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
A Comparative Guide to Oral vs. Intraperitoneal Administration of SNAP 94847 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of oral and intraperitoneal (IP) administration routes for the selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist, SNAP 94847 hydrochloride. This document summarizes available experimental data, details administration protocols, and visualizes key biological and experimental pathways to aid in experimental design and interpretation.
Introduction to this compound
This compound is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1), a G protein-coupled receptor primarily expressed in the brain.[1][2][3] MCHR1 is implicated in the regulation of energy homeostasis, mood, and appetite, making it a target for the development of therapeutics for obesity, anxiety, and depression.[1][2] SNAP 94847 has demonstrated anxiolytic, antidepressant, and anorectic effects in preclinical models.[2] The choice of administration route is a critical parameter in preclinical studies, influencing the pharmacokinetic and pharmacodynamic profile of the compound.
MCHR1 Signaling Pathway
This compound exerts its effects by blocking the binding of melanin-concentrating hormone (MCH) to MCHR1. MCHR1 is coupled to inhibitory (Gαi) and activating (Gαq) G proteins. Upon MCH binding, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The Gαq subunit activates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC). These pathways ultimately influence downstream cellular processes, including the mitogen-activated protein kinase (MAPK/ERK) pathway.
MCHR1 signaling cascade and the inhibitory action of SNAP 94847.
Comparison of Administration Routes
Qualitative Comparison:
| Feature | Oral Administration | Intraperitoneal Administration |
| Absorption | Subject to first-pass metabolism in the liver, which may reduce bioavailability. | Bypasses first-pass metabolism, generally leading to higher plasma concentrations. |
| Bioavailability | A study in rats reported good oral bioavailability of 59%. | Generally expected to be higher than oral administration. |
| Speed of Onset | Slower onset of action due to the time required for gastrointestinal absorption. | Faster onset of action as the compound is directly absorbed into the systemic circulation. |
| Ease of Administration | Less invasive and generally less stressful for the animal, especially for chronic dosing. | More invasive, requiring injection, which can be a source of stress. |
| Dosing Accuracy | Can be less precise due to potential for incomplete ingestion or regurgitation. | Allows for precise dose delivery. |
Pharmacokinetic Data (Oral Administration in Rats):
| Parameter | Value | Reference |
| Bioavailability | 59% | [2] |
| Brain Penetration | Significant by 60 minutes | [1] |
| Brain to Plasma Ratio | 2.3 (at 4 hours post-dosing) | [1] |
| Elimination Half-life (t½) | 5.2 hours | [1] |
| Plasma Clearance | 4.2 L/hr/kg | [2] |
| Blood Clearance | 3.3 L/hr/kg | [2] |
Note: Specific pharmacokinetic parameters (Cmax, Tmax, AUC) for intraperitoneal administration of this compound are not currently available in the cited literature.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for reproducibility. The following are generalized protocols for oral gavage and intraperitoneal injection in mice.
Oral Gavage Administration
References
- 1. researchgate.net [researchgate.net]
- 2. MCH-R1 Antagonist GPS18169, a Pseudopeptide, Is a Peripheral Anti-Obesity Agent in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the MCH1 receptor antagonist SNAP 94847 on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for SNAP 94847 Hydrochloride
Key Safety Precautions:
Before handling SNAP 94847 hydrochloride, it is crucial to wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the solid compound or its solutions should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or aerosols.
Quantitative Data for Hydrochloride Compounds
The table below summarizes key quantitative data relevant to the handling and disposal of hydrochloride salts. This information is provided as a general reference.
| Property | Value | Source(s) |
| This compound | ||
| Molecular Weight | 515.03 g/mol | |
| Solubility (DMSO) | ≥ 51.5 mg/mL (100 mM) | |
| Solubility (Ethanol) | ≥ 51.5 mg/mL (100 mM) | |
| General Hydrochloride Salts | ||
| pH | Acidic | |
| Neutralizing Agent | Weak bases (e.g., Sodium Bicarbonate) | [1] |
Step-by-Step Disposal Protocol
The primary method for the safe disposal of this compound involves neutralization of its acidic component before disposal in accordance with local, state, and federal regulations for chemical waste.
1. Dilution:
-
If in solid form, dissolve the this compound in a suitable solvent, such as water or ethanol, in a well-ventilated fume hood.
-
If it is already in a solution, further dilute it with water to a lower concentration. As a general safety rule, always add acid (or the acidic salt solution) to water, not the other way around, to avoid splashing and exothermic reactions.[1]
2. Neutralization:
-
Slowly add a weak base, such as sodium bicarbonate (baking soda) or a sodium carbonate solution, to the diluted this compound solution with constant stirring.[1]
-
The addition of the base will cause fizzing (effervescence) as carbon dioxide is released. Continue adding the base in small portions until the fizzing stops, which indicates that the neutralization reaction is nearing completion.[1]
3. pH Verification:
-
Use pH paper or a calibrated pH meter to check the pH of the solution.
-
The target pH for a neutralized solution is typically between 6.0 and 8.0. If the pH is still acidic, continue to add small amounts of the weak base until the desired pH is achieved.
4. Waste Collection and Disposal:
-
Once neutralized, the solution should be transferred to a clearly labeled, sealed container for chemical waste.
-
Dispose of the container through your institution's hazardous waste management program. Do not pour the neutralized solution down the drain unless explicitly permitted by your local regulations for neutralized chemical waste.[1]
For Small Spills:
-
In the case of a small spill of solid this compound, carefully sweep the material into a designated waste container.
-
For small liquid spills, contain the spill with an absorbent material.
-
In both cases, the collected material should be neutralized using the procedure described above before being disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling SNAP 94847 hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational instructions, and disposal plans for the handling of SNAP 94847 hydrochloride. Designed to ensure the safety of laboratory personnel and the integrity of research, this document offers step-by-step guidance to foster a secure and efficient laboratory environment.
Personal Protective Equipment (PPE)
While the supplier's Safety Data Sheet (SDS) may classify this compound as a non-hazardous substance, it is crucial to adhere to best practices for handling all research-grade chemical compounds. The following PPE is mandatory to prevent contact and inhalation.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile gloves are required. When working with solutions in DMSO or ethanol, consider double-gloving or using thicker, chemical-resistant gloves. Always consult the glove manufacturer's compatibility chart for the specific solvent being used. |
| Eye Protection | Safety Glasses or Goggles | ANSI Z87.1-rated safety glasses with side shields are the minimum requirement. When there is a risk of splashing, chemical safety goggles should be worn. |
| Body Protection | Laboratory Coat | A standard, long-sleeved laboratory coat must be worn at all times. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area or chemical fume hood. If weighing powder outside of a ventilated enclosure or if aerosolization is possible, a NIOSH-approved N95 respirator is recommended. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound from the moment it arrives in the laboratory is critical for safety and sample integrity.
Receiving and Storage
-
Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verification : Confirm that the product name and CAS number (1781934-47-1) on the label match the order.
-
Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage temperatures are:
-
Powder : -20°C for up to 3 years.
-
In Solvent : -80°C for up to 1 year.
-
Preparation of Solutions
This compound exhibits the following solubility characteristics:
| Solvent | Solubility |
| DMSO | ≥ 96 mg/mL |
| Ethanol | ≥ 96 mg/mL |
| Water | Insoluble |
Procedure for Preparing a Stock Solution:
-
Work in a Ventilated Area : All handling of the powdered compound and preparation of solutions should be conducted in a chemical fume hood.
-
Weighing : Carefully weigh the desired amount of this compound powder.
-
Dissolving : Add the appropriate solvent (e.g., DMSO) to the powder. If necessary, sonication can be used to aid dissolution.
-
Labeling : Clearly label the solution container with the compound name, concentration, solvent, date of preparation, and your initials.
Disposal Plan
Proper disposal of this compound and its associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste : Collect all solid waste contaminated with this compound, including empty vials, weigh boats, and contaminated PPE (gloves, wipes), in a designated hazardous waste container.
-
Liquid Waste : Collect all solutions containing this compound in a separate, clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.
Disposal Procedure
-
Labeling : Ensure all waste containers are clearly labeled as "Hazardous Waste" and list the chemical contents.
-
Storage of Waste : Store waste containers in a designated satellite accumulation area within the laboratory.
-
Institutional Procedures : Follow your institution's specific procedures for the collection and disposal of chemical waste. Contact your Environmental Health and Safety (EHS) department for guidance.
-
Empty Containers : The original container of the powdered compound, once empty, should be managed as chemical waste.
Visual Workflow and Logical Relationships
To further clarify the handling and disposal process, the following diagrams illustrate the key workflows.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
